molecular formula C10H10N2O2 B1416166 Methyl 1-methyl-1H-indazole-7-carboxylate CAS No. 1092351-84-2

Methyl 1-methyl-1H-indazole-7-carboxylate

Cat. No.: B1416166
CAS No.: 1092351-84-2
M. Wt: 190.2 g/mol
InChI Key: ARLZANUTGUOGEG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methylindazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-7(6-11-12)4-3-5-8(9)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLZANUTGUOGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653313
Record name Methyl 1-methyl-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-84-2
Record name Methyl 1-methyl-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 1-methyl-1H-indazole-7-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and key aspects of its chemical reactivity. The content herein is structured to deliver actionable insights for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and organic synthesis.

Introduction: The Significance of the N-Methylated Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.

A key structural feature of unsubstituted indazoles is annular tautomerism, allowing the N-H proton to reside on either nitrogen atom (1H- and 2H-tautomers). The N-methylation of the indazole core, as seen in this compound, definitively locks the molecule into the 1H-isomeric form. This structural rigidity is paramount in drug design, as it ensures a specific and predictable three-dimensional orientation for interaction with biological targets. This guide focuses specifically on this N1-methylated isomer, a versatile intermediate for elaborating molecular complexity.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are essential for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 1092351-84-2
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical Form Solid, Powder
Predicted Boiling Point 313.1 ± 15.0 °C
Predicted Density 1.23 ± 0.1 g/cm³
Purity (Typical) ≥97%
Storage Conditions Ambient temperature, in a dry, well-sealed container
InChI Key ARLZANUTGUOGEG-UHFFFAOYSA-N

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most effectively achieved via a two-step sequence starting from a commercially available precursor. This strategy involves the initial formation of the indazole ring system followed by a regioselective N-methylation.

Synthesis Workflow Diagram

The overall synthetic pathway is depicted below, illustrating the transformation from the starting indole to the final N-methylated indazole product.

Synthesis_Workflow Indole 7-Methyl-indole Aldehyde 7-Methyl-1H-indazole- 3-carboxaldehyde Indole->Aldehyde 1. NaNO₂, HCl, DMF (Nitrosation) Precursor Methyl 1H-indazole-7-carboxylate (Precursor) Aldehyde->Precursor 2. Oxidation & Esterification (e.g., Jones Oxidation, then MeOH/H⁺) FinalProduct Methyl 1-methyl-1H-indazole- 7-carboxylate (Target) Precursor->FinalProduct 3. N-Methylation (CH₃I, Base, THF)

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate (Precursor)

The formation of the indazole core from an indole starting material is a well-established transformation. The following protocol is adapted from established literature procedures for analogous compounds.[1][2]

  • Principle: This step involves the nitrosation of a substituted indole. The reaction proceeds via an electrophilic attack on the indole ring, followed by rearrangement and cyclization to form the indazole-3-carboxaldehyde. Subsequent oxidation and esterification yield the desired precursor.

  • Experimental Protocol:

    • Nitrosation: To a cooled (0 °C) solution of sodium nitrite (NaNO₂, 2.2 eq.) in water and DMF, slowly add hydrochloric acid (HCl, 2.0 eq.). After stirring for 10 minutes, add a solution of 7-methyl-indole (1.0 eq.) in DMF dropwise over 2 hours. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Purification & Oxidation: Concentrate the crude product under reduced pressure and purify via column chromatography to yield 7-methyl-1H-indazole-3-carboxaldehyde. This intermediate is then oxidized to the carboxylic acid using a standard oxidizing agent (e.g., Jones reagent), followed by Fischer esterification (methanol with a catalytic amount of sulfuric acid) to yield Methyl 1H-indazole-7-carboxylate.

Step 2: N-Methylation of Methyl 1H-indazole-7-carboxylate

The N-alkylation of indazoles can yield a mixture of N1 and N2 isomers. The choice of base and solvent is critical for controlling regioselectivity.[3][4]

  • Causality & Experimental Choice: The regioselectivity of indazole alkylation is governed by a complex interplay of steric and electronic factors. While some conditions favor the N2 product, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1 isomer.[3][5]

  • Experimental Protocol:

    • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of Methyl 1H-indazole-7-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the indazole anion will form (cessation of hydrogen gas evolution).

    • Methylation: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 8.10-8.20 ppm (s, 1H): Proton at the C3 position of the indazole ring.

    • δ 7.80-7.95 ppm (m, 2H): Aromatic protons on the benzene ring, likely corresponding to H4 and H6.

    • δ 7.20-7.35 ppm (t, 1H): Aromatic proton at the H5 position.

    • δ 4.15-4.25 ppm (s, 3H): N-CH₃ methyl protons. The chemical shift is characteristic of a methyl group attached to a heterocyclic nitrogen.

    • δ 3.90-4.00 ppm (s, 3H): O-CH₃ methyl protons of the ester group.

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ 165-168 ppm: Carbonyl carbon (C=O) of the ester.

    • δ 140-145 ppm: Quaternary carbons of the indazole ring (C3a, C7a).

    • δ 120-135 ppm: Aromatic and heterocyclic carbons (C3, C4, C5, C6).

    • δ ~110 ppm: C7 carbon, attached to the ester.

    • δ ~52 ppm: O-CH₃ carbon.

    • δ ~35 ppm: N-CH₃ carbon.

Infrared (IR) Spectroscopy
  • ~1720 cm⁻¹: Strong C=O stretching vibration from the methyl ester group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings.

  • ~3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.

  • ~1250-1100 cm⁻¹: C-O stretching from the ester functionality.

Mass Spectrometry (MS)
  • Expected Molecular Ion [M]⁺: m/z = 190.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.

Chemical Reactivity and Applications

Reactivity of the Ester Group

The primary site of reactivity for further synthetic elaboration is the methyl ester. This functional group provides a handle for creating a diverse library of analogues.

  • Saponification: The ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH in a water/THF mixture) to yield the corresponding 1-Methyl-1H-indazole-7-carboxylic acid .[9]

  • Amidation: The carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to form amide derivatives. This is a cornerstone strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but is a high-value intermediate. Its utility lies in providing the N1-methylated indazole core, a motif found in numerous biologically active compounds, particularly kinase inhibitors used in oncology. The 7-carboxylate position allows for the introduction of various side chains that can modulate potency, selectivity, and pharmacokinetic properties.[10][11]

Safety and Handling

As a laboratory chemical, appropriate safety precautions must be observed.

  • Hazard Classification:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[12]

  • Recommended Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[13]

    • Avoid breathing dust.[13]

    • Wash hands thoroughly after handling.[13]

    • Store in a tightly closed container in a dry place.[13]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]

  • Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Orito, K., et al. (2007). Supporting Information for a publication. Wiley-VCH. Available at: [Link]

  • methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. (2010). Fisher Scientific. Available at: [Link]

  • Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Wiley Online Library. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

Sources

The Rising Profile of Methyl-Substituted Indazole Carboxylates: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, with several approved drugs, such as the anticancer agents pazopanib and axitinib, featuring this heterocyclic core.[1] This guide delves into a specific, highly promising subclass: methyl-substituted indazole carboxylates. We will explore the nuanced interplay between the positioning of the methyl group and the carboxylate functionality, and how this influences a diverse range of biological activities, from anticancer and anti-inflammatory to antimicrobial. This document moves beyond a simple literature review to provide a synthesized analysis of structure-activity relationships (SAR), mechanistic insights, and detailed experimental protocols, offering a comprehensive resource for researchers in drug discovery and development.

The Indazole Core: A Foundation of Versatility

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. This structural versatility, coupled with its ability to participate in various non-covalent interactions, makes it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. The introduction of substituents, such as methyl groups and carboxylates, allows for the fine-tuning of the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile, thereby modulating its biological activity.

The Influence of Methyl Substitution on Biological Activity

The position of a methyl group on the indazole ring can profoundly impact the molecule's biological effects. This is often due to a combination of steric and electronic factors that influence how the molecule interacts with its biological target.

N-Methylation: Directing Activity and Properties

N-methylation, particularly at the N1 position, is a common strategy in the design of indazole-based therapeutics. For instance, a series of N-methyl-3-aryl indazoles have demonstrated notable antimicrobial properties.[2] The methylation at the N1 position can enhance the compound's metabolic stability and influence its binding orientation within a target protein.

C-Methylation: Fine-Tuning Specificity

Methylation on the benzene or pyrazole portion of the indazole ring can also significantly alter biological activity. For example, in the development of glycogen synthase kinase-3 (GSK-3) inhibitors, the addition of a methyl group at the 5-position of the indazole ring was found to modulate the compound's potency.[3] This highlights the importance of exploring various methylation patterns to optimize activity against a specific target.

The Carboxylate Group: A Key to Potency and Selectivity

The carboxylate group, whether as a carboxylic acid or an ester, is a critical functional group in many methyl-substituted indazoles, often playing a direct role in target engagement.

Indazole-3-carboxylates: A Hub of Activity

The indazole-3-carboxylate moiety is a frequently explored scaffold. For example, derivatives of 1-methyl-1H-indazole-3-carboxylic acid have been investigated for their anti-inflammatory and analgesic activities.[3] The carboxylic acid can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. The corresponding methyl esters can serve as prodrugs, improving cell permeability, or can have intrinsic activity themselves.[4]

Indazole-6-carboxylates in Anticancer Research

Recent studies have highlighted the potential of 1H-indazole-6-carboxylic acid derivatives as anticancer agents. These compounds have been shown to induce apoptosis in cancer cell lines, with their mechanism of action often linked to the inhibition of key kinases involved in cell proliferation and survival.[5]

Key Biological Activities of Methyl-Substituted Indazole Carboxylates

The strategic combination of methyl and carboxylate substituents on the indazole scaffold has led to the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

Methyl-substituted indazole carboxylates have emerged as promising candidates for cancer therapy. Their mechanisms of action are often multi-faceted, targeting various hallmarks of cancer.

4.1.1. Kinase Inhibition: A significant body of research has focused on indazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3] The indazole scaffold can mimic the purine core of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases. Methyl groups can provide additional hydrophobic interactions and improve selectivity for specific kinases. The carboxylate group can form key hydrogen bonds with the kinase hinge region.[3]

Signaling Pathway: Indazole-based Kinase Inhibition

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Domain Kinase Domain RTK->Kinase_Domain Activates Indazole_Inhibitor Methyl-Substituted Indazole Carboxylate Indazole_Inhibitor->Kinase_Domain Competitively Inhibits ATP Binding ADP ADP Kinase_Domain->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase_Domain->Downstream_Signaling Phosphorylates ATP ATP ATP->Kinase_Domain Binds Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Competitive inhibition of ATP binding to the kinase domain by methyl-substituted indazole carboxylates.

4.1.2. Induction of Apoptosis: Several studies have shown that methyl-substituted indazole carboxylates can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[6]

Quantitative Anticancer Activity Data

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
2f 6-(4-methylpiperazin-1-yl)4T1 (Breast)0.23
2f 6-(4-methylpiperazin-1-yl)HepG2 (Liver)0.80[6]
2f 6-(4-methylpiperazin-1-yl)MCF-7 (Breast)0.34[6]
7 1,3-dimethyl-6-aminoFaDu (Hypopharyngeal)2.78
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Methyl-substituted indazole carboxylates have demonstrated potent anti-inflammatory effects through various mechanisms.

4.2.1. Inhibition of Cyclooxygenase (COX) Enzymes: Some indazole derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[7] The carboxylic acid moiety is often crucial for this activity, mimicking the carboxylic acid of arachidonic acid, the natural substrate for COX.

Quantitative Anti-inflammatory Activity Data

CompoundSubstitution PatternAssayIC50 (µM)Reference
Indazole UnsubstitutedCOX-2 Inhibition23.42[7]
5-aminoindazole 5-aminoCOX-2 Inhibition12.32[7]
6-nitroindazole 6-nitroCOX-2 Inhibition19.22[7]

4.2.2. Modulation of Pro-inflammatory Cytokines: These compounds can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new antimicrobial agents. Methyl-substituted indazole carboxylates have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

4.3.1. Mechanism of Action: While the exact mechanisms are still under investigation for many compounds, some indazole derivatives are thought to exert their antimicrobial effects by inhibiting essential bacterial enzymes, such as DNA gyrase.[8]

Quantitative Antimicrobial Activity Data

Compound IDSubstitution PatternBacterial StrainZone of Inhibition (mm)Reference
1d 3-methyl-1-(2-(piperidin-1-yl)ethan-1-oyl)Bacillus subtilis-[9]
1d 3-methyl-1-(2-(piperidin-1-yl)ethan-1-oyl)Escherichia coli-[9]
Indazole Derivatives N-methyl-3-arylBacillus cereusVaries[2]
Indazole Derivatives N-methyl-3-arylEscherichia coliVaries[2]
Note: Specific zone of inhibition values for compound 1d were not provided in the abstract, but it was highlighted as the most active compound.

Structure-Activity Relationship (SAR) and Molecular Docking Insights

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective compounds.

5.1. Key SAR Findings:

  • N1-Substitution: Alkylation at the N1 position with small, flexible chains can enhance activity.

  • C3-Position: The presence of a carboxylate or carboxamide at the C3 position is often critical for activity, providing a key interaction point with the target protein.

  • Benzene Ring Substitution: The nature and position of substituents on the benzene ring can significantly impact potency and selectivity. Electron-withdrawing groups can sometimes enhance activity.

5.2. Molecular Docking: Molecular docking studies have provided valuable insights into the binding modes of methyl-substituted indazole carboxylates with their target proteins. These studies often reveal that the indazole core sits within a hydrophobic pocket, while the carboxylate group forms key hydrogen bonds with polar residues.[10][11]

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start Starting Materials (e.g., Substituted Anilines) Synthesis Synthesis of Methyl-Substituted Indazole Carboxylate Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound Pure Compound Purification->Compound In_Vitro In Vitro Assays (Anticancer, Anti-inflammatory, Antimicrobial) Compound->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the development of methyl-substituted indazole carboxylates.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of methyl-substituted indazole carboxylates.

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This protocol is adapted from established procedures for the synthesis of N-methylated indazole carboxylic acids.[8][12]

Materials:

  • Indazole-3-carboxylic acid

  • Methanol

  • 2N Sodium Hydroxide (NaOH) solution

  • Iodomethane or Dimethyl sulfate

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • A solution of indazole-3-carboxylic acid methyl ester (1.00 g, 0.0053 mole) is stirred in a mixture of methanol (10 ml) and 2N NaOH solution (120 ml).[8]

  • The mixture is heated at reflux temperature for 2 hours.[8]

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 4.[12]

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 1-methyl-1H-indazole-3-carboxylic acid.[12]

In Vitro Anticancer Activity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic) and negative control (broth with DMSO)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The field of methyl-substituted indazole carboxylates is ripe with opportunities for further exploration. Future research should focus on:

  • Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to further probe the SAR.

  • Elucidating mechanisms of action: Employing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets and pathways affected by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer, inflammation, and infectious diseases.

References

  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). PrepChem.com. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13385-13404. Available at: [Link]

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024, March 12). Knowledge. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FC01–FC05. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2002). Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(27), 16376-16386. Available at: [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). ResearchGate. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13385-13404. Available at: [Link]

  • Farooqui, M., Ali, N., & Zaheer, Z. (2012). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2565-2570. Available at: [Link]

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). Asian Journal of Green Chemistry. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13385-13404. Available at: [Link]

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An In-depth Technical Guide to Elucidating the Therapeutic Potential of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically relevant therapeutic agents.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific, yet under-characterized derivative: Methyl 1-methyl-1H-indazole-7-carboxylate. While extensive data on this particular molecule are not widely published, its structural relationship to known bioactive compounds provides a strong rationale for targeted investigation.[4] This document outlines a systematic approach, beginning with in silico target identification and culminating in detailed experimental validation protocols for the most promising therapeutic targets.

Introduction: The Indazole Scaffold as a Pharmacophore

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities.[1][3][5] These activities include anti-inflammatory, antimicrobial, and potent antitumor effects, often mediated through the inhibition of various protein kinases.[3][4][6][7] Several FDA-approved small-molecule anticancer drugs, such as axitinib, niraparib, and pazopanib, feature the indazole core, underscoring its therapeutic relevance.[3] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a versatile template for chemical modification, enabling the fine-tuning of interactions with diverse biological targets.[1][7]

This compound is a distinct derivative within this class. The methylation at the N1 position and the carboxylate at the 7-position are key structural features that will dictate its biological activity. This guide will focus on a logical, evidence-based approach to identifying and validating its potential therapeutic targets.

Prioritizing Potential Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, three primary target classes emerge as high-priority areas of investigation for this compound:

  • Protein Kinases: The indazole scaffold is a well-established "hinge-binding" motif for various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[5]

  • Poly (ADP-ribose) Polymerase (PARP): Indazole-7-carboxamide derivatives have been successfully developed as potent PARP inhibitors, a class of drugs effective in cancers with specific DNA repair deficiencies.[8][9]

  • Cannabinoid Receptors: The indazole-3-carboxamide scaffold is a prominent feature in a class of synthetic cannabinoids that act as potent agonists of CB1 and CB2 receptors, suggesting a potential role in pain management and immunomodulation.[4][10][11][12][13]

The following sections will detail the rationale and experimental workflows for investigating each of these target classes.

In Silico Bioactivity Prediction: A Rational Starting Point

Given the limited experimental data for this compound, a robust in silico approach is the most logical and cost-effective first step to generate testable hypotheses about its biological targets.[4]

Ligand-Based Target Prediction

This method identifies potential protein targets by comparing the structure of our compound of interest to a database of known bioactive ligands.[4]

Experimental Protocol: Ligand-Based Target Prediction

  • Molecule Preparation:

    • Generate the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a standard format (e.g., .sdf, .mol2).

  • Similarity Search:

    • Utilize a similarity search tool (e.g., SwissTargetPrediction, ChEMBL) to compare the 3D structure of the query molecule against a database of known ligands with annotated biological targets.

    • The output will be a ranked list of potential protein targets based on structural similarity to known active molecules.

Molecular Docking

Once a list of potential targets is generated, molecular docking can predict the binding affinity and mode of interaction of this compound with these proteins.[5]

Experimental Protocol: Molecular Docking

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active site of the target protein.

    • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Diagram: In Silico Bioactivity Prediction Workflow

G cluster_start Start cluster_insilico In Silico Analysis cluster_output Output start This compound ligand_pred Ligand-Based Target Prediction start->ligand_pred Input Structure mol_dock Molecular Docking ligand_pred->mol_dock Potential Targets targets Prioritized Target List mol_dock->targets Binding Affinity & Pose

Caption: A streamlined workflow for the computational prediction of biological targets.

Target Validation: Experimental Protocols

The hypotheses generated from the in silico analysis must be validated through rigorous experimental testing. The following sections provide detailed protocols for assessing the activity of this compound against the prioritized target classes.

Protein Kinase Inhibition Assays

A broad kinase panel screening is the most efficient method to identify potential kinase targets.

Experimental Protocol: Kinase Inhibition Profiling

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution to the desired concentrations for the assay.

  • Kinase Assay:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of human kinases at a fixed concentration (e.g., 10 µM).

    • The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase.

    • For kinases showing significant inhibition (>50%), determine the IC50 value by performing a dose-response analysis.

Table 1: Representative Data from a Kinase Inhibition Screen

Kinase Target% Inhibition at 10 µMIC50 (nM)
Kinase A95%50
Kinase B8%>10,000
Kinase C62%800
.........

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Compound Dilution Series incubation Incubation with ATP compound->incubation kinase Kinase & Substrate kinase->incubation detection Detection of Phosphorylation incubation->detection inhibition % Inhibition Calculation detection->inhibition ic50 IC50 Determination inhibition->ic50

Caption: A generalized workflow for determining kinase inhibitory activity.

PARP Inhibition Assays

Both enzymatic and cell-based assays are crucial for evaluating PARP inhibitory activity.

Experimental Protocol: PARP Inhibition Assay

  • Enzymatic Assay:

    • Utilize a commercially available PARP enzyme assay kit (e.g., Trevigen, R&D Systems).[14][15]

    • The assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[15][16]

    • Determine the IC50 value of this compound by performing a dose-response experiment.

  • Cell-Based Assay:

    • Use a cancer cell line with known BRCA mutations (e.g., HCC1937, CAPAN-1).[14]

    • Treat the cells with a range of concentrations of the test compound.

    • Assess cell viability using a standard method (e.g., AlamarBlue, CellTiter-Glo).[16]

    • Determine the CC50 (50% cytotoxic concentration) value.

Diagram: PARP Inhibition and Synthetic Lethality

G cluster_normal Normal Cell cluster_brca BRCA-mutant Cancer Cell cluster_drug BRCA-mutant Cell + PARP Inhibitor ssb Single-Strand Break parp PARP Repair ssb->parp Repair hr Homologous Recombination ssb->hr Alternative Repair cell_survival cell_survival parp->cell_survival DNA Integrity hr->cell_survival DNA Integrity ssb_brca Single-Strand Break parp_brca PARP Repair ssb_brca->parp_brca Repair cell_survival_brca Cell Survival parp_brca->cell_survival_brca DNA Integrity hr_brca Defective HR ssb_drug Single-Strand Break parp_drug Inhibited PARP ssb_drug->parp_drug Blocked cell_death Cell Death (Synthetic Lethality) parp_drug->cell_death Accumulated Damage hr_drug Defective HR hr_drug->cell_death No Repair

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Cannabinoid Receptor Binding Assays

A competitive radioligand binding assay is the gold standard for determining affinity for cannabinoid receptors.

Experimental Protocol: Cannabinoid Receptor Binding Assay

  • Membrane Preparation:

    • Use cell membranes expressing human CB1 or CB2 receptors (commercially available).

  • Binding Assay:

    • Incubate the membranes with a known radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of this compound.[17]

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.

Table 2: Representative Data from a Cannabinoid Receptor Binding Assay

ReceptorRadioligandTest Compound Ki (nM)
CB1[3H]CP-55,940150
CB2[3H]CP-55,940>10,000

Conclusion and Future Directions

This guide provides a structured and experimentally sound approach to unraveling the therapeutic potential of this compound. By systematically exploring its activity against protein kinases, PARP, and cannabinoid receptors, researchers can efficiently identify and validate its primary molecular targets. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish therapeutic efficacy. The indazole scaffold continues to be a rich source of novel therapeutics, and a thorough investigation of this specific derivative is a meritorious endeavor in the ongoing quest for new medicines.

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Structure-activity relationship (SAR) of indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Indazole Derivatives

Abstract

The indazole ring system, a bicyclic heteroaromatic scaffold, has firmly established itself as a "privileged structure" in modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of clinically approved drugs, including potent kinase inhibitors like Pazopanib, Axitinib, and Entrectinib, which are cornerstones in oncology.[3][4] The scaffold's unique structural and electronic properties allow for extensive functionalization, enabling the fine-tuning of pharmacological profiles across a wide spectrum of biological targets.[5] Consequently, indazole derivatives have demonstrated significant therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological activity of indazole derivatives. We will dissect the influence of substitutions at each key position of the indazole core, explore SAR trends within major therapeutic areas, detail essential experimental methodologies, and offer insights into future drug design strategies.

The Indazole Core: A Foundation for Versatility

Indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring.[6][8] It exists in tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H-tautomer being the more thermodynamically stable and predominant form in most contexts.[6][8] This structural feature is critical, as the position of the nitrogen-bound hydrogen or substituent dramatically influences the molecule's vectoral properties and its interactions with biological targets.

The indazole scaffold is considered a bioisostere of indole, allowing it to mimic the natural amino acid tryptophan's side chain in protein interactions.[6][9] Furthermore, it can effectively serve as a bioisosteric replacement for catechol moieties, a strategy that has been successfully employed to enhance biological activity and improve drug-like properties.[6][10]

The key to unlocking the potential of the indazole scaffold lies in understanding the distinct roles of its substitution points:

  • N1 and N2 Positions: These positions on the pyrazole ring are crucial for modulating potency and selectivity. The choice of substituent and the regiochemistry (N1 vs. N2) can alter the hydrogen bonding capacity and overall orientation of the molecule within a binding site.

  • C3 Position: Often projecting towards the solvent-exposed region of a target protein, this position is a prime site for introducing larger substituents to enhance potency or target specific sub-pockets.

  • C4, C5, C6, and C7 Positions: Modifications on the benzene ring are instrumental in fine-tuning the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. These positions can also form critical interactions with the target protein to improve binding affinity and selectivity.

G cluster_0 Indazole Scaffold Indazole N1 N1 Indazole->N1 N2 N2 Indazole->N2 C3 C3 Indazole->C3 C4 C4 Indazole->C4 C5 C5 Indazole->C5 C6 C6 Indazole->C6 C7 C7 Indazole->C7

Caption: Key substitution points on the indazole core.

Guiding Principles of Indazole SAR

Decades of research have illuminated several core principles that guide the optimization of indazole-based compounds.

The Critical Choice: N1 vs. N2 Substitution

The regioselectivity of N-alkylation or N-arylation is a pivotal consideration in the design of indazole derivatives. The N1-substituted isomer is generally the thermodynamically more stable product, while the N2-isomer is often kinetically favored.[11] The choice of synthetic conditions, particularly the base and solvent, can be manipulated to favor one isomer over the other.[12]

  • N1-Substitution: For certain biological activities, N1-substitution is essential. For instance, a series of N1-substituted benzyl indazoles were identified as non-hormonal antispermatogenic agents, demonstrating the critical role of this specific substitution pattern for the desired activity.[13]

  • N2-Substitution: Conversely, N2-substituted indazoles have shown significant promise as anticancer agents. For example, N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide exhibited potent antiproliferative activity against ovarian and lung cancer cell lines.[14]

The Gateway at C3

The C3 position is one of the most frequently modified sites on the indazole ring. Substituents at this position can profoundly influence binding affinity by interacting with specific pockets of the target protein.

  • Amine and Amide Moieties: The 1H-indazole-3-amine and 3-carboxamide structures are highly effective "hinge-binding" fragments, particularly in kinase inhibitors.[15] This motif is present in drugs like Entrectinib, where it plays a critical role in anchoring the molecule to the hinge region of the kinase ATP-binding site.[15]

  • Aryl and Heteroaryl Groups: Appending various ring systems to the C3 position can lead to significant gains in potency. For inhibitors of the IDO1 enzyme, a key cancer immunotherapy target, the presence of a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for strong inhibitory activity.[3]

Fine-Tuning on the Benzene Ring (C4-C7)

Substitutions on the fused benzene ring are vital for optimizing the overall pharmacological profile.

  • Potency and Selectivity: Small changes on this ring can lead to large differences in activity. For example, in a series of indazole-based cardiovascular agents, the introduction of a chlorine or methyl group at the C7 position resulted in higher activity than other congeners.[8] Similarly, for IDO1 inhibitors, disubstitution at both the C4 and C6 positions was identified as a key strategy for achieving remarkable potency.[3]

  • Physicochemical Properties: These positions are ideal for introducing groups that modulate solubility, metabolic stability, and cell permeability. In a series of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, replacing a methyl group at the C5 position with a methoxy group led to a significant increase in potency, highlighting the importance of electronic and hydrogen-bonding effects at this position.[16]

SAR in Action: Indazoles in Oncology

The most profound impact of indazole derivatives has been in the field of oncology, particularly as inhibitors of protein kinases, which are often dysregulated in cancer.[2][17][18]

Protein Kinase Inhibition

The indazole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to bind effectively within the ATP-binding cleft of numerous kinases.

G Indazole Indazole Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone NH/CO) Indazole->Hinge H-Bonds Gatekeeper Gatekeeper Residue Indazole->Gatekeeper Steric Interaction SolventFront Solvent Front C3_Sub C3-Substituent C3_Sub->SolventFront Improves Solubility/ Targets Sub-pockets Benzene_Sub Benzene Ring Substituents (C4-C7) HydrophobicPocket Hydrophobic Pocket Benzene_Sub->HydrophobicPocket van der Waals SelectivityPocket Selectivity Pocket Benzene_Sub->SelectivityPocket Fine-tunes Selectivity

Caption: Generalized binding mode of an indazole kinase inhibitor.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. The FDA-approved drug Pazopanib is a potent multi-kinase inhibitor with an indazole core. SAR studies on indazole-pyrimidine based derivatives revealed that electron-donating methoxy groups were preferred over hydrophobic alkyl or halogen groups for potent VEGFR-2 inhibition.[17] A recently developed derivative, compound 30, demonstrated an exceptionally low IC50 of 1.24 nM against VEGFR-2.[19]

  • FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are validated targets in various cancers. Fragment-led de novo design successfully identified the indazole core as a key pharmacophore for FGFR inhibition.[20] Subsequent SAR studies showed that a phenol moiety on a C6-substituent, capable of forming a hydrogen bond with a glutamate residue (Glu531) deep in the ATP pocket, was crucial for inhibitory activity.[20]

  • Akt Inhibitors: The serine/threonine kinase Akt is a central node in cell survival pathways. The development of indazole-pyridine based compounds led to the discovery of highly potent and selective Akt inhibitors, with one analog exhibiting a Ki of 0.16 nM and demonstrating significant tumor growth inhibition in vivo.[21]

Quantitative SAR Data for Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected indazole derivatives against various protein kinases, illustrating the potency that can be achieved with this scaffold.

Compound ID/NameTarget KinaseIC50 / KiReference
PazopanibVEGFR-230 nM[22]
Compound 109EGFR (T790M)5.3 nM[3]
Compound 106FGFR20.8 µM[3][22]
Entrectinib (127)ALK12 nM[3]
Indazole-Pyridine AnalogAkt0.16 nM (Ki)[21]
Compound 30VEGFR-21.24 nM[19]
Compound 89Bcr-Abl (T315I)0.45 µM[3]

Methodologies for Driving Indazole SAR

A successful SAR campaign relies on an integrated workflow of chemical synthesis, biological evaluation, and computational modeling.

Experimental Workflow

G cluster_design Design cluster_synthesis Synthesis cluster_testing Testing & Analysis Docking Computational Modeling (Docking, QSAR) Synthesis Chemical Synthesis (Indazole Library) Docking->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assay (e.g., MTT, Apoptosis) Biochemical->Cellular SAR SAR Analysis Cellular->SAR SAR->Docking Next Design Cycle

Caption: Iterative drug discovery workflow for SAR studies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the potency (IC50) of an indazole derivative against a target kinase.

Objective: To measure the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase by a test compound.

Materials:

  • Target Kinase (e.g., VEGFR-2), Europium (Eu)-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific).

  • Test Compounds (Indazole derivatives) dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • 384-well, low-volume, black assay plates.

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection (e.g., Tecan Spark® or similar).

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Start with a 100X final top concentration (e.g., 1 mM for a 10 µM final concentration).

  • Assay Plate Setup:

    • Add 50 nL of the serially diluted compounds to the wells of the 384-well plate using an acoustic dispenser. Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (high concentration of a known inhibitor or no kinase).

  • Kinase/Antibody Mix Preparation: Prepare a 2X solution of the Kinase and Eu-antibody in Assay Buffer at the manufacturer's recommended concentrations.

  • Kinase/Antibody Addition: Add 2.5 µL of the 2X Kinase/Antibody mix to each well. Mix by shaking the plate for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in Assay Buffer.

  • Tracer Addition: Add 2.5 µL of the 2X Tracer solution to each well. The final volume is 5 µL.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the "0%" and "100%" inhibition controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol measures the effect of indazole derivatives on the viability of cancer cell lines.[15]

Objective: To assess the cytotoxic/cytostatic effect of test compounds by measuring the metabolic activity of living cells.

Materials:

  • Human cancer cell line (e.g., K562, A549).[15]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compounds (Indazole derivatives) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear-bottom cell culture plates.

  • Multichannel pipette and a microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit the curve to determine the IC50 value.

Conclusion and Future Perspectives

The indazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and highly adaptable framework for the design of potent and selective therapeutic agents.[1][7] The extensive SAR knowledge base, particularly in oncology, provides a clear roadmap for lead optimization. Key takeaways include the critical influence of N1/N2 regiochemistry, the utility of the C3 position for installing key binding motifs, and the importance of the benzene ring for fine-tuning the overall drug-like properties.

The future of indazole-based drug discovery is bright. The integration of advanced computational methods, such as FEP (Free Energy Perturbation) and large-scale virtual screening, will accelerate the identification of novel derivatives with superior properties.[23] Exploring new chemical space through innovative synthetic methodologies will continue to expand the diversity of the indazole chemical library. As our understanding of disease biology deepens, the versatility of the indazole scaffold will undoubtedly be leveraged to develop next-generation therapies for a host of unmet medical needs.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Chemistry & Chemical Science.
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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.
  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics.
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  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.
  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters.
  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters.
  • US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports.
  • Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

Sources

Methyl 1-methyl-1H-indazole-7-carboxylate: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to engage in key interactions with a diverse range of biological targets, including kinases, polymerases, and G-protein coupled receptors.[4][5][6] Within the vast chemical space of indazole derivatives, small, functionalized fragments represent powerful starting points for fragment-based drug discovery (FBDD). This guide provides an in-depth technical exploration of methyl 1-methyl-1H-indazole-7-carboxylate as a high-potential fragment for drug discovery campaigns. We will delve into its synthesis, physicochemical properties, and a comprehensive, field-proven workflow for its application in fragment screening and hit-to-lead optimization. This document is intended to serve as a practical resource for researchers aiming to leverage this versatile scaffold in their drug discovery endeavors.

The Indazole Nucleus: A Foundation for Therapeutic Innovation

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, offers a rigid framework that can be strategically decorated with functional groups to modulate its pharmacological profile.[1][7] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, while the benzene ring provides a platform for hydrophobic and aromatic interactions. This versatility has led to the development of numerous FDA-approved drugs containing the indazole moiety, highlighting its clinical significance.[8]

The "Rule of Three" and the Power of Fragments

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD focuses on identifying low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency.[9] These fragments typically adhere to the "Rule of Three":

  • Molecular weight ≤ 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors and acceptors ≤ 3 each[10]

This compound is an exemplary fragment that aligns with these principles, making it an ideal candidate for FBDD campaigns.

Synthesis and Physicochemical Characterization of this compound

Proposed Synthetic Protocol

The following protocol is a proposed adaptation based on the synthesis of analogous indazole-3-carboxamides and N-methylated indazoles.[11][12]

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate

A potential starting point is the cyclization of a suitably substituted aminobenzoate derivative.

  • Reaction: To a solution of methyl 2-amino-3-methylbenzoate in an appropriate solvent (e.g., chloroform), slowly add acetic anhydride. The reaction is typically stirred at room temperature. Following acetylation, a diazotization reaction using a nitrite source (e.g., isoamyl nitrite) in the presence of an acid catalyst would facilitate the intramolecular cyclization to form the indazole ring.

Step 2: N-methylation to Yield this compound

The N-methylation of the indazole ring can be achieved through nucleophilic substitution.

  • Reaction: To a solution of methyl 1H-indazole-7-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base (e.g., sodium hydride) to deprotonate the indazole nitrogen. Subsequently, add a methylating agent like methyl iodide. The reaction mixture is typically stirred at room temperature until completion.

Purification: The crude product can be purified using column chromatography on silica gel, followed by recrystallization to obtain the final compound with high purity.

Analytical Validation: The structure and purity of the synthesized this compound should be rigorously confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of methylation.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Physicochemical Properties for Fragment-Based Screening

The suitability of a fragment for FBDD is heavily reliant on its physicochemical properties.

PropertyPredicted/Typical ValueSignificance in FBDD
Molecular Weight 190.20 g/mol Adheres to the "Rule of Three" for optimal ligand efficiency.
cLogP ~1.5 - 2.5Ensures adequate solubility while maintaining sufficient lipophilicity for cell permeability.
Aqueous Solubility > 100 µMCrucial for reliable screening results and minimizing false positives due to aggregation.
Hydrogen Bond Donors 0Reduced complexity can lead to more specific binding interactions.
Hydrogen Bond Acceptors 3 (2x N, 1x C=O)Provides opportunities for key hydrogen bonding interactions with the target protein.
Polar Surface Area (PSA) ~49 ŲInfluences cell permeability and oral bioavailability.

Note: The cLogP and solubility values are estimations based on the structure and should be experimentally determined.

Application in Fragment-Based Drug Discovery: A Step-by-Step Workflow

The following section outlines a comprehensive workflow for utilizing this compound in a typical FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Preparation B Primary Screening (NMR or SPR) A->B High-throughput screening C Hit Confirmation & Validation B->C Identification of binders D Structural Biology (X-ray Crystallography) C->D Characterization of binding mode E Structure-Activity Relationship (SAR) Studies D->E Rational design of analogs F Lead Optimization E->F Iterative improvement of potency and properties

Caption: A streamlined workflow for a fragment-based drug discovery campaign.

Phase 1: Hit Identification

The initial phase focuses on identifying and validating the binding of this compound to the target of interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak interactions typical of fragments.[1][2][4][7]

  • Method: Protein-observed ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR is a highly sensitive method.

  • Procedure:

    • Protein Preparation: Prepare a solution of the ¹⁵N-labeled target protein in a suitable NMR buffer.

    • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Fragment Addition: Add a stock solution of this compound to the protein sample.

    • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

    • Analysis: Overlay the two spectra. Chemical shift perturbations (CSPs) of specific amino acid residues in the protein indicate binding of the fragment to that region.

  • Self-Validation: The observation of specific and dose-dependent CSPs provides a self-validating system, confirming a direct interaction between the fragment and the target protein.

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic and affinity data.[3][5]

  • Method: Immobilize the target protein on an SPR sensor chip and flow solutions of the fragment over the surface.

  • Procedure:

    • Immobilization: Covalently immobilize the target protein on a suitable sensor chip (e.g., CM5).

    • Fragment Injection: Inject a series of concentrations of this compound over the immobilized protein surface.

    • Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.

    • Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

  • Self-Validation: A concentration-dependent binding response and the ability to fit the data to a 1:1 binding model provide strong evidence of a specific interaction.

Phase 2: Hit-to-Lead Optimization

Once a fragment hit is validated, the next phase involves understanding its binding mode and iteratively improving its potency and drug-like properties.

Determining the crystal structure of the protein-fragment complex provides invaluable information for structure-based drug design.[6][8][13][14][15]

  • Method: Co-crystallization or soaking of the fragment into pre-formed crystals of the target protein.

  • Procedure:

    • Crystallization: Grow high-quality crystals of the target protein.

    • Soaking/Co-crystallization: Soak the crystals in a solution containing a high concentration of this compound, or co-crystallize the protein in the presence of the fragment.

    • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

  • Self-Validation: The observation of clear electron density for the bound fragment in the active site of the protein provides unambiguous evidence of binding and its specific orientation.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Lead Compound A This compound (Low Affinity) B Identify Growth Vectors (from X-ray structure) A->B X-ray Crystallography C Optimized Analog (High Affinity & Selectivity) B->C Medicinal Chemistry

Caption: The process of evolving a fragment hit into a lead compound.

With the structural information in hand, medicinal chemists can design and synthesize analogs of the initial fragment hit to explore the structure-activity relationship (SAR). This involves systematically modifying the fragment to improve its binding affinity, selectivity, and pharmacokinetic properties. The methyl ester at the 7-position provides a convenient handle for chemical modification, allowing for the exploration of different functional groups to probe interactions with the target protein.

Conclusion and Future Directions

This compound represents a highly promising fragment for drug discovery. Its adherence to the "Rule of Three," coupled with the privileged nature of the indazole scaffold, makes it an attractive starting point for FBDD campaigns against a wide range of biological targets. The workflows and protocols detailed in this guide provide a robust framework for researchers to effectively utilize this fragment in their hit-finding and lead-optimization efforts. As our understanding of the biological roles of various targets continues to expand, versatile fragments like this compound will undoubtedly play a crucial role in the development of the next generation of innovative therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • NMR Fragment-based Screening. Creative Biostructure. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. PubMed Central. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

  • Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. PubMed. [Link]

  • methyl 1H-indazole-3-carboxylate. PubChem. [Link]

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Technical Guide: Spectroscopic Characterization of C₁₀H₁₀N₂O₂ Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicted NMR and Mass Spectrometry Data

Abstract

The molecular formula C₁₀H₁₀N₂O₂ represents a multitude of isomers, many of which are built upon scaffolds of significant interest in medicinal chemistry and drug development. Accurate structural elucidation is the cornerstone of any research endeavor, ensuring that biological activity is correctly attributed to the intended molecule. This technical guide provides an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for three structurally diverse and pharmaceutically relevant isomers of C₁₀H₁₀N₂O₂. By explaining the causality behind spectral patterns, this document serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery, molecular scaffolds such as benzimidazoles, quinazolinones, and quinoxalines are considered "privileged structures" due to their ability to bind to a wide range of biological targets.[1][2] An incorrect structural assignment can lead to wasted resources and misleading structure-activity relationship (SAR) studies. Therefore, robust analytical techniques are not merely a quality control step but a fundamental part of the discovery process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose, providing orthogonal and complementary data to confirm molecular identity.[3]

This guide will focus on three selected isomers of C₁₀H₁₀N₂O₂, each representing a common heterocyclic core:

  • Isomer A: 3-(1H-Benzimidazol-2-yl)propanoic acid (Procodazole)[4]

  • Isomer B: 2-(1-Hydroxyethyl)-1H-quinazolin-4-one[5]

  • Isomer C: A representative Quinoxaline derivative, Methyl 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

We will delve into the predicted spectral data for each, highlighting the key features that enable unambiguous differentiation.

Predicted ¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are dictated by the molecular structure.[6] Predictions are based on established principles of diamagnetic shielding and spin-spin coupling.[7]

Rationale for Predictions:

  • Aromatic Protons (δ 7.0-8.5 ppm): Protons on the benzene rings of these isomers are deshielded and appear at high chemical shifts. Their exact positions and splitting patterns are influenced by the electron-donating or -withdrawing nature of the fused heterocyclic ring and other substituents.

  • Aliphatic Protons (δ 1.0-4.5 ppm): Protons on alkyl chains or groups are more shielded. Protons adjacent to heteroatoms (O, N) or carbonyl groups (C=O) are shifted downfield due to inductive effects.

  • Exchangeable Protons (variable): Protons on -OH, -NH, and -COOH groups often appear as broad singlets and their chemical shift can vary significantly with solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for C₁₀H₁₀N₂O₂ Isomers (in DMSO-d₆)

Isomer Assignment Predicted δ (ppm) Multiplicity Integration Key Differentiating Features
A: Procodazole Aromatic (4H)7.20 - 7.60Multiplet4HTwo sets of symmetric aromatic signals.
-CH₂- (α to ring)~3.10Triplet2HTwo distinct aliphatic triplets.
-CH₂- (β to ring)~2.85Triplet2H
-NH- (imidazole)~12.3 (broad)Singlet1HVery deshielded, broad imidazole NH.
-COOH~12.1 (broad)Singlet1HAcidic proton, exchanges with D₂O.
B: Quinazolinone Aromatic (4H)7.40 - 8.15Multiplet4HFour distinct aromatic signals.
-NH- (amide)~12.1 (broad)Singlet1HDeshielded amide NH.
-CH- (methine)~4.80Quartet1HMethine proton split by methyl group.
-OH~5.50 (broad)Doublet1HHydroxyl proton, couples to methine.
-CH₃ (methyl)~1.40Doublet3HCharacteristic upfield doublet.
C: Quinoxaline Aromatic (H5, H7, H8)7.30 - 7.90Multiplets3HThree distinct aromatic signals.
-NH- (amide)~12.2 (broad)Singlet1HDeshielded amide NH.
-OCH₃ (ester)~3.90Singlet3HSharp singlet for the methyl ester.
-CH₃ (ring)~2.40Singlet3HSinglet for the methyl on the ring.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides a map of the carbon skeleton. Each unique carbon environment produces a distinct signal.[8] The chemical shifts are highly sensitive to the hybridization and electronic environment of the carbon atom.

Rationale for Predictions:

  • Carbonyl Carbons (δ 160-185 ppm): Carbons in carboxyl (-COOH), ester (-COOR), and amide (-CONH-) groups are highly deshielded and appear far downfield.

  • Aromatic/Heteroaromatic Carbons (δ 110-160 ppm): These carbons resonate in the midfield region. Carbons attached to nitrogen atoms are typically shifted further downfield.

  • Aliphatic Carbons (δ 10-70 ppm): Carbons in alkyl chains appear in the upfield region. Those attached to oxygen or nitrogen are found at the lower end of this range (δ 40-70 ppm).

Table 2: Predicted ¹³C NMR Data for C₁₀H₁₀N₂O₂ Isomers (in DMSO-d₆)

Isomer Assignment Predicted δ (ppm) Key Differentiating Features
A: Procodazole -COOH~173Carboxylic acid carbon present.
Imidazole C (C=N)~152
Aromatic C-H115 - 125Four aromatic signals (2x C-H, 2x C-q).
Aromatic C-q135 - 142
-CH₂- (α to ring)~29Two distinct aliphatic signals.
-CH₂- (β to ring)~24
B: Quinazolinone Amide C=O~162Amide carbonyl present.
C=N~150
Aromatic C-H122 - 135Six aromatic/heteroaromatic signals.
Aromatic C-q121, 148
-CH-OH~65Aliphatic carbon attached to oxygen.
-CH₃~22One upfield methyl signal.
C: Quinoxaline Ester C=O~166Ester and Amide carbonyls present.
Amide C=O~155
Aromatic/Heteroaromatic115 - 145Six aromatic/heteroaromatic signals.
-OCH₃~53Two distinct methyl signals.
-CH₃~19

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint that provides structural information and confirms the molecular weight.[9][10]

Rationale for Predictions:

  • Molecular Ion (M⁺•): The molecular formula C₁₀H₁₀N₂O₂ has an even molecular weight (190.07 g/mol ), consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11] This peak should be observable for all isomers.

  • Fragmentation: The fragmentation pathways are governed by the formation of the most stable charged fragments (cations or radical cations).[12] Bonds adjacent to heteroatoms, carbonyl groups, and aromatic rings are common cleavage points. Aromatic rings themselves are very stable and often appear as major fragments.[13]

Table 3: Predicted Key Fragments (m/z) in EI-Mass Spectrometry

Isomer M⁺• (m/z) Predicted Key Fragments (m/z) Proposed Fragment Structure / Loss
A: Procodazole 190145Loss of -COOH (45 Da)
132Benzimidazole ethyl cation
118Benzimidazole core
B: Quinazolinone 190175Loss of -CH₃ (15 Da)
162Quinazolinone core
146Loss of C₂H₄O (44 Da) via rearrangement
119Benzoyl cation fragment
C: Quinoxaline 190159Loss of -OCH₃ (31 Da)
131Loss of -COOCH₃ (59 Da)
103Further fragmentation of the ring

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following represents a self-validating methodology for acquiring high-quality NMR and MS data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric solvent peak).

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS (0 ppm).

    • Integrate the ¹H NMR signals.

Protocol 2: Mass Spectrometry (EI) Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Instrument Parameters:

    • Set the ionization mode to Electron Ionization (EI).

    • Use a standard electron energy of 70 eV to induce reproducible fragmentation.

    • Set the ion source temperature appropriately (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 40-400 amu).

  • Data Acquisition:

    • Acquire the mass spectrum, ensuring the background spectrum is subtracted.

    • Identify the molecular ion peak (M⁺•) and major fragment ions.

    • Compare the observed m/z values with the predicted values and the isotopic distribution pattern for the molecular formula.

Integrated Characterization Workflow

The most confident structural assignment comes from integrating all available spectroscopic data. The following diagram illustrates a logical workflow for identifying an unknown isomer of C₁₀H₁₀N₂O₂.

G Integrated Workflow for C10H10N2O2 Isomer Identification cluster_0 Primary Analysis cluster_1 NMR Analysis cluster_2 Structural Hypothesis & Verification MS Acquire Mass Spectrum MW Confirm Molecular Weight (m/z = 190) MS->MW Check M+• peak NMR_H Acquire 1H NMR MW->NMR_H MW Confirmed NMR_C Acquire 13C NMR MW->NMR_C MW Confirmed Compare Compare Experimental Data with Predicted Spectra NMR_H->Compare NMR_C->Compare Hypo_A Hypothesis A: Procodazole Final Final Structure Confirmed Hypo_A->Final Yes Hypo_B Hypothesis B: Quinazolinone Hypo_B->Final Yes Hypo_C Hypothesis C: Quinoxaline Hypo_C->Final Yes Compare->Hypo_A Matches A? Compare->Hypo_B Matches B? Compare->Hypo_C Matches C?

Sources

Introduction: The Strategic Importance of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of Methyl 1-methyl-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1092351-84-2) is a specialized heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a functionalized indazole, it serves as a critical building block and synthetic intermediate for the development of more complex molecular architectures. The indazole scaffold is a "privileged structure" in pharmacology, frequently appearing in molecules designed to interact with various biological targets, including protein kinases. The strategic placement of the methyl ester at the 7-position and the N-methylation at the 1-position provide specific steric and electronic properties, offering chemists a versatile starting point for targeted derivatization in the pursuit of novel therapeutic agents.

This guide provides a comprehensive overview of its commercial availability, quality specifications, and foundational applications, designed to equip researchers with the necessary information for sourcing and effectively utilizing this key intermediate.

Commercial Availability and Sourcing

This compound is available from a range of specialized chemical suppliers that cater to the research and development community. Procurement typically involves catalogue orders from these vendors, who supply the compound in various quantities with specified purity levels. Below is a summary of prominent suppliers.

Supplier Product Name/Catalog ID CAS Number Purity Physical Form
Sigma-Aldrich (Merck) This compound1092351-84-298%Solid-Powder
Apollo Scientific This compound1092351-84-2Not specifiedNot specified
Advanced ChemBlocks Methyl 1-methylindazole-7-carboxylate (Cat ID: C-2080)1092351-84-2[1]Not specifiedNot specified
ChemicalBook Methyl 1-methylindazole-7-carboxylate1092351-84-2[2]Not specifiedLight yellow to yellow Solid[2]

Note: Availability and purity may vary. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify quality.

Physicochemical Properties and Technical Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The quality of a starting material directly impacts the yield, purity, and reproducibility of subsequent reactions.

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₂[2]
Molecular Weight 190.2 g/mol [2]
CAS Number 1092351-84-2[2]
Appearance Solid-Powder; Light yellow to yellow solid[2]
InChI Key ARLZANUTGUOGEG-UHFFFAOYSA-N
Boiling Point 313.1±15.0 °C (Predicted)[2]
Density 1.23±0.1 g/cm3 (Predicted)[2]
Storage Temperature Ambient Temperature; 2-8°C recommended[2]

Synthesis Rationale and Quality Control Framework

The synthesis of functionalized indazoles is a well-established area of organic chemistry. While specific, proprietary synthesis routes for this compound are not publicly disclosed by suppliers, the general methodologies often involve cyclization strategies. For instance, reactions like the Davis-Beirut reaction or intramolecular C-H amination are common approaches to form the indazole core.[3] The choice of precursors and reaction conditions is critical for controlling regioselectivity, particularly the placement of the substituents at the 1- and 7-positions.

A Self-Validating System: The Importance of Rigorous Quality Control

For a chemical intermediate, the trustworthiness of its stated purity is non-negotiable. Suppliers employ a battery of analytical techniques to create a self-validating system where the identity and purity of the compound are confirmed through orthogonal methods.

Experimental Protocol: Standard Quality Control Workflow

  • Identity Confirmation (NMR Spectroscopy):

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: The chemical shifts, integration, and coupling patterns in the ¹H spectrum, along with the number and position of signals in the ¹³C spectrum, provide an unambiguous fingerprint of the molecular structure. This confirms that the correct regioisomer has been synthesized.

  • Purity Assessment (HPLC/LC-MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.

    • Causality: The retention time of the main peak confirms identity against a reference standard, while the area percentage of this peak relative to all other peaks provides a quantitative measure of purity.

    • Couple the HPLC to a Mass Spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the eluting peak, confirming the molecular weight of the compound.[4]

The diagram below illustrates this standard quality control workflow, ensuring that the material meets the specifications required for advanced research.

Caption: Quality control workflow for a chemical intermediate.

Application in Drug Discovery

This compound is primarily used as an intermediate in the synthesis of pharmacologically active molecules. The indazole core is a key pharmacophore in many kinase inhibitors, which are a major class of anti-cancer drugs.[5] The ester group at the 7-position serves as a convenient chemical handle for modification, allowing for the introduction of different functional groups through reactions such as:

  • Amidation: Reaction with amines to form amides, a common functional group in drug molecules.

  • Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions.

  • Reduction: Reduction to the corresponding alcohol, providing another point for derivatization.

The N-methyl group at the 1-position blocks a potential site of metabolism and hydrogen bonding, which can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]

  • Precautionary Statements: P260 (Do not breathe dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection).[2][7]

Protocol for Safe Handling:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][9]

  • Storage: Store in a cool, dry place with the container tightly sealed.[2][10][11]

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place waste in a suitable, labeled container for disposal.[10][11]

The following diagram outlines the essential logic for safe laboratory practice.

Safety_Logic Assess Assess Hazards (Review SDS) Protect Use PPE & Engineering Controls Assess->Protect Handle Handle Appropriately Protect->Handle Dispose Dispose of Waste Correctly Handle->Dispose

Caption: Fundamental steps for safe chemical handling.

Conclusion

This compound is a readily available and highly valuable chemical intermediate for researchers in drug discovery and organic synthesis. Its utility stems from the privileged indazole scaffold and the versatile functional groups that allow for straightforward chemical modification. By sourcing from reputable suppliers, insisting on a Certificate of Analysis, and adhering to strict safety protocols, scientists can confidently incorporate this building block into their synthetic workflows to explore novel chemical space and develop the next generation of therapeutic agents.

References

  • Methyl 1H-indazole-7-carboxylate Safety D
  • 1-Methyl-1h-indazole-7-carboxylic acid Safety D
  • Methyl 1-methyl-1H-indazole-7-carboxyl
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Methyl 1-methyl-1H-indazole-7-carboxyl
  • Indazole Products. Advanced ChemBlocks.
  • 755752-82-0 | Methyl 1H-indazole-7-carboxyl
  • 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight. Benchchem.
  • 1-Methyl-1H-indazole | C8H8N2 | CID 139456. PubChem.
  • Methyl 1-methylindazole-7-carboxyl
  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

Sources

The Indazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a versatile framework for the design of novel therapeutics.[4][5] This guide provides a comprehensive technical overview of the indazole core, delving into its fundamental properties, synthetic methodologies, diverse therapeutic applications, and the intricate structure-activity relationships that govern its biological effects. We will explore its critical role in the development of blockbuster drugs, particularly in oncology, and provide detailed experimental protocols and future-looking perspectives to empower researchers in the field of drug discovery.

Introduction: The "Privileged" Nature of the Indazole Scaffold

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole core, a fusion of benzene and pyrazole rings, exemplifies this concept.[1][3] Its prevalence in numerous commercially available drugs is a testament to its therapeutic versatility.[2][6]

Indazoles exist as three main tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form.[7][8] This tautomeric flexibility, combined with its aromaticity and ability to participate in various non-covalent interactions, underpins its promiscuous yet often highly potent binding to diverse protein targets.

Key Physicochemical Properties and Bioisosterism:

The indazole nucleus is often considered a bioisostere of indole, another critical scaffold in drug design.[1] This bioisosteric relationship allows for the substitution of an indole core with an indazole to modulate physicochemical properties such as solubility, metabolic stability, and target affinity.[9][10] Furthermore, the indazole ring can serve as a bioisosteric replacement for a catechol moiety, which is prone to rapid metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[11][12] This strategic replacement has been successfully employed in the development of peripherally acting vasodilators and protein tyrosine kinase inhibitors.[9]

Synthetic Strategies for Indazole Derivatives

The construction and functionalization of the indazole core are pivotal to exploring its chemical space for drug discovery. A variety of synthetic methods, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings, have been developed.[7][13]

Classical Synthetic Routes:

Traditional methods for synthesizing the indazole ring often involve the cyclization of appropriately substituted hydrazones or azobenzenes. For instance, the treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine can yield 1H-indazoles through a direct aryl C-H amination pathway.[7]

Modern Synthetic Methodologies: The Power of Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis and functionalization of indazoles.[4] Palladium- and copper-catalyzed reactions are now routinely used for C-H activation and the formation of C-N and C-C bonds, allowing for the efficient and regioselective introduction of various substituents.[7][14][15]

  • Palladium-Catalyzed C-H Activation/Intramolecular Amination: This powerful strategy enables the synthesis of 3-aryl/alkylindazoles from hydrazone precursors under relatively mild conditions. The reaction proceeds via the formation of a six-membered palladacycle, followed by reductive elimination to afford the indazole product.[14]

  • Suzuki-Miyaura Coupling: This cross-coupling reaction is a workhorse in medicinal chemistry for the formation of C-C bonds. It has been effectively used to synthesize indazole derivatives, such as 6-(1H-pyrazol-4-yl)-1H-indazole, starting from a bromoindazole precursor.[16][17]

The ability to functionalize the indazole core at various positions, particularly at the C3, C4, C5, C6, and N1 positions, is crucial for fine-tuning the pharmacological properties of drug candidates.[18][19]

Therapeutic Applications: A Multitude of Targets

The indazole scaffold has demonstrated a broad spectrum of biological activities, leading to the development of drugs for a wide range of diseases.[1][2][6] Its derivatives have shown anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and, most notably, antitumor properties.[2][7]

Oncology: A Pillar of Cancer Therapy

The most significant impact of the indazole core has been in the field of oncology.[20][21][22] Several FDA-approved anticancer drugs feature this scaffold, primarily functioning as potent protein kinase inhibitors.[1][20]

Key Indazole-Containing Anticancer Drugs:

Drug Name (Brand Name)Target(s)Approved Indications
Pazopanib (Votrient®)VEGFR, PDGFR, c-KIT, FGFRRenal Cell Carcinoma, Soft Tissue Sarcoma[23][24][25]
Axitinib (Inlyta®)VEGFRAdvanced Renal Cell Carcinoma[1][20]
Entrectinib (Rozlytrek®)TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC[26][27][28]
Niraparib (Zejula®)PARP1/2Ovarian, Fallopian Tube, and Peritoneal Cancer[7][20]
Granisetron (Kytril®)5-HT3 Receptor AntagonistChemotherapy-induced nausea and vomiting[1][29]

Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer agents exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[20][22] Pazopanib, for example, is a multi-targeted tyrosine kinase inhibitor that blocks angiogenesis, the formation of new blood vessels that tumors need to grow, by targeting VEGFR, PDGFR, and other kinases.[23][24][30][31]

Below is a diagram illustrating the general mechanism of action for an indazole-based kinase inhibitor.

Kinase_Inhibition_Workflow General Mechanism of Indazole-Based Kinase Inhibitors cluster_cell Cancer Cell Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Signal->Receptor Binds Pathway Downstream Signaling Pathway (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activates ATP ATP ATP->Receptor Phosphorylates Indazole Indazole-based Kinase Inhibitor Indazole->Receptor Binds to ATP-binding site Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Leads to Block->Pathway Inhibits Activation

Caption: Indazole kinase inhibitors block signaling pathways.

Beyond Oncology: A Scaffold for Diverse Ailments

The therapeutic potential of indazoles extends beyond cancer. Research has explored their utility as:

  • Anti-inflammatory agents: Bendazac and Benzydamine are commercially available non-steroidal anti-inflammatory drugs (NSAIDs) built upon the 1H-indazole scaffold.[7]

  • Antimicrobial agents: Indazole derivatives have shown promise as antibacterial, antifungal, and antitubercular agents.[1] For example, certain 3-methyl-1H-indazole derivatives have demonstrated potent activity against Bacillus subtilis and E. coli, while other derivatives have shown significant efficacy against Mycobacterium tuberculosis.[1]

  • Neuroprotective agents: The indazole scaffold has been investigated for the development of neuroprotective agents, including inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative diseases.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

Understanding the structure-activity relationship (SAR) is paramount in drug design. For indazole derivatives, SAR studies have revealed key structural features that govern their biological activity.

For instance, in the development of indazole-based kinase inhibitors, the substitution pattern on the indazole ring and the nature of the substituents at the N1 and C3 positions are critical for potency and selectivity.[20][32]

  • N1-Substitution: In the context of CCR4 antagonists, meta-substituted benzyl groups at the N1 position were found to be most potent.[19]

  • C3-Functionalization: The 1H-indazole-3-amine moiety is an effective hinge-binding fragment for tyrosine kinases.[32]

  • Ring Substituents: In the development of FGFR inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[20]

The following diagram illustrates a simplified decision-making workflow in an SAR study for optimizing an indazole-based inhibitor.

SAR_Workflow Simplified SAR Optimization Workflow Start Initial Hit Compound (Indazole Core) Modify_N1 Modify N1 Position Start->Modify_N1 Modify_C3 Modify C3 Position Start->Modify_C3 Modify_Ring Modify Benzene Ring Start->Modify_Ring Assay Biological Assay (e.g., IC50) Modify_N1->Assay Modify_C3->Assay Modify_Ring->Assay Analyze Analyze SAR Data Assay->Analyze Potent Potency Improved? Analyze->Potent Potent->Modify_N1 No Lead Lead Candidate Potent->Lead Yes

Caption: Iterative SAR workflow for lead optimization.

Case Study: The Discovery and Development of Entrectinib

The story of Entrectinib (Rozlytrek®) is a prime example of modern, targeted drug development centered around a privileged scaffold.[27] Initially discovered and developed by Nerviano Medical Sciences in Italy, Entrectinib is a potent, orally available, and CNS-active inhibitor of the TRK family of kinases (TRKA, TRKB, TRKC), ROS1, and ALK.[26][27][33]

Its development was driven by the need for therapies targeting specific genetic alterations in tumors, regardless of their tissue of origin – a "tumor-agnostic" approach.[27] The 3-aminoindazole core of Entrectinib plays a crucial role in its potent inhibitory activity.[32][33]

A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against CNS metastases, a common and challenging complication in certain cancers.[26] The journey of Entrectinib from a promising hit compound to a globally approved drug involved strategic collaborations and acquisitions, highlighting the dynamic nature of the pharmaceutical industry.[28][34]

Challenges and Future Directions

Despite the remarkable success of the indazole scaffold, challenges remain. Issues such as off-target effects, acquired drug resistance, and suboptimal pharmacokinetic properties can hinder the development of new indazole-based drugs.[20][21][35]

Future research will likely focus on:

  • Developing more selective inhibitors: To minimize off-target toxicities, the design of isoform-selective inhibitors is a key priority.[35]

  • Overcoming drug resistance: Strategies to combat acquired resistance, such as the development of next-generation inhibitors or combination therapies, are crucial.

  • Improving drug-like properties: Modifying the indazole scaffold to enhance oral bioavailability and metabolic stability is an ongoing effort. For example, replacing a hydroxamic acid-based zinc-binding group with an ethyl hydrazide in an indazole-based HDAC6 inhibitor significantly improved its oral bioavailability.[35]

  • Exploring new therapeutic areas: The versatility of the indazole scaffold suggests that its application in other disease areas, such as neurodegenerative and infectious diseases, is a promising avenue for future research.[1][16]

  • Leveraging advanced technologies: The integration of artificial intelligence, machine learning, and high-throughput screening will undoubtedly accelerate the discovery and optimization of novel indazole-based drug candidates.[1]

Experimental Protocols

To provide practical insights, this section outlines a general procedure for a key synthetic transformation often employed in the synthesis of indazole-based drug candidates: the Suzuki-Miyaura cross-coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromoindazole

Objective: To synthesize an aryl-substituted indazole from a bromoindazole precursor.

Materials:

  • Bromoindazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the bromoindazole derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted indazole.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the key steps in this synthetic workflow.

Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Experimental Workflow Start Combine Reactants: - Bromoindazole - Arylboronic Acid - Base Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Final Product: Aryl-Substituted Indazole Characterize->Product

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate, a key building block in medicinal chemistry and drug development. The synthesis focuses on the regioselective N-methylation of Methyl 1H-indazole-7-carboxylate. We will explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step protocol designed for reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] The specific substitution pattern on the indazole ring is critical for biological activity, making the development of regioselective synthetic methods a paramount objective. This compound (CAS 1092351-84-2) is a valuable intermediate, with the N-methyl group and the C7-carboxylate moiety providing handles for further molecular elaboration.[2] The synthesis of this compound, therefore, requires a robust and selective method to ensure the desired N-1 methylation over the N-2 position.

Synthetic Strategy: Regioselective N-Methylation

The primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as the reaction can occur at either the N-1 or N-2 position, often yielding a mixture of isomers.[1][3] The thermodynamic stability of the two tautomers (1H and 2H) plays a significant role, with the 1H-tautomer generally being more stable.[1]

Our synthetic approach focuses on the direct N-methylation of the readily available precursor, Methyl 1H-indazole-7-carboxylate. The choice of base and solvent is critical in directing the regioselectivity of this alkylation.

Mechanistic Considerations

The N-alkylation of an indazole proceeds via the deprotonation of the N-H proton by a suitable base to form an indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methylating agent. The regioselectivity of the attack (N-1 vs. N-2) is influenced by several factors:

  • Steric Hindrance: The substituent at the C7 position can sterically hinder the approach of the electrophile to the N-1 position, potentially favoring N-2 alkylation. However, in this case, the carboxylate group is relatively planar.

  • Electronic Effects: The electron-withdrawing nature of the methyl carboxylate group at the C-7 position can influence the electron density at the N-1 and N-2 positions, thereby affecting their relative nucleophilicity.[4][5]

  • Counter-ion and Solvent Effects: The nature of the cation from the base and the polarity of the solvent can influence the position of alkylation through coordination effects.

For the synthesis of this compound, we will employ a strong base, sodium hydride (NaH), in an aprotic polar solvent, dimethylformamide (DMF). This combination is known to favor N-1 alkylation in many indazole systems.[6]

Experimental Protocol

This protocol details the synthesis of this compound from Methyl 1H-indazole-7-carboxylate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier Example
Methyl 1H-indazole-7-carboxylateC₉H₈N₂O₂176.1743120-28-1Sigma-Aldrich
Sodium Hydride (60% dispersion in oil)NaH24.007646-69-7Sigma-Aldrich
Methyl IodideCH₃I141.9474-88-4Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Fisher Scientific
BrineNaCl58.447647-14-5Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 0.44 g, 1.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask.

  • Starting Material Addition: To this suspension, add a solution of Methyl 1H-indazole-7-carboxylate (3.0 g, 1.0 eq) in anhydrous DMF (10 mL) dropwise at 0 °C (ice bath).

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Methylation: Add methyl iodide (1.2 mL, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagents Measure Reagents: - Methyl 1H-indazole-7-carboxylate - NaH - MeI - Anhydrous DMF Start->Reagents Setup Reaction Setup: - Add NaH and DMF - Cool to 0°C Reagents->Setup Deprotonation Deprotonation: - Add Indazole solution - Stir for 30 min at 0°C Setup->Deprotonation Methylation Methylation: - Add MeI - Warm to RT and stir Deprotonation->Methylation Quench Quench Reaction: - Add sat. NaHCO₃ at 0°C Methylation->Quench Extraction Extraction: - Ethyl Acetate Quench->Extraction Wash Wash: - Water and Brine Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Analysis Characterization: - NMR - MS - Purity (HPLC) Purify->Analysis

Caption: Synthetic workflow for this compound.

Results and Discussion

The described protocol is expected to provide the target compound, this compound, in good yield and high purity after chromatographic purification. The regioselectivity is anticipated to strongly favor the N-1 methylated product.

ParameterExpected Outcome
Yield 70-85%
Purity (HPLC) >98%
Appearance White to off-white solid
¹H NMR Consistent with the structure of the target compound.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight.

The formation of the N-2 isomer is a potential side product. The ratio of N-1 to N-2 isomers can be determined by ¹H NMR analysis of the crude reaction mixture. Studies have shown that for indazoles with a C-7 methyl carboxylate group, N-alkylation can show varied regioselectivity depending on the conditions, but NaH in THF has been shown to be N-1 selective for many indazole systems.[4]

Troubleshooting and Safety Considerations

  • Low Yield:

    • Incomplete reaction: Ensure all reagents are anhydrous, as water will quench the sodium hydride. Extend the reaction time if necessary.

    • Loss during workup: Ensure complete extraction and careful handling during concentration.

  • Poor Regioselectivity:

    • Reaction temperature: Maintain the temperature at 0 °C during the addition of the indazole and methyl iodide.

    • Base selection: If significant amounts of the N-2 isomer are formed, alternative bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) could be explored, as they have been reported to influence the N-1/N-2 ratio.[7]

  • Safety:

    • Sodium Hydride: Handle in an inert atmosphere (e.g., under nitrogen or argon). Quench any residual NaH carefully with isopropanol before aqueous workup.

    • Methyl Iodide: Use in a fume hood and avoid inhalation or skin contact.

    • DMF: Anhydrous DMF can be harmful. Handle with care and avoid contact.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high regioselectivity for the desired N-1 isomer can be achieved. This application note serves as a comprehensive guide for researchers requiring this important synthetic intermediate for their drug discovery and development programs.

References

  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.). Retrieved from [Link]

  • The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. (2025, October 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved from [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. (2021, February 16). Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021, August 2). Retrieved from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9). Retrieved from [Link]

  • EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) - PrepChem.com. (n.d.). Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.).

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Synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate, a key building block in medicinal chemistry and drug development. The synthesis commences with the formation of the indazole core via a diazotization-cyclization reaction of methyl 2-amino-3-methylbenzoate to yield Methyl 1H-indazole-7-carboxylate. The subsequent and critical step involves the regioselective N-methylation of the indazole nitrogen. This guide offers an in-depth examination of the reaction conditions, emphasizing the technical rationale for procedural choices aimed at maximizing the yield of the desired N1-isomer, a common challenge in indazole chemistry. Detailed experimental procedures, safety precautions, and methods for characterization are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring. This scaffold is a cornerstone in modern medicinal chemistry, present in numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antipsychotic properties. The specific substitution pattern on the indazole ring, particularly the identity and position of N-alkyl groups, can profoundly influence a compound's pharmacological profile.

Synthesis of N-substituted indazoles is frequently complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation of a 1H-indazole can lead to a mixture of N1 and N2 regioisomers, which are often difficult to separate and can reduce the overall yield of the desired product.[1] The regiochemical outcome is highly sensitive to the substrate's electronic and steric properties, as well as the reaction conditions, including the choice of base, solvent, and electrophile.[2][3]

This protocol specifically addresses the synthesis of this compound. The primary challenge lies in controlling the regioselectivity of the methylation step. For indazoles bearing a substituent at the C7-position, particularly an electron-withdrawing group like a methyl carboxylate, steric hindrance near the N1 position can favor the formation of the N2-alkylated product under certain conditions.[4][5] This guide presents a protocol adapted from methodologies that have successfully achieved N1-selectivity in other indazole systems, while also discussing the critical need for rigorous analytical confirmation of the final product's regiochemistry.

Overall Synthetic Strategy

The synthesis of this compound is approached in two primary stages, as depicted below. The first stage involves the construction of the indazole ring system, followed by the selective methylation at the N1 position.

G cluster_0 PART 1: Indazole Core Synthesis cluster_1 PART 2: Regioselective N-Methylation A Methyl 2-amino-3-methylbenzoate B Diazotization & Cyclization A->B 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc 3. HCl/Methanol C Methyl 1H-indazole-7-carboxylate B->C D Methyl 1H-indazole-7-carboxylate E N1-Methylation D->E Methyl Iodide, Cs2CO3, Dioxane F This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 1H-indazole-7-carboxylate

This procedure involves the formation of an N-acetylated intermediate, followed by an intramolecular diazotization and cyclization to form the indazole ring.

Reaction Scheme:

G Start Start Reagents 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc, Chloroform 3. HCl, Methanol Start->Reagents Product Product Reagents->Product

Caption: Synthesis of the indazole precursor.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Methyl 2-amino-3-methylbenzoate165.1917.5 g1061.0
Acetic Anhydride102.0922.6 mL2392.3
Chloroform119.38300 mL--
Potassium Acetate (KOAc)98.143.00 g30.60.3
Isoamyl Nitrite117.1530.6 mL2282.2
Methanol32.04100 mL--
6N Hydrochloric Acid (HCl)36.46100 mL--
Ethyl Acetate88.11As needed--
Saturated Sodium Bicarbonate84.01As needed--
Anhydrous Sodium Sulfate142.04As needed--

Step-by-Step Procedure:

  • Acetylation: To a solution of methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in chloroform (300 mL) in a 500 mL round-bottom flask, slowly add acetic anhydride (22.6 mL, 239 mmol). Monitor the temperature to ensure it remains below 40°C, using an ice bath if necessary.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (3.00 g, 30.6 mmol) followed by isoamyl nitrite (30.6 mL, 228 mmol).

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude residue.

  • Hydrolysis: To the residue, add methanol (100 mL) and 6N hydrochloric acid (100 mL). Stir the mixture at room temperature for 18 hours to hydrolyze the N-acetyl group.

  • Isolation: Remove the volatile solvents under reduced pressure. Add ethyl acetate (100 mL) to the residue and grind to induce precipitation.

  • Filter the solid product, wash with a small amount of cold ethyl acetate (20 mL), and dry under vacuum to yield Methyl 1H-indazole-7-carboxylate hydrochloride as a solid.

Part 2: N-Methylation of Methyl 1H-indazole-7-carboxylate

This step presents the critical challenge of regioselectivity. The conditions outlined below, using a cesium base in a moderately polar aprotic solvent, are intended to favor N1-alkylation, as suggested for related indazole systems.[2] However, researchers must be aware that formation of the N2-isomer is a significant possibility and has been observed as the major product under other conditions (e.g., NaH in THF).[4][5]

Reaction Scheme:

G Start Start Reagents Cesium Carbonate (Cs2CO3) Methyl Iodide (CH3I) 1,4-Dioxane Start->Reagents Product Product Reagents->Product

Caption: N1-methylation of the indazole precursor.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Equiv.
Methyl 1H-indazole-7-carboxylate HCl212.632.13 g101.0
Cesium Carbonate (Cs₂CO₃)325.826.52 g202.0
Methyl Iodide (CH₃I)141.940.75 mL121.2
1,4-Dioxane (anhydrous)88.1180 mL--
Ethyl Acetate88.11As needed--
Water & Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Step-by-Step Procedure:

  • Neutralization: The starting material from Part 1 is the hydrochloride salt. It should be neutralized before proceeding by partitioning between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer should be dried and concentrated to give the free base, Methyl 1H-indazole-7-carboxylate.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 1H-indazole-7-carboxylate (1.76 g, 10 mmol) and anhydrous 1,4-dioxane (80 mL).

  • Add cesium carbonate (6.52 g, 20 mmol) to the solution.

  • Methylation: Add methyl iodide (0.75 mL, 12 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product will likely be a mixture of N1 and N2 isomers. Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the regioisomers.

Causality and Scientific Justification

  • Indazole Formation: The synthesis of the indazole core from an ortho-substituted aniline is a classic strategy. The initial acetylation protects the amine and activates the molecule for the subsequent diazotization. Isoamyl nitrite, in the presence of a weak base like potassium acetate, serves as the source of the nitrosonium ion for the diazotization of the aromatic amine, which then undergoes an intramolecular cyclization to form the indazole ring. The final acid-catalyzed hydrolysis removes the acetyl group.

  • Regioselectivity in N-Methylation: The choice of base and solvent is paramount in directing the outcome of indazole alkylation.

    • Base/Cation Effect: Strong, non-coordinating bases like sodium hydride (NaH) in THF have been reported to favor N1-alkylation for indazoles with a C3-carboxylate, likely through chelation of the sodium cation between the N2 nitrogen and the ester's carbonyl oxygen.[2] However, for a C7-carboxylate, this chelation is not possible, and steric hindrance at N1 can lead to preferential N2-alkylation.[4][5] The use of cesium carbonate (Cs₂CO₃) is proposed here as the larger, "softer" cesium cation may coordinate differently, potentially favoring the thermodynamically more stable N1-isomer without strong chelation effects.[2]

    • Solvent Effect: Polar aprotic solvents like DMF can lead to mixtures of N1 and N2 isomers.[2] Less polar aprotic solvents like dioxane or THF are often employed to enhance selectivity. Dioxane is chosen here to align with protocols that have demonstrated high N1-selectivity for other substituted indazoles.[2]

Characterization and Validation

It is critical to confirm the regiochemistry of the final product. The N1 and N2 isomers can often be distinguished using advanced NMR techniques.

  • ¹H NMR: The chemical shift of the N-methyl protons can be indicative, but is not always conclusive.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for assignment. A correlation between the N-methyl protons and the C7a carbon of the indazole ring confirms the N1-isomer. Conversely, a correlation to the C3 carbon would indicate the N2-isomer.[6]

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroform: A suspected carcinogen. All operations should be conducted within a certified chemical fume hood.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a volatile alkylating agent. Handle with extreme care in a fume hood, using appropriate gloves.

  • Cesium Carbonate: Hygroscopic and an irritant. Keep dry and handle with PPE.

  • All reactions should be conducted in well-ventilated areas, and appropriate engineering controls (fume hoods) must be used.

References

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2067. Available at: [Link]

  • Keating, T. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Takahashi, H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2015). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 56(34), 4936-4939. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

Sources

Application Note & Protocols: Leveraging Methyl 1-methyl-1H-indazole-7-carboxylate for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid bicyclic structure and versatile substitution patterns allow for precise three-dimensional positioning of pharmacophoric features. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 1-methyl-1H-indazole-7-carboxylate as a key building block in parallel synthesis campaigns. We present detailed, field-proven protocols for the high-throughput generation of diverse amide libraries, including methodologies for reaction optimization, automated purification, and analytical characterization. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-containing compounds exhibit a wide spectrum of pharmacological activities, including potent inhibition of kinases, modulation of ion channels, and anti-tumor properties.[3][4] Molecules like Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) underscore the therapeutic importance of this heterocycle.[3][5] Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large, focused libraries of molecules, accelerating the hit-to-lead optimization process.[6][7]

This compound is an ideal starting material for such campaigns. The N1-methylation prevents competing reactions at this position, ensuring regiochemical integrity, while the C7-methyl ester serves as a versatile chemical handle for diversification. This guide focuses on the most direct and robust application of this building block: the creation of diverse amide libraries through a two-step hydrolysis and amide coupling sequence.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is crucial for designing successful synthetic campaigns.

PropertyValue / DescriptionSignificance in Synthesis
Molecular Formula C₁₀H₁₀N₂O₂Used for calculating reagent stoichiometry and for mass spectrometry.
Molecular Weight 190.20 g/mol Essential for accurate weighing and molar calculations.
Appearance Typically a solid at room temperature.Influences choice of solvents for dissolution.
Key Reactive Handle C7-Methyl EsterThe primary site for chemical modification. It is readily hydrolyzed to the corresponding carboxylic acid, which can then be activated for coupling reactions.
Core Structure N1-methylated IndazoleThe N1-methyl group blocks this site from undesired alkylation or acylation, simplifying reaction outcomes and eliminating the formation of N1/N2 isomeric mixtures that often plague indazole chemistry.[8]

The primary synthetic utility stems from the methyl ester. While direct aminolysis is possible, it often requires harsh conditions. A more reliable and broadly applicable strategy involves a two-step sequence:

  • Saponification (Hydrolysis): Conversion of the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a diverse panel of primary and secondary amines.

Core Synthetic Strategy: High-Throughput Amide Library Generation

The following workflow outlines the process of generating a library of novel indazole-7-carboxamides from the starting ester. This process is designed for implementation in a 96-well plate format, enabling the parallel synthesis of numerous analogs.

G cluster_prep Phase 1: Precursor Synthesis cluster_parallel Phase 2: Parallel Library Synthesis (96-Well Plate) cluster_downstream Phase 3: Purification & Analysis Start Methyl 1-methyl- 1H-indazole-7-carboxylate Acid 1-Methyl-1H-indazole- 7-carboxylic acid Start->Acid Saponification (Bulk Scale) LiOH, THF/H₂O Acid_plate Aliquot Acid Precursor Acid->Acid_plate Transfer to Parallel Reactor Amine Diverse Amine Library (R¹,R²)-NH Coupling Parallel Amide Coupling HATU, DIPEA, DMF Amine->Coupling Crude Crude Product Library (96 unique amides) Coupling->Crude Purify Automated Parallel Purification (Mass-Directed Prep-HPLC) Crude->Purify Acid_plate->Coupling Analyze QC & Characterization (LC-MS, NMR) Purify->Analyze Final Pure Compound Library (For Biological Screening) Analyze->Final

Caption: High-throughput workflow for amide library synthesis.

Detailed Experimental Protocols

Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use. Indazole derivatives should be handled with care, as some may have unknown toxicological properties.[9]

Protocol 4.1: Saponification of this compound (Bulk Scale)

This protocol converts the starting ester into the key carboxylic acid intermediate required for parallel coupling.

  • Rationale: Lithium hydroxide (LiOH) is a strong base that efficiently hydrolyzes the methyl ester to the carboxylate salt. A mixture of THF and water ensures solubility for both the organic substrate and the inorganic base. A mild acidic workup protonates the carboxylate salt to yield the desired carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the starting material in a 3:1 mixture of THF and water (e.g., 20 mL total solvent per gram of starting material).

  • Add LiOH·H₂O (2.0 equiv) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Methyl-1H-indazole-7-carboxylic acid .

  • Characterize the product by ¹H NMR and LC-MS to confirm identity and purity (>95%) before proceeding.

Protocol 4.2: Parallel Amide Bond Formation (96-Well Plate Format)

This protocol describes the coupling of the carboxylic acid intermediate with a library of diverse amines.

  • Causality of Reagent Choice: The formation of an amide bond requires the "activation" of the carboxylic acid.[10] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt and maintain a basic environment conducive to the reaction.[11] DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants.

Materials:

  • Stock solution of 1-Methyl-1H-indazole-7-carboxylic acid in DMF (e.g., 0.2 M)

  • Amine library: Stock solutions of diverse primary and secondary amines in DMF (e.g., 0.25 M)

  • HATU stock solution in DMF (e.g., 0.2 M)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure (per well):

  • Using a liquid handler, dispense the stock solution of 1-Methyl-1H-indazole-7-carboxylic acid (1.0 equiv, e.g., 100 µL of 0.2 M solution) into each well of the 96-well plate.

  • Dispense the HATU stock solution (1.0 equiv, e.g., 100 µL of 0.2 M solution) into each well.

  • Dispense the unique amine stock solution for each well (1.2 equiv, e.g., 96 µL of 0.25 M solution).

  • Add DIPEA (3.0 equiv) to each well.

  • Seal the 96-well plate securely with a chemically resistant mat.

  • Shake the plate at room temperature for 12-18 hours on an orbital shaker.

  • Reaction Quench & Workup: Add water (e.g., 500 µL) to each well, followed by ethyl acetate (e.g., 500 µL). Seal and shake vigorously for 5 minutes. Allow the layers to separate and carefully remove the top organic layer for analysis and purification. Alternatively, for a more streamlined process, the crude reaction mixture can be directly diluted with a DMSO/water mixture for direct injection onto a preparative HPLC system.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Indazole-COOH Intermediate Reactive O-Acylisourea Intermediate Acid->Intermediate + HATU HATU HATU->Intermediate Amine Amine (R-NH₂) Product Indazole-CONH-R (Amide Product) Amine->Product DIPEA Intermediate_ref->Product

Caption: Mechanism of HATU-mediated amide coupling.

High-Throughput Purification and Analysis

Screening crude products can lead to false positives or negatives due to interferences.[12] Therefore, purification is a critical step.

Automated Purification

Mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC) is the industry standard for purifying compound libraries.[13][14]

  • Workflow:

    • The crude reaction mixture from each well is injected onto a reverse-phase C18 column.

    • A gradient of water and acetonitrile (often containing 0.1% formic acid or TFA) is used to elute the compounds.

    • The eluent is split post-column. A small portion goes to a mass spectrometer (MS) and a UV detector, while the majority goes to a fraction collector.

    • Software triggers the fraction collector to collect eluent only when the mass of the target product is detected by the MS.[12]

    • The collected fractions are then evaporated to yield the pure compounds.

Quality Control (QC)

Each purified compound must be analyzed to confirm its identity, purity, and quantity before being submitted for biological screening.

  • Standard QC Package:

    • LC-MS: To confirm the correct molecular weight and assess purity (typically aiming for >95%).[15]

    • ¹H NMR: For a subset of the library or for key compounds to confirm the structure. Automated NMR systems can analyze samples in 96-well plates.[16]

    • Quantification: Often done via UV chromatogram peak area or by using an Evaporative Light Scattering Detector (ELSD).

Amine ExampleExpected Product Mass [M+H]⁺Typical Yield (%)Purity (LC-MS, %)
Benzylamine280.1475-90>98
Morpholine260.1360-80>97
Aniline266.1150-70>95
n-Butylamine246.1680-95>98

Caption: Representative data for the parallel synthesis of amides. Yields are estimated post-purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Hydrolysis Insufficient LiOH or reaction time. Poor solubility.Increase LiOH to 3.0 equiv. Extend reaction time and monitor by LC-MS. Add more THF to improve solubility.
Low Amide Coupling Yield Inactive or sterically hindered amine. Poor quality coupling reagents. Insufficient base.For hindered amines, increase temperature to 40-50 °C. Use fresh, high-quality HATU and anhydrous DMF. Ensure 3.0 equiv of DIPEA are used. Consider an alternative coupling agent like T3P.
Side Product Formation Reaction of HATU with the amine (guanidinium by-product).Add the amine to the pre-activated mixture of acid and HATU, rather than mixing all three at once.
Poor Chromatographic Separation Co-elution of product with by-products or starting materials.Optimize the prep-HPLC gradient (e.g., make it shallower). Try a different column chemistry (e.g., Phenyl-Hexyl). Adjust the pH of the mobile phase.

Conclusion

This compound is a valuable and strategically designed building block for parallel synthesis. The N1-methylation provides crucial regiochemical control, while the C7-ester offers a reliable handle for diversification. The robust two-step hydrolysis and amide coupling protocol presented here provides a validated pathway for the rapid and efficient generation of diverse indazole-7-carboxamide libraries. By integrating these methods with modern automated purification and analytical technologies, drug discovery teams can significantly accelerate their structure-activity relationship (SAR) studies and shorten the timeline for identifying promising new therapeutic candidates.

References

  • Comb Chem High Throughput Screen. 2003 Aug;6(5):471-80. ([Link])

  • Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ([Link])

  • Journal of Chromatography B: Biomedical Sciences and Applications. 1998;12(10):658-664. ([Link])

  • Molecules. 2020 Oct; 25(20): 4845. ([Link])

  • Chemical Research in Toxicology. 2021; 34(3): 827–842. ([Link])

  • Current Medicinal Chemistry. 2022; 29(1): 1-3. ([Link])

  • Frontier Analytics. 5 Analytical Techniques for Characterizing Unknown Samples. ([Link])

  • Molecular Diversity. 2017; 21: 521–556. ([Link])

  • RSC Medicinal Chemistry. 2024; 15(5): 1083-1111. ([Link])

  • Journal of the American Chemical Society. 2023; 145(2): 1198–1207. ([Link])

  • The Journal of Organic Chemistry. 2011; 76(22): 9263–9274. ([Link])

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. ([Link])

  • Taros Chemicals. High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. ([Link])

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  • Shimadzu Scientific Instruments. Preparative Purification Solutions in Drug Discovery Synthesis. ([Link])

  • HepatoChem. Amide coupling reaction in medicinal chemistry. ([Link])

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  • ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ([Link])

  • Organic Letters. 2003; 5(23): 4393–4396. ([Link])

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. ()
  • Organic Chemistry Portal. Indazole synthesis. ([Link])

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction? ([Link])

  • Chemical Society Reviews. 2008; 37: 2246-2265. ([Link])

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. ([Link])

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Application Notes and Protocols: Investigating the Potential of Methyl 1-methyl-1H-indazole-7-carboxylate in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anti-cancer agents.[1][2] These compounds frequently function as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][3][4] This document provides a comprehensive guide for the initial investigation of Methyl 1-methyl-1H-indazole-7-carboxylate , a novel indazole derivative, as a potential therapeutic agent in oncology. We present the scientific rationale for its investigation, followed by detailed, field-proven protocols for foundational in vitro assays to characterize its anti-cancer activity. These protocols are designed to be self-validating, providing a robust framework for assessing the compound's effect on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its potential mechanism of action as a kinase inhibitor.

Scientific Rationale and Background

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern oncology drug discovery.[5] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core structure and function by inhibiting key protein kinases involved in tumor growth, angiogenesis, and metastasis.[1][2] The therapeutic success of these agents underscores the value of exploring novel indazole derivatives as a source of new anti-cancer candidates.[3][4]

This compound (CAS 1092351-84-2) is a synthetic intermediate whose structure serves as a building block for more complex indazole-based molecules.[6] While this specific compound is not extensively characterized in oncological literature, its core structure provides a strong impetus for investigation. The ester functionality allows for potential chemical modifications for structure-activity relationship (SAR) studies, a critical component of drug development.[6]

The primary hypothesis for investigating this compound is its potential to act as a protein kinase inhibitor . Kinases are a major focus for drug discovery, and their dysregulation is a hallmark of many cancers.[7] Therefore, the initial characterization of this compound should focus on elucidating its effects on cancer cell proliferation and survival, and then probing its potential to inhibit kinase activity.

Foundational Experimental Workflow

The initial assessment of a novel compound in oncology research follows a logical progression. This guide details the protocols for the first three critical stages of in vitro evaluation.

G cluster_0 Phase 1: Cellular Phenotype Assessment cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Insight A Cell Viability & Cytotoxicity Screening (MTT / XTT Assays) B Dose-Response & IC50 Determination A->B Quantify effect on metabolic activity C Apoptosis vs. Necrosis Analysis (Annexin V / PI Staining) B->C Confirm cytotoxic effect is programmed cell death D In Vitro Kinase Inhibition Assay C->D Investigate potential molecular target

Caption: Initial workflow for evaluating a novel compound.

Protocol I: Cell Viability and Cytotoxicity Assessment (XTT Assay)

Principle

To determine the effect of this compound on cancer cell proliferation and viability, a colorimetric assay is employed. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust method that measures the metabolic activity of living cells.[8] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[8][9] The intensity of the color is directly proportional to the number of metabolically active, viable cells.[8] The XTT assay is preferred over the older MTT assay as it eliminates a solubilization step, streamlining the protocol and reducing potential errors.[8][10]

Materials
  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (MW: 188.18 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 450-500 nm

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to create a series of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing the various concentrations of the test compound to the appropriate wells.

    • Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Include "untreated control" wells with fresh medium only.

    • Incubate for a desired period, typically 48 or 72 hours.[11]

  • XTT Assay Execution:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

    • Add 50 µL of the activated XTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light, until the color develops.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader.[8] A reference wavelength between 630-690 nm should be used to subtract background absorbance.[8]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle control. This data can be used to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ParameterDescription
Vehicle Control Cells treated with DMSO (or other solvent) at the same concentration used to dissolve the compound. Represents 100% viability.
Test Compound Cells treated with various concentrations of this compound.
IC₅₀ Value The concentration of the compound that results in 50% reduction in cell viability. A lower IC₅₀ indicates higher potency.

Protocol II: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, a dual-staining flow cytometry assay is used.[12][13] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is lost.[14] This dual staining allows for the differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.[14][15]

G A Viable Cell Annexin V: Negative PI: Negative B Early Apoptotic Cell Annexin V: Positive PI: Negative A->B PS Translocation C Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive B->C Membrane Permeabilization

Caption: Cell states in Annexin V / PI apoptosis assay.

Materials
  • Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS (Ca²⁺ and Mg²⁺ free)

  • Flow cytometer with a 488 nm laser

  • Flow cytometry tubes

Step-by-Step Protocol
  • Cell Preparation:

    • Treat cells in culture flasks or plates with the compound at the desired concentrations (e.g., IC₅₀) for a relevant time period (e.g., 24 or 48 hours). Include an untreated or vehicle control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[15]

    • Combine all cells from each treatment condition and centrifuge (e.g., 300 x g for 5 minutes).

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[12][15] Centrifuge after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the tube.[12]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][14]

  • Final Preparation and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12][14]

    • Analyze the samples immediately (within 1 hour) by flow cytometry.[12][14]

Data Analysis and Interpretation

The flow cytometer will generate scatter plots showing fluorescence intensity. Quadrants are set based on unstained and single-stained controls.

QuadrantAnnexin VPIInterpretation
Lower-Left (Q4)NegativeNegativeViable Cells[14]
Lower-Right (Q3)PositiveNegativeEarly Apoptotic Cells[14]
Upper-Right (Q2)PositivePositiveLate Apoptotic / Necrotic Cells[14]
Upper-Left (Q1)NegativePositiveNecrotic Cells / Debris

An increase in the percentage of cells in the lower-right and upper-right quadrants in compound-treated samples compared to the control indicates that this compound induces apoptosis.

Protocol III: In Vitro Kinase Inhibition Assay

Principle

Given that many indazole derivatives are kinase inhibitors, a direct biochemical assay is necessary to test this hypothesis.[1] An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[7] These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[16] A common method is a homogenous, fluorescence-based assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7] Kinase inhibition is measured as a decrease in the fluorescent signal, which is proportional to the amount of phosphorylated substrate.[7]

Materials
  • Purified recombinant kinase of interest (e.g., VEGFR, FGFR, PAK1, based on literature for similar scaffolds)[1][17]

  • Specific biotinylated peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)

  • This compound

  • A known inhibitor for the chosen kinase (positive control)

  • Low-volume 384-well assay plates

  • A microplate reader capable of TR-FRET detection

Step-by-Step Protocol
  • Reagent Preparation: Prepare all reagents in the kinase assay buffer. This includes serial dilutions of the test compound and the positive control inhibitor.

  • Assay Plate Setup:

    • In a 384-well plate, add a small volume (e.g., 1-2 µL) of the serially diluted this compound, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.[17]

    • Add the kinase enzyme solution to all wells except the negative control (no enzyme).

    • Incubate briefly to allow the compound to interact with the enzyme.

  • Initiate Kinase Reaction:

    • Add a mixture of the peptide substrate and ATP to all wells to start the reaction.[17]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]

  • Detection:

    • Stop the reaction and detect substrate phosphorylation by adding the TR-FRET detection reagents according to the manufacturer's protocol. This typically involves a second incubation period.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader. The reader measures the ratio of the acceptor and donor fluorescence signals.

Data Analysis and Interpretation

The assay signal is inversely proportional to kinase inhibition. The data is used to generate a dose-response curve and calculate an IC₅₀ value for kinase inhibition.

ParameterDescription
Positive Control A known inhibitor of the target kinase, used to validate the assay.
Negative Control Reaction mix without the kinase enzyme, defines the background signal.
Vehicle Control Reaction with the kinase and DMSO, represents 0% inhibition.
IC₅₀ Value The concentration of the compound that causes 50% inhibition of the kinase's enzymatic activity.

Comparing the IC₅₀ from the kinase assay to the IC₅₀ from the cell viability assay can provide evidence that the compound's cytotoxic effect is mediated through the inhibition of the target kinase.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial oncological evaluation of this compound. The protocols outlined—cell viability, apoptosis induction, and in vitro kinase inhibition—represent the critical first steps in characterizing a novel small molecule. Positive results from these assays would justify further investigation, including screening against a broader panel of cancer cell lines and kinases, ADME/Tox profiling, and eventual evaluation in preclinical in vivo models. The rich history of indazole derivatives in cancer therapy provides a strong rationale for pursuing this line of inquiry.[1][3][4][18]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wlodkowic, D., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21556-21585. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]

  • Martens, S., et al. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Wlodkowic, D., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1235-1245. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17765-17777. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Bentham Science. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2623. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • National Institutes of Health. (2014). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

  • Tarbox, J., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry, 59(1), 336-341. Retrieved from [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-867. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 1H-Indazole-7-carboxylate. Retrieved from [Link]

  • Future Science. (2024). The power of virtual screening for identifying small molecule drug candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • Wang, T., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(2), 1013-1022. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • National Institutes of Health. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1][14]benzothiazine-6-carboxylic acid. Retrieved from [Link]

Sources

HPLC-MS method for analyzing Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 1-methyl-1H-indazole-7-carboxylate using a Validated HPLC-MS/MS Method

Introduction

This compound is a heterocyclic compound belonging to the indazole class. Molecules with the indazole scaffold are of significant interest in pharmaceutical development, with several approved small-molecule drugs containing this core structure.[1] As such, the development of robust, sensitive, and specific analytical methods for quantifying novel indazole derivatives is a critical step in drug discovery and development, from early-stage metabolic studies to late-stage quality control.

This application note details a comprehensive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable quantification of this compound. The narrative explains the causality behind key experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system grounded in established analytical principles. The method validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for research and regulated environments.[2][3]

Analyte Properties & Reagents

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[4]

PropertyValue / Structure
Chemical Name This compound
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Chemical Structure Chemical Structure of this compound
Predicted Polarity Moderately Polar
Ionization Mode Positive Electrospray Ionization (ESI+)

Reagents and Materials

  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., Methyl 1-(methyl-d3)-1H-indazole-7-carboxylate

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

HPLC-MS/MS Instrumental Configuration

The instrumental setup is optimized to achieve a balance of chromatographic resolution, speed, and mass spectrometric sensitivity.[5]

Liquid Chromatography

The selection of the stationary phase is critical. While a standard C18 column is often the first choice for many small molecules, a column with an embedded polar group or specialized end-capping is preferable for moderately polar analytes to ensure robust retention, especially under highly aqueous starting conditions, and to provide orthogonal selectivity.[6][7]

ParameterSpecification
HPLC System UHPLC or HPLC system capable of binary gradient elution
Column Reversed-Phase C18 with Aqueous Compatibility (e.g., Waters XSelect CSH C18), 2.1 x 50 mm, 1.7 µm
Column Temp. 40°C
Autosampler Temp. 10°C
Injection Volume 5 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010

Causality Explanation: A gradient elution is employed to ensure sharp peak shapes for the analyte while efficiently eluting more hydrophobic matrix components, reducing cycle time and potential carryover. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it controls the pH to ensure consistent analyte retention and provides a source of protons to facilitate efficient ionization in the ESI source.[8][9]

Mass Spectrometry

A triple quadrupole mass spectrometer is utilized for its high sensitivity and selectivity in quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode.[10]

ParameterSpecification
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr

MRM Transitions

The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated via collision-induced dissociation (CID) and selected for their stability and intensity.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Collision Energy (eV)
Analyte191.1159.1 (Quantifier)0.05015
Analyte191.1132.1 (Qualifier)0.05025
Internal Standard194.1162.10.05015

Causality Explanation: The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS.[11] It co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation and matrix effects, thereby ensuring the highest level of accuracy and precision.

Experimental Protocols

Standard and QC Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 acetonitrile/water to prepare working solutions for calibration curve and quality control samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL).

Sample Extraction Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma, making it ideal for high-throughput analysis.[4][12]

  • Aliquot: Transfer 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL) to each tube and vortex briefly.

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the supernatant to an HPLC vial or 96-well plate.

  • Inject: Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Causality Explanation: Acetonitrile is chosen as the precipitation solvent due to its high efficiency in denaturing proteins and its compatibility with the reversed-phase mobile phase.[4] Performing the precipitation at a cold temperature can enhance the completeness of the protein crash.

Workflow Visualization

G cluster_prep Sample Preparation Workflow sample 50 µL Plasma Sample add_is Add 10 µL Internal Standard sample->add_is add_acn Add 200 µL Cold Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10 min @ 14,000 rpm vortex->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for sample analysis.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline, assessing specificity, linearity, accuracy, precision, limit of quantification, and robustness.[2][13]

Validation Parameters Logic

G cluster_core Core Performance Metrics cluster_limits Method Boundaries Method Validated Method Accuracy Accuracy % Recovery Range Range Defined by Accuracy & Precision Accuracy->Range Precision Precision %RSD Precision->Range Linearity Linearity R² ≥ 0.995 Linearity->Method Specificity Specificity No Interference Specificity->Method Range->Method LOQ LOQ S/N ≥ 10 LOQ->Method

Caption: Interrelation of key method validation parameters.

Specificity & Selectivity
  • Protocol: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention time of the analyte and internal standard.

  • Results: No significant interfering peaks (response <20% of the LLOQ) were observed in the blank samples.

Linearity and Range
  • Protocol: Calibration curves were prepared in triplicate by analyzing spiked plasma samples at eight concentration levels (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Results: The method was linear over the range of 1-1000 ng/mL. The calibration curve, plotted as the peak area ratio (analyte/IS) versus concentration, was fitted with a linear regression weighted by 1/x².

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.

ParameterResult
Calibration Range 1 – 1000 ng/mL
Regression Model y = mx + c (1/x² weighting)
Mean R² 0.998
Accuracy and Precision
  • Protocol: The accuracy and precision were determined by analyzing five replicates of QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low (LQC), Medium (MQC), and High (HQC). This was performed on three separate days to assess both intra-day (repeatability) and inter-day (intermediate) precision.[15]

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[16]

Inter-day Accuracy and Precision Summary (n=3 days)

QC LevelNominal Conc. (ng/mL)Mean Accuracy (%)Precision (%RSD)
LLOQ1.098.59.2
LQC3.0102.16.5
MQC15099.84.1
HQC750101.53.8
Limit of Detection (LOD) and Quantitation (LOQ)
  • Protocol: The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision. The LOD was determined as the concentration with a signal-to-noise ratio (S/N) of at least 3.

  • Results:

    • LOQ: 1.0 ng/mL[14]

    • LOD: 0.3 ng/mL

Robustness
  • Protocol: The method's robustness was evaluated by introducing small, deliberate variations in key parameters, such as column temperature (±2°C) and mobile phase composition (±2% organic).

  • Results: The results for QC samples remained within the acceptance criteria for accuracy and precision, demonstrating the method's reliability under slightly varied conditions.

Discussion and Field-Proven Insights

  • Matrix Effects: While the use of a stable isotope-labeled internal standard effectively mitigates matrix effects, it is still a crucial parameter to assess during method development. Post-column infusion experiments can be used to identify regions of ion suppression or enhancement, and the chromatographic gradient can be adjusted to move the analyte peak away from these zones.[17]

  • Internal Standard Selection: In the absence of a stable isotope-labeled standard, a structural analog can be used. However, this approach is less ideal as the analog may have different chromatographic behavior and ionization efficiency, potentially compromising accuracy.

  • High-Throughput Adaptation: The protein precipitation protocol is highly amenable to automation using 96-well plates and liquid handling systems, making this method suitable for large-scale studies in drug development.[12]

Conclusion

A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent performance across all validation parameters as stipulated by ICH guidelines, with a linear range of 1-1000 ng/mL. The simple and rapid protein precipitation sample preparation makes it well-suited for high-throughput bioanalytical applications in drug discovery and development.

References

  • PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chromatography Today. (n.d.). Optimizing Mobile Phase Solvent Purity for LC/MS. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Considerations and Best Practices for Mobile Phase Buffer Selection and pH Control for LC and LC-MS Method Development. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 1H-indazole-7-carboxylate CAS 755752-82-0. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Identification of small molecules using accurate mass MS/MS search. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Unknown Source. (2013). Mass Spectrometry analysis of Small molecules. Link unavailable.
  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (2026). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

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Application Note: A Comprehensive Guide to the ¹H NMR Characterization of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous therapeutic agents. Consequently, the unambiguous structural characterization of its derivatives is paramount. This application note provides a detailed, field-tested guide for the complete ¹H Nuclear Magnetic Resonance (NMR) characterization of Methyl 1-methyl-1H-indazole-7-carboxylate, a representative synthetic intermediate. We move beyond a simple recitation of data to explain the causality behind experimental choices, from sample preparation to advanced structural confirmation using the Nuclear Overhauser Effect (NOE). This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require a robust and reliable methodology for structural elucidation.

Foundational Principles: The "Why" Behind the Spectrum

Before detailing the protocol, it is crucial to understand the principles that govern the resulting spectrum. A ¹H NMR spectrum provides three primary pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the carbonyl of the ester) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons giving rise to the signal.

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons interact through the bonding electrons, causing their signals to be split into multiplets. The pattern of splitting (e.g., doublet, triplet) reveals the number of neighboring protons.

For complex molecules like our target compound, one-dimensional (1D) ¹H NMR may not be sufficient to assign all protons unambiguously. Two-dimensional (2D) techniques are often required. Of particular importance for this molecule is Nuclear Overhauser Effect Spectroscopy (NOESY), which does not rely on through-bond coupling. Instead, it identifies protons that are close in space (typically < 5 Å), allowing for definitive confirmation of regiochemistry.[1] The NOE is the transfer of nuclear spin polarization between nuclei through space, resulting in a change in the signal intensity of one nucleus when another nearby nucleus is irradiated.[2][3]

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample and the precision of the acquisition parameters. The following protocol is designed to produce high-resolution, artifact-free spectra.

Reagents and Equipment
  • Analyte: this compound (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃, >99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is an excellent first choice for many organic molecules due to its good dissolving power and volatility.[4][5]

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent). The use of precision tubes minimizes magnetic field distortions, leading to better line shape and resolution.[6][7]

  • Volumetric Glassware: Calibrated glass Pasteur pipette.

  • Filtration: Syringe filter (PTFE, 0.22 µm) or a small cotton plug in the pipette.

Sample Preparation Methodology

The objective is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral quality.[6]

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. This concentration is optimal for obtaining a ¹H spectrum with a high signal-to-noise ratio in a short time on a modern spectrometer.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm tube, which is critical for proper shimming.[7]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. Visual inspection against a bright light can confirm the absence of suspended solids.

  • Filtration & Transfer: Draw the solution into a glass Pasteur pipette that has been fitted with a small plug of cotton or glass wool at the shoulder (do not use cotton wool if your solvent can extract impurities from it).[7] Carefully transfer the filtered solution into the NMR tube. This filtration step is critical to remove any microscopic dust or undissolved particles that can disrupt the magnetic field homogeneity and make shimming difficult.[8]

  • Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

Table 1: Recommended Acquisition Parameters for ¹H NMR and 2D ¹H-¹H NOESY

Parameter1D ¹H Experiment2D ¹H-¹H NOESYRationale & Justification
Spectrometer Freq.≥ 400 MHz≥ 400 MHzHigher fields provide better signal dispersion and sensitivity.
Pulse Programzg30noesygpphStandard pulse sequences for quantitative 1D and phase-sensitive 2D NOESY.
SolventCDCl₃CDCl₃Deuterium provides the lock signal for the spectrometer.[9]
Temperature298 K298 KStandard ambient temperature for reproducibility.
Spectral Width~16 ppm~12 ppmCovers the full range of expected proton chemical shifts.
Acquisition Time (aq)~2.0 s~0.2 sBalances resolution with experimental time. A longer aq provides better resolution.
Relaxation Delay (d1)5.0 s2.0 sA long delay (5x T₁) ensures full relaxation for accurate integration in the 1D spectrum.[10]
Number of Scans (ns)168-16A multiple of 8 improves artifact suppression. 16 scans provide excellent S/N.
Mixing Time (d8)N/A0.5 - 1.0 sThe key NOESY parameter; allows time for cross-relaxation to build up.

Spectral Analysis and Structural Elucidation

Molecular Structure and Proton Assignments

The first step in analysis is to identify all unique protons in the molecule.

Caption: Structure of this compound with key protons labeled.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure and data from analogous indazole derivatives, a detailed prediction of the ¹H NMR spectrum can be made.[11][12][13]

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-38.0 - 8.2Singlet (s)N/A1HProton on C3 of the electron-deficient pyrazole ring. No adjacent protons to couple with.
H-47.8 - 8.0Doublet (d)JH4-H5 ≈ 8.01HAromatic proton ortho to the electron-withdrawing ester group. Coupled only to H-5.
H-67.6 - 7.8Doublet (d)JH6-H5 ≈ 7.51HAromatic proton ortho to the fused pyrazole ring. Coupled only to H-5.
H-57.2 - 7.4Triplet (t)JH5-H4 ≈ 8.0, JH5-H6 ≈ 7.51HAromatic proton coupled to both H-4 and H-6, appearing as a triplet (or dd).
N-CH₃4.1 - 4.3Singlet (s)N/A3HMethyl group attached to nitrogen. Typically downfield due to the aromatic system.
O-CH₃3.9 - 4.1Singlet (s)N/A3HMethyl group of the ester functionality.

Analysis Walkthrough:

  • Singlets: Identify the two sharp signals integrating to 3H each. These correspond to the N-CH₃ and O-CH₃ groups. Their precise assignment requires further evidence (see NOE section).

  • Aromatic Region: This region (7.0-8.2 ppm) will contain signals for H-3, H-4, H-5, and H-6.

    • The sharpest singlet integrating to 1H is H-3.

    • The signal split into a triplet (or a doublet of doublets) integrating to 1H is H-5, as it is coupled to two neighbors.

    • The remaining two signals, both doublets integrating to 1H, are H-4 and H-6. H-4 is typically further downfield due to the stronger deshielding effect of the adjacent carbonyl group.

J_Coupling_Network H4 H-4 H5 H-5 H4->H5 J_ortho H6 H-6 H6->H5 J_ortho H3 H-3

Caption: Through-bond (J-coupling) network for the aromatic protons.

Unambiguous Structural Confirmation with 2D NOESY

The 1D spectrum confirms the connectivity, but not necessarily the specific regiochemistry. For instance, an isomeric structure like Methyl 2-methyl-2H-indazole-7-carboxylate could potentially yield a similar 1D spectrum. A 2D NOESY experiment provides the definitive proof of structure by establishing through-space proximity.

The Key Correlation: The N-methyl group at position 1 is spatially close to the proton at position 3. Therefore, a cross-peak should be observed in the NOESY spectrum between the N-CH₃ signal and the H-3 signal. The absence of a significant NOE between the N-CH₃ and any other aromatic proton further solidifies this assignment.

NOE_Correlation mol N_Me_pos N-CH₃ H3_pos H-3 N_Me_pos->H3_pos NOE

Caption: Key through-space NOE correlation confirming the 1-methyl substitution.

Troubleshooting and Quality Control

  • Broad Peaks: Often caused by undissolved solids, paramagnetic impurities, or a sample concentration that is too high.[8] Re-filtering the sample or preparing a more dilute sample can resolve this.

  • Poor Shimming: If the lineshape is distorted, it indicates an inhomogeneous magnetic field. This is almost always due to a poorly prepared sample (solids, wrong volume) or a low-quality NMR tube.[6]

  • Extraneous Peaks: Small, unexpected peaks may arise from residual non-deuterated solvent or common laboratory contaminants. Reference tables of common impurity chemical shifts are invaluable for their identification.[14][15][16] For example, residual water (H₂O) appears around 1.56 ppm in CDCl₃, while acetone shows a singlet at 2.17 ppm.

Conclusion

The structural characterization of this compound can be achieved with high confidence using a combination of 1D ¹H NMR and 2D NOESY spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent analysis, based on chemical shift, integration, coupling patterns, and crucial through-space NOE correlations, provides an unambiguous and self-validating assignment of the molecular structure, ensuring the integrity of data for research, development, and quality control applications.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced in Fulmer et al., 2010). [Link]

  • University College London. (n.d.). Nuclear Overhauser Effect (NOE). UCL Chemistry Department. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. (A recommended resource for learning NMR theory). [Link]

  • Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Slideshare. (n.d.). Nuclear overhauser effect. Retrieved from [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • Conduct Science. (2021). The Nuclear Overhauser Effect. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 16(10), 8303-8320. [Link]

  • ResearchGate. (2019). What solvent must I use for 1H NMR test? [Forum discussion]. Retrieved from [Link]

  • Foster Group. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. [Image]. Retrieved from [Link]

  • University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Table]. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Avance Beginners Guide. (n.d.). Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy. Education Resources. Retrieved from [Link]

  • Pervushin, K., et al. (2002). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 99(21), 13545–13550. [Link]

  • Varian, Inc. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14, 9439. [Link]

  • Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles". Angewandte Chemie International Edition, 46(38), 7244-7247. [Link]

  • University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

Sources

Anwendungs- und Protokollleitfaden zur Derivatisierung von Methyl-1-methyl-1H-indazol-7-carboxylat für die Synthese von Wirkstoffbibliotheken

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von Methyl-1-methyl-1H-indazol-7-carboxylat, einem vielseitigen Baustein für die Synthese von chemischen Bibliotheken in der medizinischen Chemie. Das Indazolgerüst ist eine privilegierte Struktur in vielen pharmazeutisch aktiven Verbindungen, und die hier beschriebenen Methoden ermöglichen die systematische Erzeugung einer Vielzahl von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

Einleitung: Die Bedeutung des Indazolgerüsts in der modernen Wirkstoffforschung

Das Indazol-Grundgerüst ist ein zentraler Bestandteil zahlreicher zugelassener Medikamente und klinischer Kandidaten, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter entzündungshemmende, antineoplastische und antivirale Eigenschaften.[1][2] Die Fähigkeit, dieses Gerüst an verschiedenen Positionen gezielt zu modifizieren, ist entscheidend für die Optimierung von pharmakokinetischen und pharmakodynamischen Eigenschaften. Methyl-1-methyl-1H-indazol-7-carboxylat dient als exzellenter Ausgangspunkt für die Diversifizierung, insbesondere durch Modifikationen am Carboxylat und am Indazolring selbst.

Dieser Leitfaden konzentriert sich auf eine logische dreistufige Strategie zur Bibliotheksynthese, die mit der Funktionalisierung der 7-Carboxylgruppe beginnt und durch anschließende C-H-Aktivierung und Kreuzkupplungsreaktionen erweitert wird, um eine maximale molekulare Vielfalt zu erreichen.

Strategie zur Bibliotheksynthese: Ein modularer Ansatz

Unsere Strategie zur Derivatisierung von Methyl-1-methyl-1H-indazol-7-carboxylat ist modular aufgebaut und ermöglicht die Erzeugung von drei verschiedenen Unterbibliotheken aus einem einzigen Ausgangsmaterial.

G A Methyl-1-methyl-1H-indazol-7-carboxylat B 1-Methyl-1H-indazol-7-carbonsäure A->B Hydrolyse C Unterbibliothek 1: Amide und Ester B->C Amidierung / Veresterung D 3-Brom-1-methyl-1H-indazol-7-carbonsäure B->D Regioselektive Bromierung E Unterbibliothek 2: Suzuki-Kreuzkupplung (C-C-Bindungen) D->E Pd-katalysierte Kreuzkupplung F Unterbibliothek 3: Buchwald-Hartwig-Aminierung (C-N-Bindungen) D->F Pd-katalysierte Kreuzkupplung

Abbildung 1: Modulare Synthesestrategie zur Derivatisierung.

Protokolle zur Synthese

Die folgenden Protokolle beschreiben detaillierte Verfahren für jeden Schritt der Synthesestrategie. Die Kausalität hinter den experimentellen Entscheidungen wird erläutert, um ein tiefes Verständnis der chemischen Transformationen zu gewährleisten.

Stufe 1: Hydrolyse des Methylesters

Die Umwandlung des Methylesters in die freie Carbonsäure ist der erste entscheidende Schritt, der die anschließende Amidierung oder weitere Veresterungen ermöglicht. Die basische Hydrolyse mit Lithiumhydroxid ist eine milde und hochwirksame Methode, die mit einer Vielzahl von funktionellen Gruppen kompatibel ist.

Protokoll 1: Synthese von 1-Methyl-1H-indazol-7-carbonsäure

  • Reagenzien und Materialien:

    • Methyl-1-methyl-1H-indazol-7-carboxylat

    • Lithiumhydroxid-Monohydrat (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Wasser (deionisiert)

    • Salzsäure (HCl), 1 N

    • Ethylacetat

    • Magnesiumsulfat (MgSO₄)

    • Rundkolben, Magnetrührer, pH-Papier

  • Durchführung:

    • Lösen Sie Methyl-1-methyl-1H-indazol-7-carboxylat (1,0 Äq.) in einer Mischung aus THF, MeOH und Wasser (2:2:1). Die typische Konzentration beträgt 0,1 bis 0,2 M.

    • Fügen Sie Lithiumhydroxid-Monohydrat (2,0-3,0 Äq.) zu der Lösung hinzu. Die Verwendung eines leichten Überschusses stellt eine vollständige Hydrolyse sicher.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach vollständigem Umsatz (typischerweise 2-4 Stunden) wird das organische Lösungsmittel unter reduziertem Druck entfernt.

    • Der wässrige Rückstand wird mit Ethylacetat gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen.

    • Die wässrige Phase wird vorsichtig mit 1 N HCl auf einen pH-Wert von 2-3 angesäuert. Das Produkt fällt dabei als Feststoff aus.

    • Der Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um die reine 1-Methyl-1H-indazol-7-carbonsäure zu erhalten.

Stufe 2: Synthese der Amid-Bibliothek (Unterbibliothek 1)

Die Carbonsäure ist ein vielseitiges Intermediat für die Synthese einer breiten Palette von Amiden durch Kopplung mit verschiedenen primären und sekundären Aminen. Die Verwendung von Kopplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ermöglicht die Amidbindung unter milden Bedingungen mit hohen Ausbeuten.[3]

Protokoll 2: Parallele Amidierung von 1-Methyl-1H-indazol-7-carbonsäure

  • Reagenzien und Materialien:

    • 1-Methyl-1H-indazol-7-carbonsäure

    • Auswahl an primären und sekundären Aminen (jeweils 1,1 Äq.)

    • HATU (1,2 Äq.)

    • N,N-Diisopropylethylamin (DIPEA) (3,0 Äq.)

    • N,N-Dimethylformamid (DMF), wasserfrei

    • Reaktionsgefäße für die parallele Synthese (z. B. 96-Well-Platte)

  • Durchführung (pro Reaktion):

    • Lösen Sie 1-Methyl-1H-indazol-7-carbonsäure (1,0 Äq.) in wasserfreiem DMF.

    • Fügen Sie HATU (1,2 Äq.) und DIPEA (3,0 Äq.) hinzu und rühren Sie die Lösung für 10 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.

    • Geben Sie das entsprechende Amin (1,1 Äq.) zu der aktivierten Säurelösung.

    • Verschließen Sie das Reaktionsgefäß und schütteln oder rühren Sie die Mischung bei Raumtemperatur für 12-16 Stunden.

    • Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser verdünnt und das Produkt mit Ethylacetat extrahiert.

    • Die organischen Phasen werden kombiniert, mit Wasser und gesättigter NaCl-Lösung gewaschen, über MgSO₄ getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.

    • Die Rohprodukte können je nach Reinheitsanforderung durch präparative HPLC oder Flash-Chromatographie aufgereinigt werden.

Tabelle 1: Repräsentative Amine für die Bibliotheksynthese

AmintypBeispieleRationale
Primäre aliphatische Amine Cyclopropylamin, BenzylaminEinführung von Flexibilität und verschiedenen sterischen Anforderungen
Sekundäre aliphatische Amine Morpholin, PiperidinEinbau von Ringstrukturen zur Konformationsbeschränkung
Aromatische Amine Anilin, 4-FluoranilinUntersuchung von π-π-Wechselwirkungen und elektronischen Effekten
Aminosäureester Glycinmethylester, AlaninmethylesterIntegration von chiralen Bausteinen und Peptidmimetika
Stufe 3: Regioselektive Bromierung des Indazolrings

Um die Diversität der Bibliothek weiter zu erhöhen, wird am Indazolring eine reaktive Gruppe für Kreuzkupplungsreaktionen eingeführt. Die C3-Position des Indazolrings ist aufgrund ihrer elektronischen Eigenschaften besonders anfällig für elektrophile aromatische Substitutionen.[4] Die Bromierung mit N-Bromsuccinimid (NBS) ist eine hoch regioselektive Methode zur Einführung eines Bromatoms an dieser Position.[4]

Abbildung 2: Workflow der regioselektiven Bromierung.

Protokoll 3: Synthese von 3-Brom-1-methyl-1H-indazol-7-carbonsäure

  • Reagenzien und Materialien:

    • 1-Methyl-1H-indazol-7-carbonsäure

    • N-Bromsuccinimid (NBS)

    • Acetonitril (MeCN), wasserfrei

    • Rundkolben, Magnetrührer, Rückflusskühler

  • Durchführung:

    • Lösen Sie 1-Methyl-1H-indazol-7-carbonsäure (1,0 Äq.) in wasserfreiem Acetonitril.

    • Fügen Sie N-Bromsuccinimid (1,1 Äq.) portionsweise zu der Lösung hinzu.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 16-24 Stunden. Der Fortschritt kann mittels LC-MS überwacht werden.

    • Nach vollständigem Umsatz wird das Lösungsmittel unter reduziertem Druck entfernt.

    • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Natriumthiosulfatlösung gewaschen, um überschüssiges NBS zu entfernen.

    • Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel wird entfernt, um das Rohprodukt zu erhalten, das in der Regel ohne weitere Aufreinigung für die nächsten Schritte verwendet werden kann.

Stufe 4: Palladium-katalysierte Kreuzkupplungsreaktionen (Unterbibliotheken 2 & 3)

Das eingeführte Bromatom an der C3-Position dient als "Griff" für eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen, die die Einführung von Aryl-, Heteroaryl- oder Aminsubstituenten ermöglichen.

Die Suzuki-Reaktion ist eine robuste Methode zur Bildung von C-C-Bindungen durch die Kopplung von Organoboronsäuren mit Organohalogeniden.[5][6]

Protokoll 4: Parallele Suzuki-Miyaura-Kreuzkupplung

  • Reagenzien und Materialien:

    • 3-Brom-1-methyl-1H-indazol-7-carbonsäure (oder deren Ester/Amide)

    • Auswahl an Aryl- und Heteroarylboronsäuren (jeweils 1,5 Äq.)

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocen]palladium(II)-dichlorid) (0,05 Äq.)

    • Kaliumcarbonat (K₂CO₃) (2,0 Äq.)

    • 1,4-Dioxan und Wasser (4:1)

    • Reaktionsgefäße für die parallele Synthese

  • Durchführung (pro Reaktion):

    • Geben Sie das 3-Brom-indazol-Derivat (1,0 Äq.), die Boronsäure (1,5 Äq.), Pd(dppf)Cl₂ (0,05 Äq.) und K₂CO₃ (2,0 Äq.) in ein Reaktionsgefäß.

    • Spülen Sie das Gefäß mit Argon oder Stickstoff.

    • Fügen Sie die entgaste Lösungsmittelmischung (1,4-Dioxan/Wasser, 4:1) hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre auf 80-100 °C für 4-12 Stunden.

    • Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.

    • Die kombinierten organischen Phasen werden getrocknet, das Lösungsmittel entfernt und das Produkt durch präparative HPLC aufgereinigt.

Die Buchwald-Hartwig-Aminierung ermöglicht die Synthese von Arylaminen durch die Kopplung von Arylhalogeniden mit Aminen.[7][8][9][10][11][12] Dies ist eine äußerst vielseitige Methode zur Einführung von Stickstoffsubstituenten.

Protokoll 5: Parallele Buchwald-Hartwig-Aminierung

  • Reagenzien und Materialien:

    • 3-Brom-1-methyl-1H-indazol-7-carbonsäure (oder deren Ester/Amide)

    • Auswahl an primären und sekundären Aminen (jeweils 1,2 Äq.)

    • Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) (0,02 Äq.)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0,08 Äq.)

    • Natrium-tert-butoxid (NaOtBu) (1,4 Äq.)

    • Toluol, wasserfrei

    • Reaktionsgefäße für die parallele Synthese

  • Durchführung (pro Reaktion):

    • Geben Sie das 3-Brom-indazol-Derivat (1,0 Äq.), Pd₂(dba)₃ (0,02 Äq.), XPhos (0,08 Äq.) und NaOtBu (1,4 Äq.) in ein trockenes Reaktionsgefäß.

    • Spülen Sie das Gefäß mit Argon oder Stickstoff.

    • Fügen Sie wasserfreies Toluol und anschließend das Amin (1,2 Äq.) hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre auf 100-110 °C für 12-24 Stunden.

    • Nach dem Abkühlen wird die Reaktion vorsichtig mit Wasser gequencht und mit Ethylacetat extrahiert.

    • Die kombinierten organischen Phasen werden getrocknet, das Lösungsmittel entfernt und das Produkt durch präparative HPLC aufgereinigt.

Zusammenfassung und Ausblick

Dieser Leitfaden stellt eine umfassende und flexible Strategie zur Derivatisierung von Methyl-1-methyl-1H-indazol-7-carboxylat vor. Durch die Kombination von Esterhydrolyse, Amidierung, regioselektiver Halogenierung und Palladium-katalysierten Kreuzkupplungsreaktionen können Forscher effizient große und vielfältige Bibliotheken von Indazol-Derivaten für das Screening in der Wirkstoffforschung herstellen. Die detaillierten Protokolle bieten eine solide Grundlage für die praktische Umsetzung und können an spezifische Forschungsziele angepasst werden. Die Modularität des Ansatzes ermöglicht eine systematische Untersuchung des chemischen Raums um das Indazolgerüst und beschleunigt so die Identifizierung und Optimierung neuer Leitstrukturen.

Referenzen

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). ResearchGate. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(3), 930–938. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate.

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2021). ResearchGate.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). ResearchGate.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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Application Notes & Protocols: Analytical Standards for Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analytical characterization of Methyl 1-methyl-1H-indazole-7-carboxylate (CAS No. 1092351-84-2). Intended for researchers, scientists, and professionals in drug development, these application notes detail the essential protocols for structural elucidation, purity assessment, and quality control. The methodologies presented herein are grounded in established analytical principles for heterocyclic compounds, emphasizing not only the procedural steps but also the scientific rationale behind them. We will cover spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). This guide is designed to serve as a self-validating framework for ensuring the identity, purity, and quality of this compound in a research and development setting.

Introduction and Compound Overview

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are significant scaffolds in medicinal chemistry, known to be key components in the development of various therapeutic agents.[1] The precise substitution pattern on the indazole ring is critical for biological activity, making unambiguous characterization essential. This compound's structure, featuring methylation at the N-1 position and a methyl ester at the C-7 position, necessitates rigorous analytical methods to differentiate it from potential isomers, such as N-2 methylated or other positional ester isomers.

The robust and accurate characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and understanding its physicochemical properties for reliable and reproducible research.[1] This guide provides a comparative overview and detailed protocols for the principal analytical methods employed for its characterization.

Compound Profile

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 7-(Methoxycarbonyl)-1-methyl-1H-indazole; 1-Methyl-1H-indazole-7-carboxylic acid methyl ester[2]
CAS Number 1092351-84-2[2]
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol Calculated
Physical Form Solid (Predicted)
Storage Temperature Room Temperature / Refrigerator

Structural Elucidation: Spectroscopic Methods

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. For a molecule like this compound, a combination of NMR and Mass Spectrometry provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for the definitive structural characterization of indazole derivatives.[1] It allows for the unambiguous determination of the substitution pattern, which is particularly crucial for distinguishing between N-1 and N-2 isomers that can form during synthesis.[1][3] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR confirms the carbon skeleton.

Protocol 2.1.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[4]

    • Integrate all peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm, DMSO-d₆ at 39.5 ppm).[4]

  • Data Interpretation: Analyze the chemical shifts, coupling constants (for ¹H), and number of signals to confirm the structure.

Expected Spectral Features:

Group¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Rationale & Notes
Aromatic Protons 7.0 - 8.2110 - 145Three distinct signals in the aromatic region, exhibiting doublet and triplet splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring system.
N-CH₃ (N-Methyl) ~4.0~35A sharp singlet integrating to 3 protons. Its chemical shift is a key indicator of N-1 methylation.
O-CH₃ (Ester Methyl) ~3.9~52A sharp singlet integrating to 3 protons.
C=O (Ester Carbonyl) -~165A quaternary carbon signal in the downfield region, characteristic of a carbonyl group.
Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.[4] Techniques like electrospray ionization (ESI) are well-suited for this class of polar molecules, typically yielding the protonated molecular ion [M+H]⁺.

Protocol 2.2.1: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Infusion/Chromatography: The sample can be directly infused or injected through a short LC column. A typical mobile phase would be 50:50 Acetonitrile:Water with 0.1% formic acid to promote ionization.

  • MS Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).

  • Data Interpretation: Identify the peak corresponding to the [M+H]⁺ ion. For this compound, this would be at m/z 191.08 (C₁₀H₁₁N₂O₂⁺).

Workflow for Structural Identification

The logical flow for confirming the identity of a new batch of the compound is illustrated below.

cluster_0 Structural Elucidation Workflow Sample Test Sample of This compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Analysis Primary Confirmation MS_Analysis Mass Spectrometry (LC-MS) Sample->MS_Analysis MW Confirmation Structure_Confirmed Structure Verified NMR_Analysis->Structure_Confirmed Isomer & Skeleton Correct Structure_Incorrect Structure Incorrect or Impure NMR_Analysis->Structure_Incorrect MS_Analysis->Structure_Confirmed MW & Formula Correct MS_Analysis->Structure_Incorrect

Workflow for unambiguous structural identification.

Purity Determination: Chromatographic Methods

Once the structure is confirmed, assessing the purity of the material is the next critical step. Chromatography is the primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-phase HPLC is the industry-standard method for quantifying the purity of non-volatile organic compounds.[5] It separates the main compound from impurities based on differences in their polarity. A validated HPLC method ensures accuracy, precision, and reliability in purity assessment.[5] The following protocol is a robust starting point for method development, adapted from established methods for related indazole and imidazole derivatives.[5][6][7]

Protocol 3.1.1: HPLC Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[6]

  • Instrumentation & Conditions: Utilize a standard HPLC system with a UV detector. The parameters below provide excellent resolution for indazole-type compounds.

  • Data Acquisition: Inject the sample and record the chromatogram for a sufficient duration to ensure all late-eluting impurities are observed (e.g., 15-20 minutes).

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks detected.

Table of HPLC Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard column for good separation of moderately polar compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.[5]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier providing good selectivity.[5]
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutesA gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection UV at 220 nm and 254 nmIndazole systems typically have strong absorbance at these wavelengths.[6]
Thin-Layer Chromatography (TLC)

Expertise & Causality: TLC is a rapid, cost-effective, and indispensable qualitative tool.[8] It is primarily used for monitoring the progress of chemical reactions, identifying appropriate solvent systems for column chromatography, and performing quick purity checks.[8][9]

Protocol 3.2.1: Qualitative TLC Analysis

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Plate Spotting: Using a capillary tube, spot the sample onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Development: Place the plate in a sealed TLC chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). A pure compound should ideally show a single spot.

Comprehensive Purity Assessment Workflow

cluster_1 Purity Assessment Workflow Struct_Verified Structurally Verified Sample TLC_Screen TLC Screening Struct_Verified->TLC_Screen Quick Check HPLC_Analysis Quantitative HPLC Analysis TLC_Screen->HPLC_Analysis Single Spot Observed Purity_Fail Purity < 98% (Requires Purification) TLC_Screen->Purity_Fail Multiple Spots Observed Purity_Pass Purity ≥ 98% HPLC_Analysis->Purity_Pass Area % Meets Spec HPLC_Analysis->Purity_Fail Area % Fails Spec

Logical workflow for sample purity determination.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies, combining spectroscopic confirmation (NMR, MS) with chromatographic purity assessment (HPLC, TLC), ensures a high degree of confidence in the material's identity, quality, and suitability for downstream applications in research and drug development. These self-validating systems are designed to uphold the highest standards of scientific integrity.

References

  • Zarghi, A., & Foroutan, S. M. (2006). HPLC Method for Separating Enantiomers of Imidazole Derivatives with Antifungal Compounds. Acta Poloniae Pharmaceutica, 63(6), 455-460. Link

  • Home Sunshine Pharma. (n.d.). Methyl 1H-indazole-7-carboxylate CAS 755752-82-0. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yorimitsu, H., & Oshima, K. (2007). Supporting Information for a Novel and Practical Synthesis of 1H-Indazoles. Wiley-VCH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1h-indazole-7-carboxylate (C9H8N2O2). Retrieved from [Link]

  • Lantsova, A. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. Link

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Link

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Link

  • Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole. Retrieved from [Link]

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Application Note: A Robust LC-MS/MS Methodology for High-Throughput Bioanalysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of small molecule therapeutics in complex biological matrices such as plasma and serum. Recognizing the critical need for reliable bioanalytical data in pharmacokinetic studies and drug development, this document provides an in-depth exploration of the entire workflow, from strategic sample preparation to meticulous method validation. We delve into the rationale behind key experimental choices, offering field-proven insights to empower researchers and scientists to develop and implement high-quality LC-MS/MS assays. Detailed protocols for common sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are provided, alongside guidance on chromatographic optimization and mass spectrometer tuning. This application note is designed to serve as a practical resource for researchers, scientists, and drug development professionals, ensuring the generation of accurate and reproducible data that meets stringent regulatory expectations.

Introduction: The Central Role of LC-MS/MS in Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis in the pharmaceutical industry.[1][2] Its ascendancy is attributed to a powerful synergy: the high separation efficiency of liquid chromatography combined with the exceptional sensitivity and selectivity of tandem mass spectrometry.[2][3][4] This combination allows for the precise measurement of drug and metabolite concentrations in complex biological fluids, providing critical data for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies that underpin regulatory submissions.[4][5][6]

The journey from a collected biological sample to a reliable concentration value is multifaceted, demanding a deep understanding of analytical chemistry principles and a strategic approach to method development. The primary objective is to devise a workflow that is not only sensitive and accurate but also robust and reproducible for high-throughput analysis. This guide will navigate the critical stages of this process, emphasizing the "why" behind each step to foster a more intuitive and effective approach to LC-MS/MS method development.

Foundational Strategy: Method Development Overview

A successful bioanalytical method is built upon a systematic and logical development process. The initial phase involves gathering all available information about the analyte, including its physicochemical properties (e.g., pKa, logP), stability, and expected concentration range in the biological matrix. This knowledge informs the initial choices for sample preparation, chromatography, and mass spectrometric detection.[7]

The overall workflow can be visualized as a series of interconnected stages, each requiring careful optimization to achieve the desired analytical performance.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition  Key First Step Extraction Extraction Internal Standard Addition->Extraction  Key First Step LC Separation LC Separation Extraction->LC Separation  Inject Extract Ionization Ionization LC Separation->Ionization MS/MS Detection MS/MS Detection Ionization->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification  Generate Data Method Validation Method Validation Quantification->Method Validation

Figure 1: A high-level overview of the LC-MS/MS bioanalytical workflow.

The Critical First Step: Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, removing interfering components that can compromise the accuracy and precision of the analysis.[8][9] The choice of technique is a critical decision, balancing the need for sample cleanliness with considerations of recovery, throughput, and cost.

The Indispensable Role of the Internal Standard

Before any extraction procedure, a known and fixed amount of an internal standard (IS) is added to every sample, calibrator, and quality control sample.[10][11] The IS is a compound that is structurally and physicochemically similar to the analyte. Its purpose is to normalize for variability that can occur during sample preparation, injection, and ionization.[10][11][12] By calculating the ratio of the analyte peak area to the IS peak area, we can achieve accurate and precise quantification, even if there are minor losses during the workflow.[10]

Types of Internal Standards:

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL-IS) The analyte with several atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[10]Considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte, ensuring co-elution and similar ionization behavior.[10][13]Can be expensive and time-consuming to synthesize. Potential for isotopic crosstalk with the analyte.[12]
Structural Analog A molecule with a similar chemical structure to the analyte but a different mass.[10][12]More readily available and less expensive than SIL-IS.May have different extraction recovery and chromatographic retention, and can experience different matrix effects.[11]

For the highest level of accuracy and to effectively compensate for matrix effects, a stable isotope-labeled internal standard is strongly recommended.[10][13]

Navigating Sample Preparation Techniques

The selection of an appropriate sample preparation technique is dictated by the analyte's properties, the required sensitivity of the assay, and the nature of the biological matrix.

Sample Prep Decision Tree Start Start: High Protein Matrix (Plasma/Serum) Throughput High Throughput Needed? Start->Throughput PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) Throughput->PPT Yes Cleanliness Highest Cleanliness Required? Throughput->Cleanliness No Cleanliness->SPE Yes Solubility Analyte Soluble in Immiscible Organic Solvent? Cleanliness->Solubility No Solubility->LLE Yes Solubility->SPE No

Figure 2: A decision-making framework for selecting a sample preparation method.

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[9][14] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.[14][15]

Protocol: Protein Precipitation

  • Aliquot Sample: Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution. Vortex briefly.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.[15] Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[17] Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and ensures the sample solvent is compatible with the LC conditions.

  • Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Causality: The addition of a threefold or greater volume of organic solvent disrupts the hydration shell around the proteins, leading to their precipitation.[14] Centrifugation separates the solid protein mass from the liquid supernatant containing the analyte. While fast and inexpensive, PPT is the least clean of the common extraction techniques and may leave behind phospholipids and other endogenous components that can cause matrix effects.[18]

Liquid-liquid extraction separates the analyte from the aqueous biological matrix into a water-immiscible organic solvent based on its differential solubility.[9] This technique offers a cleaner sample extract than PPT and can provide some degree of analyte concentration.[9][19]

Protocol: Liquid-Liquid Extraction

  • Aliquot Sample: Pipette 100 µL of the biological sample into a glass tube.

  • Add Internal Standard and Buffer: Add 10 µL of the internal standard working solution and 100 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide to basify the sample for a basic drug). Vortex briefly.

  • Extract: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[20] Cap and vortex or mechanically shake for 10 minutes.

  • Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[17] Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject an aliquot into the LC-MS/MS system.

Causality: The choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction. By adjusting the pH, the analyte can be converted to its neutral form, which is more soluble in the organic solvent. This partitioning process leaves many polar, interfering substances behind in the aqueous layer, resulting in a cleaner sample.

Solid-phase extraction is a highly selective and versatile technique that can provide the cleanest extracts and significant analyte concentration.[21][22] It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte while matrix interferences are washed away.[9][21]

Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid) onto the cartridge.

  • Wash: Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[17]

  • Analyze: Inject an aliquot into the LC-MS/MS system.

Causality: SPE relies on the principles of chromatography. In reversed-phase SPE, the nonpolar analyte adsorbs to the nonpolar sorbent from a polar sample matrix. Polar interferences have low affinity for the sorbent and are washed away. The analyte is then desorbed (eluted) with a nonpolar organic solvent. The selectivity of SPE can be finely tuned by choosing different sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange).[23]

Chromatographic Separation: The Key to Mitigating Matrix Effects

While tandem mass spectrometry provides a high degree of selectivity, chromatographic separation remains a crucial element of a robust bioanalytical method.[24][25] Its primary role is to separate the analyte from co-eluting matrix components that can interfere with ionization in the mass spectrometer source, a phenomenon known as the matrix effect.[26][27][28]

Matrix effects can lead to ion suppression or enhancement, where the presence of co-eluting compounds either reduces or increases the analyte's signal, respectively.[26][29] This can severely impact the accuracy and reproducibility of the assay.[28][29] By achieving good chromatographic separation, we ensure that the analyte enters the mass spectrometer at a different time than the bulk of the matrix components, minimizing their impact on ionization.[18]

Typical LC Parameters for Small Molecule Bioanalysis:

ParameterTypical SettingRationale
Column C18, 50 x 2.1 mm, <3 µmC18 is a versatile reversed-phase chemistry suitable for a wide range of small molecules. The shorter column length and smaller particle size allow for fast analysis times.[30]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of analytes for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and higher elution strength in reversed-phase chromatography.
Flow Rate 0.4 - 0.6 mL/minA flow rate compatible with the column dimensions and LC system pressure limits.
Gradient A rapid gradient from low to high organic content (e.g., 5% to 95% B in 2-3 minutes).A gradient elution is typically used to separate compounds with a range of polarities and to ensure the column is cleaned of strongly retained components between injections.
Column Temperature 40 °CElevated temperatures can improve peak shape and reduce column backpressure.[25]

Mass Spectrometric Detection: Achieving Sensitivity and Selectivity

The mass spectrometer is responsible for the detection and quantification of the analyte. For quantitative bioanalysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.[3]

Optimization of MS Parameters:

The first step in MS method development is to optimize the parameters for the analyte and internal standard. This is typically done by infusing a standard solution of each compound directly into the mass spectrometer.[31]

  • Parent Ion Selection (Q1): In the first quadrupole (Q1), the protonated or deprotonated molecule (parent ion) of the analyte is selected. The choice of positive or negative ionization mode depends on the analyte's structure and is determined empirically.[31]

  • Fragmentation (Q2): The selected parent ion is then passed into the second quadrupole (Q2), which acts as a collision cell. Here, the ion collides with an inert gas (e.g., argon), causing it to fragment into smaller product ions. The collision energy is optimized to produce a stable and abundant product ion.[31]

  • Product Ion Selection (Q3): The third quadrupole (Q3) is used to select a specific product ion, which is then passed to the detector.

This process of selecting a parent ion and a specific product ion (a "transition") is what gives MRM its exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same parent mass and fragment to the same product ion.[3]

Key MS Parameters to Optimize:

ParameterDescriptionGoal of Optimization
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[31]Determine the mode (positive or negative) that provides the most stable and abundant signal for the analyte.
Capillary Voltage The voltage applied to the ESI needle.Optimize for maximum ion generation without causing in-source fragmentation.
Gas Flows (Nebulizer, Heater) Control the desolvation of droplets in the ion source.Optimize for efficient desolvation and ion release.
Source Temperature The temperature of the ion source.Optimize for efficient desolvation without thermal degradation of the analyte.
Collision Energy (CE) The energy applied in the collision cell (Q2).[32]Optimize to produce the most abundant and stable product ion.
Declustering Potential (DP) Prevents ion clusters from entering the mass analyzer.Optimize to maximize the parent ion signal.

Method Validation: Ensuring Data Integrity

Once the LC-MS/MS method has been developed and optimized, it must be validated to demonstrate that it is reliable and fit for its intended purpose. Method validation is a formal process that assesses the performance characteristics of the assay. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide detailed guidance on the required validation experiments.[6][33][34]

Key Validation Parameters:

ParameterDefinitionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve The relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision Accuracy is the closeness of the measured concentration to the true value. Precision is the degree of scatter between a series of measurements.Assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC). The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.[26][27]The CV of the IS-normalized matrix factor calculated from at least 6 different sources of matrix should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.

Conclusion

The development of a robust and reliable LC-MS/MS method for bioanalysis is a systematic process that requires a thorough understanding of the principles of sample preparation, chromatography, and mass spectrometry. By making informed decisions at each stage of the workflow—from the critical choice of an internal standard and extraction technique to the careful optimization of LC and MS parameters—researchers can develop high-quality assays that deliver accurate and reproducible data. This guide provides a foundational framework and practical protocols to empower scientists in the field of drug development to meet the challenges of modern bioanalysis and contribute to the advancement of new therapeutics.

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Use of Methyl 1-methyl-1H-indazole-7-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 1-methyl-1H-indazole-7-carboxylate as a Key Building Block for Kinase Inhibitor Synthesis

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole ring system is a cornerstone of modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1] Its rigid, bicyclic structure serves as an excellent bioisosteric replacement for the purine core of ATP, enabling potent and often selective inhibition of various protein kinases by competing for the ATP-binding site.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making inhibitors targeting kinases such as VEGFR, Akt, PLK4, and PARP critical components of targeted cancer therapy.[3][4][5][6]

This compound is a highly valuable and versatile starting material for constructing a diverse array of these inhibitors. The N1-methylation prevents unwanted side reactions or isomerism, while the C7-carboxylate group provides a robust chemical handle for elaboration into the final drug scaffold. This application note provides a detailed guide on the strategic use of this building block, explaining the rationale behind synthetic choices and offering detailed protocols for its conversion into advanced intermediates for kinase inhibitor discovery.

Section 1: Strategic Importance of the 1-methyl-1H-indazole-7-carboxylate Core

The utility of this specific building block stems from three key structural features:

  • The N1-Methyl Group: This modification locks the tautomeric form of the indazole ring. In unsubstituted indazoles, N1 vs. N2 functionalization can lead to mixtures of regioisomers that are difficult to separate. The pre-installed methyl group directs all subsequent reactions to other positions, simplifying synthesis and ensuring product homogeneity.

  • The C7-Carboxylate Handle: The methyl ester at the 7-position is the primary site for synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for a wide range of functional groups, most commonly amides. The carboxamide at the C7 position is a key pharmacophoric element in several potent inhibitors, including the PARP inhibitor Niraparib.[7][8]

  • The Aromatic Core: The benzene portion of the indazole ring can be further functionalized (e.g., via bromination, nitration) at positions like C3, C4, or C5 to modulate potency, selectivity, and pharmacokinetic properties.[9][10]

The general strategy for employing this building block involves two primary stages: hydrolysis of the ester followed by amide coupling to a desired amine-containing fragment, which often dictates the inhibitor's ultimate kinase target and cellular activity.

G cluster_workflow General Synthetic Workflow A Methyl 1-methyl-1H- indazole-7-carboxylate (Starting Material) B Saponification (Ester Hydrolysis) A->B LiOH or NaOH C 1-methyl-1H-indazole- 7-carboxylic acid (Key Intermediate) B->C D Amide Coupling (Activation + Amine) C->D HATU, EDC/HOBt, or SOCl₂ E Indazole-7-carboxamide Core (Kinase Inhibitor Scaffold) D->E F Further Functionalization (Optional) E->F G Final Kinase Inhibitor E->G F->G

Caption: High-level workflow for kinase inhibitor synthesis.

Section 2: Core Synthetic Transformations & Protocols

The conversion of the starting ester into a functionalized carboxamide is the most critical sequence in leveraging this building block. The protocols below are designed to be self-validating, with clear steps for reaction setup, workup, purification, and characterization.

Protocol 2.1: Saponification of this compound

Rationale: The hydrolysis of the methyl ester to a carboxylic acid is the essential first step. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for its better solubility in mixed aqueous/organic solvent systems and for minimizing potential side reactions. The reaction progress should be monitored by TLC or LC-MS to ensure complete conversion and prevent degradation.

Materials:

  • This compound

  • Tetrahydrofuran (THF), Anhydrous

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v). A typical concentration is 0.1-0.2 M.

  • In a separate flask, dissolve LiOH·H₂O (1.5-2.0 eq) in deionized water.

  • Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. The reaction is typically complete within 2-4 hours. The product (acid) should be more polar than the starting material (ester).

  • Workup: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with EtOAc to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Extract the product from the acidified aqueous layer with EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methyl-1H-indazole-7-carboxylic acid as a solid.

  • Validation: The product can be characterized by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm and appearance of a broad carboxylic acid proton >10 ppm) and Mass Spectrometry (correct M+H⁺).

Protocol 2.2: HATU-Mediated Amide Coupling

Rationale: The formation of the amide bond is central to the synthesis of the final inhibitor. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization and side reactions. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to act as a proton scavenger. Anhydrous conditions are critical for success.

Materials:

  • 1-methyl-1H-indazole-7-carboxylic acid (from Protocol 2.1)

  • Target Amine (R-NH₂) (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 1-methyl-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the target amine (1.1 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the solution. The reaction may slightly exotherm.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Validation: Characterize the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G cluster_mechanism HATU Amide Coupling Mechanism Acid R-COOH (Indazole-7-carboxylic acid) Active_Ester O-Acyl-isourea Active Ester (Highly Reactive) Acid->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amine R'-NH₂ Product R-CONH-R' (Final Amide) Amine->Product Active_Ester->Product + R'-NH₂ (Nucleophilic Attack) Byproduct Tetramethylurea + HOBt byproduct Active_Ester->Byproduct

Caption: Simplified mechanism of HATU-mediated amide coupling.

Section 3: Application Case Study - PARP & VEGFR Inhibitors

The indazole-7-carboxamide scaffold is a key feature of several potent kinase inhibitors.

  • PARP Inhibitors: Niraparib is a highly potent PARP-1 and PARP-2 inhibitor used in the treatment of ovarian cancer.[8] It features a 2H-indazole-7-carboxamide core. While our starting material is a 1H-indazole, the synthetic logic of forming the C7-amide bond is directly analogous and demonstrates the utility of the indazole-7-carboxylate precursor.[7][11]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a proven anti-cancer strategy.[5] Several potent VEGFR-2 inhibitors have been developed based on the 1-methyl-1H-indazole scaffold, where the C7-position is functionalized to interact with the kinase active site.[12]

Table 1: Representative Indazole-Based Kinase Inhibitors & Potency

Compound/ClassKinase TargetReported IC₅₀Reference
NiraparibPARP-13.8 nM[8][13]
NiraparibPARP-22.1 nM[8][13]
Compound C05PLK4< 0.1 nM[4]
Compound 30VEGFR-21.24 nM[5]
A-443654 AnalogsAktLow nM range[3][14]

Section 4: Conclusion and Future Outlook

This compound is a strategic and efficient building block for the synthesis of kinase inhibitors. Its pre-defined N-methylation simplifies synthesis, while the C7-ester provides a reliable handle for introducing diverse chemical functionalities through robust and well-established protocols like saponification and amide coupling. The methodologies described herein provide a solid foundation for researchers in drug discovery to rapidly generate libraries of novel indazole-based compounds for screening against a wide range of kinase targets, accelerating the development of next-generation targeted therapies.

References

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Mastering Amide Bond Formation with Indazole Carboxylic Acids: An Advanced Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole Carboxamides in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern drug discovery, recognized as privileged scaffolds due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The amide functionality, when appended to the indazole core, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. It allows for the exploration of vast chemical space and the fine-tuning of interactions with biological targets.[3]

However, the synthesis of indazole carboxamides is not without its challenges. The electronic nature of the indazole ring system, potential for side reactions, and the steric and electronic properties of the coupling partners necessitate a carefully considered approach to amide bond formation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective coupling of indazole carboxylic acids with a diverse range of amines. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed experimental protocols, offer a comparative analysis of reagents, and provide a comprehensive troubleshooting guide to navigate the complexities of this vital transformation.

Navigating the Landscape of Amide Coupling Reagents

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[4] The choice of the right coupling reagent is critical and depends on several factors, including the reactivity of the indazole carboxylic acid and the amine, the potential for racemization of chiral centers, and the desired reaction conditions.[5] Here, we discuss the most relevant classes of coupling reagents for this specific application.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[6][7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.[6] To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or its safer alternative, Oxyma Pure, are almost always used. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[6]

Uronium/Aminium Salts: The High-Performance Engines

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents, known for rapid reaction times and low rates of racemization.[8][9] The power of HATU lies in the incorporation of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[10] The activation of the carboxylic acid leads to the formation of a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt group is thought to provide anchimeric assistance during the aminolysis step, accelerating the reaction.[10]

A potential side reaction with uronium/aminium reagents is the guanidinylation of the amine, where the amine attacks the coupling reagent itself. This is more prevalent with highly nucleophilic amines or when the coupling reagent is used in large excess.[11]

Phosphonium Salts: The Sterically Hindered Specialists

Phosphonium salts, with PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) being a prime example, are particularly effective for coupling sterically hindered substrates.[12] Similar to uronium salts, PyBOP activates the carboxylic acid to form an OBt-active ester.[13] A key advantage of PyBOP over its predecessor, BOP, is that its byproduct is not the carcinogen hexamethylphosphoramide (HMPA).[14] However, it's important to note that PyBOP is considered potentially explosive and should be handled with care.[14]

Comparative Analysis of Common Coupling Reagents

The selection of the optimal coupling reagent is a critical decision that balances reactivity, potential for side reactions, cost, and safety. The following table provides a comparative summary of EDC/HOBt, HATU, and PyBOP for the amide coupling of indazole carboxylic acids.

FeatureEDC/HOBtHATUPyBOP
Reagent Type Carbodiimide with additiveAminium/Uronium SaltPhosphonium Salt
Activating Group Benzotriazole (HOBt)7-Aza-benzotriazole (HOAt)Benzotriazole (HOBt)
Relative Reactivity Moderate to HighVery High[8]High
Racemization Risk Moderate (suppressed by HOBt)[15]Very Low[8][15]Low[15]
Key Side Reactions N-acylurea formation, racemizationGuanidinylation of amine[11]-
Ideal For General purpose, cost-sensitive synthesesDifficult couplings, sterically hindered substrates, minimizing racemization[16]Sterically hindered substrates, avoiding carcinogenic byproducts[17]
Safety Concerns HOBt can be explosive[16]Flammable solid, skin and eye irritant[18]Potentially explosive, skin and eye irritant[14]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific indazole carboxylic acid and amine used.

General Considerations
  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties.[16] Dichloromethane (DCM) and acetonitrile (ACN) are also viable alternatives.

  • Base: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is frequently recommended.[16] Triethylamine (TEA) can also be used.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of substrates.

Materials:

  • Indazole carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.

  • Add TEA or DIPEA (3.0 equiv) and stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Alternatively, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • Indazole carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, pre-activate the indazole carboxylic acid by dissolving it in anhydrous DMF with HATU (1.1 equiv) and DIPEA (2.0 - 3.0 equiv). Stir this activation mixture for 15-30 minutes at room temperature.

  • In another flask, dissolve the amine (1.0 - 1.2 equiv) in anhydrous DMF.

  • Add the pre-activated acid solution to the amine solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: PyBOP Mediated Amide Coupling

This protocol is particularly useful for sterically demanding substrates.

Materials:

  • Indazole carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (1.5 - 3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of the indazole carboxylic acid (1.0 equiv), amine (1.2 equiv), and DIPEA (1.5 - 3.0 equiv) in anhydrous DMF at 0 °C, add PyBOP (1.2 equiv).[13]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate or CH₂Cl₂.[13] Wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[13] Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure.[13] The crude product can be purified by column chromatography.

Visualizing the Process: Reaction Mechanisms and Workflow

To provide a clearer understanding of the chemical transformations and experimental design, the following diagrams illustrate the reaction mechanisms and a general workflow for optimizing amide coupling reactions.

Amide_Coupling_Mechanisms cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism cluster_PyBOP PyBOP Mechanism RCOOH_EDC R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH_EDC->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt_EDC HOBt Amide_EDC Amide HOBt_ester->Amide_EDC + R'-NH2 Amine_EDC R'-NH2 Urea_EDC Urea byproduct RCOOH_HATU R-COOH OAt_ester OAt Active Ester RCOOH_HATU->OAt_ester + HATU, Base HATU HATU Amide_HATU Amide OAt_ester->Amide_HATU + R'-NH2 Amine_HATU R'-NH2 TMU_HATU Tetramethylurea RCOOH_PyBOP R-COOH Acyloxyphosphonium Acyloxyphosphonium Salt RCOOH_PyBOP->Acyloxyphosphonium + PyBOP, Base PyBOP PyBOP OBt_ester_PyBOP OBt Active Ester Acyloxyphosphonium->OBt_ester_PyBOP Amide_PyBOP Amide OBt_ester_PyBOP->Amide_PyBOP + R'-NH2 Amine_PyBOP R'-NH2 Phosphine_oxide Tris(pyrrolidino) phosphine oxide

Caption: Reaction mechanisms for common amide coupling reagents.

experimental_workflow start Start: Indazole Carboxylic Acid + Amine reagent_selection Select Coupling Reagent (EDC/HOBt, HATU, PyBOP) start->reagent_selection protocol_selection Choose Appropriate Protocol (Solvent, Base, Temperature) reagent_selection->protocol_selection reaction_setup Set up Reaction (Inert atmosphere, Anhydrous conditions) protocol_selection->reaction_setup monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->monitoring workup Work-up and Purification (Extraction, Chromatography) monitoring->workup analysis Characterize Product (NMR, MS, etc.) workup->analysis troubleshooting Low Yield or Side Products? analysis->troubleshooting optimization Optimize Conditions (Reagent, Solvent, Temp, Time) troubleshooting->optimization Yes end End: Pure Indazole Carboxamide troubleshooting->end No optimization->reagent_selection

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine (e.g., electron-deficient anilines).- Steric hindrance around the acid or amine.- Presence of moisture.[5]- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[5]- For electron-deficient amines, consider adding DMAP as a catalyst with EDC/HOBt.[6]- For sterically hindered substrates, use HATU or PyBOP and consider longer reaction times or elevated temperatures.- Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[5]
Side Product Formation - Racemization: Loss of stereochemical integrity at a chiral center.- N-acylurea formation: With carbodiimide reagents.- Guanidinylation: With uronium/aminium reagents.[11]- To minimize racemization, use HATU or perform the reaction at a lower temperature.[5][15]- Ensure the prompt addition of the amine after the activation step with carbodiimides.- Avoid a large excess of HATU and consider pre-activation of the acid to minimize guanidinylation.
Difficult Purification - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Excess reagents or base remaining in the crude product.- Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous work-up.[6]- Perform an acidic and basic wash during the work-up to remove unreacted starting materials and base.- Consider using a scavenger resin to remove excess reagents.

Safety Precautions

As a Senior Application Scientist, I must emphasize that safety is paramount in the laboratory. The reagents used in amide coupling reactions have specific hazards that must be managed appropriately.

  • HATU: Is a flammable solid and can cause skin and eye irritation.[18] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • PyBOP: Is a potential explosive and an irritant.[14] It should be stored in a cool, dry place and handled with care.

  • EDC·HCl: Can cause skin and eye irritation.[3]

  • DIPEA (Hünig's base): Is a flammable and corrosive liquid that can cause severe burns.[12] It should be handled in a fume hood with appropriate PPE.

  • Solvents: DMF is a reproductive toxin and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of indazole carboxamides is a critical endeavor in the pursuit of novel therapeutics. A thorough understanding of the principles of amide bond formation, coupled with a judicious selection of reagents and reaction conditions, is essential for success. This application note provides a comprehensive framework for researchers to confidently and efficiently synthesize a wide array of indazole carboxamides. By leveraging the detailed protocols, comparative data, and troubleshooting guidance presented herein, scientists can accelerate their drug discovery programs and unlock the full therapeutic potential of this important class of molecules.

References

  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis - Benchchem. (URL not available)
  • Acid-Amine Coupling using PyBOP - Organic Synthesis. (URL: [Link])

  • Material Safety Data Sheet - N,N-Diisopropylethylamine - Cole-Parmer. (URL: [Link])

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(3), 522-525. (URL: [Link])

  • HATU FOR SYNTHESIS MSDS CAS-No.: 148893-10-1 MSDS - Loba Chemie. (URL: [Link])

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  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC - NIH. (URL: [Link])

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  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. (URL: [Link])

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Authored by: Senior Application Scientist, Chemical Process Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for drug development professionals. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. We present a robust, two-step synthetic route commencing from the commercially available 1H-indazole-7-carboxylic acid. The protocol emphasizes strategic choices for ensuring high yields, regiochemical purity, and operational safety, addressing the critical challenges associated with the selective N-methylation of the indazole ring system. Detailed experimental procedures, process safety considerations, and characterization data are provided to ensure reproducibility and scalability for researchers and process chemists.

Introduction and Synthetic Strategy

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating potent pharmacological activities.[1][2] The target molecule, this compound, combines this core with functional handles—an ester and a specific N-methyl regioisomer—that are crucial for further molecular elaboration.

The primary challenge in synthesizing N-alkylated indazoles is controlling the regioselectivity of the alkylation step. The indazole anion can be alkylated at either the N1 or N2 position, often yielding a mixture of products.[3][4] While the N2-alkylated product is often kinetically favored, the N1-isomer represents the thermodynamically more stable, benzenoid form, which is typically desired.[4][5][6]

Our strategy is designed for scalability and regiochemical control, proceeding in two distinct stages:

  • Esterification: Conversion of the starting material, 1H-indazole-7-carboxylic acid, to its corresponding methyl ester. This step utilizes a classic Fischer esterification, a reliable and cost-effective method suitable for large-scale production.

  • Regioselective N-Methylation: Selective methylation at the N1 position of the indazole ring. The protocol employs conditions designed to favor the formation of the thermodynamically stable N1-methyl isomer, a critical step for ensuring the purity of the final product.[7]

This approach avoids complex, multi-step ring-forming reactions and begins with a readily available advanced intermediate, making it an efficient pathway for producing multi-gram to kilogram quantities of the target compound.

G cluster_0 Overall Synthetic Workflow Start 1H-Indazole-7-carboxylic Acid Inter Methyl 1H-indazole-7-carboxylate Start->Inter Step 1: Esterification (MeOH, H₂SO₄) Final This compound Inter->Final Step 2: N-Methylation (Base, Me-X)

Caption: High-level overview of the two-step synthetic pathway.

Part I: Synthesis of Methyl 1H-indazole-7-carboxylate (Intermediate)

Principle and Mechanistic Insight

This step involves the acid-catalyzed esterification of a carboxylic acid with methanol. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. This equilibrium-driven reaction is pushed towards the product by using a large excess of methanol, which serves as both a reagent and the solvent.

Detailed Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (equiv)
1H-Indazole-7-carboxylic acid162.15100.0 g1.0
Methanol (MeOH)32.041.0 L-
Sulfuric Acid (H₂SO₄, 98%)98.089.0 mL0.27
Saturated Sodium Bicarbonate (NaHCO₃)-~800 mL-
Deionized Water18.02~1.0 L-
Ethyl Acetate (EtOAc)88.11~500 mL-

Procedure

  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indazole-7-carboxylic acid (100.0 g, 0.617 mol).

  • Reagent Addition: Add methanol (1.0 L) to the flask and stir to create a suspension. Carefully and slowly, add concentrated sulfuric acid (9.0 mL, 0.167 mol) to the stirring suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching: After cooling the mixture to room temperature, slowly pour it into a beaker containing ice-cold deionized water (1.0 L). A white precipitate of the product will form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with vigorous stirring until the pH is neutral (pH 7-8). This step neutralizes the excess sulfuric acid.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove any residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

Expected Results and Characterization
  • Yield: Typically 90-95%.

  • Appearance: White to off-white solid.

  • Purity (HPLC): >98%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.55 (s, 1H, NH), 8.25 (s, 1H), 8.10 (d, 1H), 7.85 (d, 1H), 7.20 (t, 1H), 3.95 (s, 3H, OCH₃).

Part II: Large-Scale Synthesis of this compound

Principle and Mechanistic Insight

This protocol focuses on the selective N1-methylation of the indazole ring. The reaction proceeds via deprotonation of the indazole NH by a suitable base (e.g., potassium carbonate) to form the indazolide anion. This anion is a bidentate nucleophile with electron density on both N1 and N2. While N2 is often more kinetically accessible, the N1-alkylated product is thermodynamically more stable due to the preservation of the aromatic benzenoid system.[6] By using a polar aprotic solvent like DMF and moderate heating, the reaction equilibrium is driven towards the more stable N1-isomer. Dimethyl sulfate is used as a cost-effective and efficient methylating agent for large-scale applications.

G cluster_mech N-Methylation Mechanism Indazole Indazole-Ester Anion Indazolide Anion Indazole->Anion + Base - HB⁺ Product_N1 N1-Methyl Product (Thermodynamic) Anion->Product_N1 + Me₂SO₄ (N1 attack) Product_N2 N2-Methyl Product (Kinetic) Anion->Product_N2 + Me₂SO₄ (N2 attack) Me2SO4 Dimethyl Sulfate

Caption: Simplified mechanism for the N-methylation of indazole.

Detailed Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (equiv)
Methyl 1H-indazole-7-carboxylate176.17100.0 g1.0
Potassium Carbonate (K₂CO₃), fine powder138.21117.0 g1.5
Dimethyl Sulfate ((CH₃)₂SO₄)126.1375.0 mL1.4
N,N-Dimethylformamide (DMF)73.09750 mL-
Deionized Water18.02~5.0 L-
Isopropanol (IPA)60.10~300 mL-

Procedure

  • Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add Methyl 1H-indazole-7-carboxylate (100.0 g, 0.568 mol) and potassium carbonate (117.0 g, 0.846 mol).

  • Solvent Addition: Add DMF (750 mL) to the flask and begin stirring to form a suspension.

  • Methylating Agent Addition: Slowly add dimethyl sulfate (75.0 mL, 0.795 mol) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 30°C during the addition, using an ice bath if necessary. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-55°C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Workup - Quenching: Cool the reaction mixture to room temperature. In a separate large vessel (e.g., a 10 L bucket), place 4.0 L of cold deionized water. Slowly and carefully pour the reaction mixture into the water with vigorous stirring. A precipitate will form.

  • Isolation: Continue stirring the aqueous suspension for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake extensively with deionized water (3 x 500 mL) to remove DMF and inorganic salts.

  • Purification by Recrystallization: Transfer the crude, damp solid to a 1 L flask. Add isopropanol (approx. 250-300 mL) and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 45-50°C to a constant weight.

Process Safety and Scalability Considerations
  • Dimethyl Sulfate: This reagent is highly toxic, corrosive, and a potential carcinogen. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and safety goggles. A dedicated quenching solution (e.g., aqueous ammonia) should be readily available for any spills.

  • Exotherm Control: The N-methylation reaction can be exothermic, especially during the addition of the alkylating agent. For larger scales, a reactor with a cooling jacket is recommended to maintain precise temperature control.

  • Workup: The quench step (pouring the DMF solution into water) can be exothermic and may release dissolved gases. The addition must be slow and controlled.

  • Purification: While chromatography can be used for small-scale purification, recrystallization is the preferred method for large-scale synthesis due to its efficiency and cost-effectiveness.

Data Summary and Troubleshooting

Summary of Results

CompoundStepTypical YieldPurity (HPLC)
Methyl 1H-indazole-7-carboxylate190-95%>98%
This compound285-90%>99%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Esterification Insufficient reaction time or catalyst. Water present in reagents.Increase reflux time. Ensure anhydrous conditions and use fresh, concentrated H₂SO₄.
Step 2: Incomplete Methylation Inactive base (K₂CO₃ absorbed moisture). Insufficient reaction time/temperature.Use freshly dried, powdered K₂CO₃. Increase reaction time or slightly increase temperature to 60-65°C.
Step 2: Formation of N2-isomer Reaction conditions favoring kinetic control (e.g., too low temperature).Ensure the reaction is run at 50-55°C to allow for equilibration to the thermodynamically favored N1-product.
Poor Recrystallization Yield Too much solvent used. Solution cooled too quickly.Reduce the volume of isopropanol. Allow for slow, undisturbed cooling to promote crystal growth.

Conclusion

The two-step protocol detailed herein provides a highly efficient, scalable, and reliable method for the synthesis of this compound. By employing classic, well-understood reactions and carefully controlling conditions to ensure high regioselectivity in the critical N-methylation step, this guide enables the production of high-purity material suitable for advanced pharmaceutical research and development. The emphasis on process safety and large-scale purification techniques ensures that this protocol is directly applicable in a process chemistry environment.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Thieme Chemistry. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • ResearchGate. (n.d.). Synthesis of indazole using of hydrazine dicarboxylate 7a.
  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid.
  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry.
  • MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Beilstein Journals. (2024).
  • ResearchGate. (2006). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Benchchem. (2025).
  • ChemicalBook. (n.d.). 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0.
  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
  • Enamine. (n.d.). Methyl 1H-imidazole-1-carboxylate.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.

Question 1: My overall yield for this compound is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this multi-step synthesis can arise from inefficiencies at two key stages: the initial formation of the indazole ring (Methyl 1H-indazole-7-carboxylate) and the subsequent N-methylation step.

A. Inefficient Indazole Ring Formation:

The synthesis of the precursor, Methyl 1H-indazole-7-carboxylate, often starts from methyl-2-amino-3-methylbenzoate.[1][2] A common method involves diazotization followed by cyclization.[3]

  • Underlying Issue: Incomplete diazotization or side reactions during cyclization can significantly reduce the yield of the desired indazole. The reaction conditions, particularly temperature and the rate of addition of reagents like isoamyl nitrite, are critical.

  • Solutions & Optimizations:

    • Strict Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the diazotizing agent (e.g., isoamyl nitrite or sodium nitrite) to prevent the decomposition of the diazonium salt intermediate.

    • Slow Reagent Addition: Add the diazotizing agent dropwise over a prolonged period to ensure a controlled reaction rate and minimize the formation of byproducts.[4]

    • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction. Toluene is a commonly used solvent for this step.[1][2]

B. Non-Selective N-Methylation:

The methylation of Methyl 1H-indazole-7-carboxylate can lead to a mixture of N1 and N2 methylated isomers, making the isolation of the desired N1-methylated product challenging and reducing its yield.[5][6] The choice of methylating agent and base is crucial for controlling regioselectivity.

  • Underlying Issue: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The electronic and steric environment of these nitrogens, as well as the reaction conditions, will influence the ratio of the resulting isomers.

  • Solutions & Optimizations:

    • Choice of Methylating Agent: While common methylating agents like methyl iodide or dimethyl sulfate can be used, they often lead to mixtures.[5] Consider using a methylating agent that favors N1 alkylation.

    • Base Selection: The choice of base can significantly influence the regioselectivity. Stronger bases like sodium hydride (NaH) in an aprotic solvent like THF can favor N1 alkylation.

    • Chelation Control: For certain substituted indazoles, the use of cesium carbonate (Cs2CO3) has been shown to promote N1-alkylation through a chelation mechanism.[6]

Question 2: I am observing significant amounts of the N2-methylated isomer. How can I favor the formation of the desired N1-methylated product, this compound?

Answer:

Achieving high regioselectivity in the N-methylation of indazoles is a common challenge. The formation of the N2-isomer is often competitive with the desired N1-alkylation.

  • Mechanistic Insight: The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[7] However, the reaction conditions can influence which nitrogen is more nucleophilic. Direct alkylation often leads to a mixture of N1 and N2 products.[6]

  • Strategies for Regiocontrol:

    • Mitsunobu Reaction: While sometimes leading to a mixture, the Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) can be optimized to favor one isomer over the other.[6] However, for some indazoles, it has been shown to favor the N2 isomer.[8]

    • Solvent Effects: The polarity of the solvent can influence the N1/N2 ratio. Aprotic solvents like DMF or THF are commonly used.

    • Protecting Group Strategy: An alternative, though longer, route involves the use of a protecting group. For instance, protecting one of the nitrogen atoms before methylation and subsequent deprotection can provide the desired isomer exclusively.

Question 3: My final product is difficult to purify. What are the likely impurities and what purification methods are most effective?

Answer:

Purification challenges often stem from the presence of the starting material and the N2-methylated isomer, which may have similar polarities to the desired product.

  • Common Impurities:

    • Unreacted Methyl 1H-indazole-7-carboxylate.

    • The isomeric Methyl 2-methyl-2H-indazole-7-carboxylate.

    • Byproducts from side reactions.

  • Effective Purification Techniques:

    • Column Chromatography: This is the most common and effective method for separating the N1 and N2 isomers.[9]

      • Solvent System Optimization: Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and the impurities. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[9]

    • Recrystallization: If the crude product is a solid and there is a significant difference in solubility between the desired product and impurities in a particular solvent, recrystallization can be an effective purification method.[9] Potential solvents to screen include ethanol, methanol, or ethyl acetate/hexane mixtures.

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The synthesis generally involves two main steps:

  • Formation of the Indazole Core: This is typically achieved through the cyclization of a substituted aniline derivative. A common starting material is methyl 2-amino-3-methylbenzoate, which undergoes diazotization and subsequent intramolecular cyclization to form Methyl 1H-indazole-7-carboxylate.[1][2]

  • N-Methylation: The resulting Methyl 1H-indazole-7-carboxylate is then methylated to introduce the methyl group at the N1 position. This step requires careful selection of reagents and conditions to ensure high regioselectivity.[5][6]

How can I confirm the correct regiochemistry of my methylated product?

Confirming the N1 vs. N2 methylation is crucial. This is typically achieved using advanced NMR techniques:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: In the N1-methylated isomer, an NOE should be observed between the N-methyl protons and the proton at the C7a position of the indazole ring.

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: An HMBC experiment can show a correlation between the N-methyl protons and the carbons of the indazole ring, helping to definitively assign the position of methylation.[8]

What are some of the key safety precautions to consider during this synthesis?
  • Diazotization: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Methylating Agents: Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic and carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols & Data

Optimized Protocol for the Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol is adapted from literature procedures.[1][2]

  • To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in anhydrous toluene, add potassium acetate (0.5 equivalents).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Add acetic anhydride (3 equivalents) and stir at reflux for 10 minutes.

  • Slowly add isoamyl nitrite (1.6 equivalents) over 30 minutes.

  • Continue to reflux the mixture overnight.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure to obtain the crude Methyl 1H-indazole-7-carboxylate.

Protocol for N-Methylation of Methyl 1H-indazole-7-carboxylate
  • Dissolve Methyl 1H-indazole-7-carboxylate (1 equivalent) in anhydrous THF or DMF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Methylation Conditions
BaseSolventMethylating AgentN1:N2 Ratio (Typical)Reference
K2CO3DMFMeIMixture[5]
NaHTHFMeIFavors N1[10]
Cs2CO3THFMeIHigh N1 selectivity[6]
-Mitsunobu (PPh3, DEAD)MeOHCan favor N2[6][8]

IV. Visualizations

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation A Methyl 2-amino-3-methylbenzoate B Diazotization & Cyclization A->B 1. KOAc, Ac2O 2. Isoamyl nitrite C Methyl 1H-indazole-7-carboxylate B->C D Methyl 1H-indazole-7-carboxylate E Methylation D->E Base (e.g., NaH) MeI F This compound E->F Troubleshooting_Yield Start Low Overall Yield CheckStep1 Analyze yield of Methyl 1H-indazole-7-carboxylate Start->CheckStep1 Step1Low Yield from Step 1 is low CheckStep1->Step1Low Problem in Step 1 Step2Low Yield from Step 2 is low CheckStep1->Step2Low Problem in Step 2 TempControl Verify strict temperature control (0-5 °C) during diazotization Step1Low->TempControl Possible Cause SlowAddition Ensure slow, dropwise addition of diazotizing agent Step1Low->SlowAddition Possible Cause Anhydrous Check for anhydrous conditions Step1Low->Anhydrous Possible Cause IsomerRatio Analyze N1:N2 isomer ratio Step2Low->IsomerRatio Action OptimizeBase Optimize base (e.g., NaH, Cs2CO3) IsomerRatio->OptimizeBase Poor Selectivity Purification Improve purification (Column Chromatography) IsomerRatio->Purification Difficulty Separating

Caption: A decision tree to diagnose and resolve low yield issues.

V. References

  • ResearchGate. (2020). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Lu, P., Juarez, L., Wiget, P., & Kotian, P. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 1H-indazole-7-carboxylic acid. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • ResearchGate. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from

  • Wang, Y., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. Retrieved from [Link]

  • Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of Methyl 1-methyl-1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The synthesis of this compound, typically involving the N-methylation of Methyl 1H-indazole-7-carboxylate, often results in a crude mixture containing unreacted starting materials, regioisomeric byproducts, and residual reagents.[1][2][3] Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of biological data.

This document provides a structured, in-depth guide to navigate the common challenges encountered during purification. It is organized into a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems you may face in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and widely employed methods are flash column chromatography and recrystallization. The choice depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple impurities with different polarities, especially for separating the desired N1-methylated product from its N2-methylated regioisomer.[4][5] It offers high resolution but can be lower yielding due to potential irreversible adsorption of the product on the silica gel.

  • Recrystallization is ideal when you have one primary impurity or when the crude product is already of moderate purity (>85%). It is highly scalable and can provide material of excellent crystalline quality, but finding a suitable solvent system can be challenging and requires systematic screening.[6][7]

Q2: What are the most probable impurities I will encounter in my crude product?

A2: The impurity profile is intrinsically linked to the synthetic route. For a typical N-methylation reaction, you should anticipate the following:

  • Unreacted Starting Material: Methyl 1H-indazole-7-carboxylate. This is a common impurity if the methylation reaction does not go to completion.[8][9][10]

  • N2-Methyl Regioisomer: Methyl 2-methyl-1H-indazole-7-carboxylate. This is often the most challenging impurity to remove as it has a polarity very similar to the desired N1-product. Its formation is a well-documented issue in indazole chemistry.[1][2]

  • Residual Reagents: Traces of the base (e.g., K₂CO₃, NaH) and methylating agent (e.g., methyl iodide, dimethyl sulfate) may be present. These are typically removed during aqueous workup.

  • Reaction Solvents: Residual solvents from the reaction (e.g., DMF, Acetone) or workup (e.g., Ethyl Acetate, Dichloromethane) are common and can often be identified by ¹H NMR.[11][12]

Q3: How can I assess the purity of my final product?

A3: A multi-pronged approach is necessary to confidently assess purity. No single technique tells the whole story.

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of purity and is essential for developing a column chromatography method.[6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can accurately determine the percentage of your desired product and resolve closely related impurities.[5][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities. The chemical shift of the N-CH₃ protons is a key diagnostic tool to differentiate between the N1 and N2 regioisomers.[11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.[6]

Section 2: Troubleshooting Guide

This section provides practical, cause-and-effect solutions to specific experimental problems in a question-and-answer format.

Column Chromatography Issues

Q4: My product is co-eluting with an impurity on the column. How can I improve separation?

A4: Co-elution, especially between the N1 and N2 regioisomers, is a frequent challenge. Here are several strategies, starting with the simplest:

  • Optimize the Mobile Phase: The polarity of your eluent system is the most critical parameter.

    • Reduce Polarity: The N1- and N2-isomers are often very close in polarity. Decrease the proportion of the more polar solvent (e.g., from 20% EtOAc in Hexane to 10% or 5%). This will increase the retention time of all spots but may improve the separation factor (ΔRf). An ideal Rf for the target compound on TLC for preparative column separation is between 0.2 and 0.4.[6]

    • Change Solvent System: If a Hexane/Ethyl Acetate system fails, try a different solvent combination. Sometimes, a system containing dichloromethane (e.g., DCM/MeOH) or toluene (e.g., Toluene/EtOAc) can alter the selectivity of the separation due to different interactions with the silica surface and the analytes.

  • Switch to Gradient Elution: If you are using a single (isocratic) solvent mixture, switching to a shallow gradient can significantly enhance resolution. Start with a low polarity eluent and gradually increase the percentage of the polar solvent over the course of the run.[4][6] This sharpens the peaks and can resolve closely eluting compounds.

  • Decrease the Column Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel weight (e.g., for a 100g silica column, load 1-5g of crude material).

Q5: My yield after chromatography is very low. Where did my product go?

A5: Low recovery can be frustrating. The cause is often related to interactions with the stationary phase.

  • Irreversible Adsorption: The basic nitrogen atoms in the indazole ring can bind strongly to the acidic silica gel, leading to product loss. This can be mitigated by pre-treating the silica gel. Prepare the column slurry with your starting eluent containing 0.5-1% triethylamine (Et₃N). This base deactivates the acidic sites on the silica, reducing tailing and improving recovery.

  • Compound Instability: While less common for this specific scaffold, some compounds can degrade on silica. If you suspect this, run the column as quickly as possible (flash chromatography) and avoid leaving the compound on the column for extended periods.

Recrystallization Issues

Q6: My compound "oils out" of solution instead of forming crystals. What's happening and how do I fix it?

A6: Oiling out occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the compound's melting point or when significant impurities are present.

  • Slow Down the Cooling: Rapid cooling is a primary cause. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[7]

  • Add More Solvent: The concentration of your solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

  • Try a Different Solvent System: The solvent's boiling point might be too high relative to your compound's melting point. Try a lower-boiling solvent in which your compound has similar solubility properties. Alternatively, use a two-solvent system (a "good" solvent where the compound is soluble and a "bad" solvent where it is not). Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes faintly turbid. Then, allow it to cool slowly.

Q7: I've tried several solvents, but my compound will not crystallize. How can I induce crystallization?

A7: If spontaneous crystallization fails, you can actively encourage it.

  • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7]

  • Seeding: If you have a tiny amount of pure, solid material from a previous batch or from a scraped TLC spot, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for crystal formation.[7]

  • Increase Concentration: If the solution is not sufficiently supersaturated, you can slowly evaporate some of the solvent to increase the concentration and then attempt to cool and induce crystallization again.

Section 3: Key Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude material using preliminary TLC analysis.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for a solvent system that gives your desired product (the less polar N1-isomer) an Rf value of approximately 0.2-0.4 and shows clear separation from the N2-isomer and baseline starting material.[6]

  • Column Preparation:

    • Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If using a gradient, slowly and systematically increase the polarity of the eluent (e.g., from 5% EtOAc to 10%, then 15%, etc.).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude solid into several test tubes.

    • Add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures like ethanol/water) to each tube, drop by drop, until the solid dissolves upon heating to boiling.

    • A suitable solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.

  • Dissolution:

    • Place the bulk crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Section 4: Visualizing the Challenge & Workflow

Key Chemical Structures

Understanding the structures of your target compound and its primary impurities is fundamental to designing a purification strategy. The main challenge lies in separating the desired N1-methyl isomer from the unreacted starting material and the N2-methyl regioisomeric byproduct.

Purification_Workflow Crude Crude Product Analysis Initial Purity Assessment (TLC, NMR, LCMS) Crude->Analysis Decision Is Purity >85% and One Major Impurity? Analysis->Decision Recryst Purification by Recrystallization Decision->Recryst Yes Chrom Purification by Flash Column Chromatography Decision->Chrom No Final_Analysis Final Purity & Identity Check (NMR, HPLC, MS) Recryst->Final_Analysis Chrom->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A typical purification workflow for this compound.

Troubleshooting Column Chromatography

This decision tree helps diagnose and solve common issues encountered during column chromatography.

Troubleshooting_Chromatography Start Problem with Column Separation Problem_Type What is the issue? Start->Problem_Type CoElution Poor Separation (Co-elution) Problem_Type->CoElution Resolution LowYield Low Yield Problem_Type->LowYield Recovery Solvent Decrease Eluent Polarity CoElution->Solvent Base Add 1% Et3N to Eluent LowYield->Base Gradient Use a Shallow Gradient Solvent->Gradient Load Reduce Column Load Gradient->Load Speed Run Column Faster Base->Speed

Caption: A logical flow for troubleshooting common column chromatography problems.

References

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
  • BenchChem. (2025). Method for resolving impurities in 1H-Indazole-7-sulfonamide samples.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Google Patents. (2002). Process for preparing 1-methylindazole-3-carboxylic acid (EP1484321A1).
  • Google Patents. (2003). Process for preparing 1-methylindazole-3-carboxylic acid (US20040248960A1).
  • Google Patents. (2008). Method of synthesizing 1H-indazole compounds (US8022227B2).
  • Google Patents. (2006). Process for preparing 1-methylindazole-3-carboxylic acid (US7060841B2).
  • D. Audisio, et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI: 10.1039/C8RA01546E. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 1H-indazole derivative (CN102898374A).
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • Beilstein Journals. (2017). Supporting Information: Regioselective alkylation of a versatile indazole. Retrieved from [Link]

  • Sakai, T. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH). Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Retrieved from [Link]

  • Natural Micron Pharm Tech. (2023). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

  • BenchChem. (2025). Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Methyl Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methyl Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the regioselective methylation of the indazole scaffold. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) makes this seemingly simple transformation a significant synthetic hurdle, often leading to mixtures of regioisomers and other side products that complicate purification and reduce yields.[1][2][3]

This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-methylation of indazoles so challenging?

The core challenge lies in the electronic structure and tautomerism of the indazole ring.[4] The indazole anion, formed upon deprotonation with a base, is a mesomeric system where the negative charge is delocalized across both the N-1 and N-2 atoms. This results in two competing nucleophilic centers. Furthermore, the neutral indazole exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4][5][6] The reaction outcome is a delicate balance of kinetic versus thermodynamic control, heavily influenced by reaction conditions.[2][7]

Q2: What are the primary factors that influence the N1:N2 methylation ratio?

The regiochemical outcome is a multifactorial problem. The key levers you can pull in the lab are:

  • Choice of Base and Solvent: This is arguably the most critical factor. Strong, non-coordinating bases in non-polar aprotic solvents (e.g., NaH in THF) tend to favor the thermodynamically controlled N1-product. Weaker bases in polar aprotic solvents (e.g., K₂CO₃ in DMF) often give mixtures.[1][2][8]

  • Substituents on the Indazole Ring: Both steric and electronic effects are significant.

    • Steric Hindrance: Bulky substituents at the C7 position sterically block the N-1 position, strongly directing methylation to N-2.[2][5]

    • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent N-2 regioselectivity.[1][3][5][9]

  • Reaction Temperature: Higher temperatures can sometimes allow for equilibration from the kinetic N2-isomer to the more stable N1-isomer, though this can also promote side reactions.[10]

  • Nature of the Methylating Agent: While less influential than the base or solvent, highly reactive agents may favor the more kinetically accessible N-2 position under certain conditions.[7]

Q3: Which analytical techniques are definitive for distinguishing between N1- and N2-methyl indazole isomers?

While techniques like LC-MS and TLC can separate the isomers, their definitive structural assignment relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The most powerful method is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][5]

  • For the N1-isomer: A 2D NMR correlation will be observed between the N-CH₃ protons and the C7a carbon of the indazole ring.

  • For the N2-isomer: A correlation will be seen between the N-CH₃ protons and the C3 carbon of the indazole ring.[5]

This unambiguous analysis is crucial for correctly assigning regiochemistry and validating your synthetic outcomes.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Problem 1: Poor Regioselectivity — My reaction yields an inseparable mixture of N1 and N2-methylated products.

This is the most common issue. Direct alkylation of 1H-indazoles, especially with standard conditions like K₂CO₃ in DMF, frequently leads to isomer mixtures.[4][8][11]

Root Cause Analysis & Corrective Actions

The cause is a lack of kinetic or thermodynamic control. To resolve this, you must adjust conditions to strongly favor one pathway over the other.

Indazole Indazole Anion (Delocalized) N1_Product N1-Methyl Indazole (Thermodynamic Product) Indazole->N1_Product Thermodynamic Control (e.g., NaH, THF) Allows Equilibration N2_Product N2-Methyl Indazole (Kinetic Product) Indazole->N2_Product Kinetic Control (e.g., Mitsunobu, TfOH) Faster Formation start Low Yield Observed check_reagents 1. Verify Reagent Quality - Is indazole pure? - Is methylating agent fresh? - Is base active (e.g., NaH)? start->check_reagents check_conditions 2. Assess Reaction Conditions - Is temperature optimal? - Is reaction time sufficient? - Is the atmosphere inert (if using NaH)? check_reagents->check_conditions OK solution_reagents Action: Use purified starting materials, fresh reagents. check_reagents->solution_reagents Impure/Inactive check_workup 3. Review Workup/Purification - Is product water-soluble? - Is product degrading on silica? check_conditions->check_workup OK solution_conditions Action: Increase temperature, prolong reaction time, or screen solvents. check_conditions->solution_conditions Suboptimal solution_workup Action: Modify extraction pH, use neutralized silica, or recrystallize instead. check_workup->solution_workup Losses Detected

Sources

Technical Support Center: Optimizing Reaction Conditions for Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments, with a focus on maximizing yield and achieving high regioselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-alkylation of indazoles. Each solution is grounded in established chemical principles to help you understand the "why" behind the experimental choices.

Q1: My reaction is producing a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

The formation of a mixture of N1 and N2 isomers is the most common challenge in indazole alkylation. The indazole anion is an ambident nucleophile, meaning it can react at either of its two nitrogen atoms.[1][2] The ratio of the products is highly sensitive to the reaction conditions.[1][3] To enhance regioselectivity, you must carefully consider the interplay of several factors that dictate the kinetic versus thermodynamic reaction pathways.

  • For N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Conditions that allow the reaction to reach thermodynamic equilibrium will favor the N1 product.

    • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a robust method for achieving high N1 selectivity.[3][4] The sodium cation is believed to form a tight ion pair, potentially chelating with the N2 nitrogen and a substituent at the C3 position, which sterically hinders attack at N2 and directs the alkylating agent to N1.[3][6]

    • Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help ensure thermodynamic equilibrium is reached, favoring the more stable N1 isomer.[4]

  • For N2-Alkylation (Kinetic Product): Achieving N2 selectivity often requires conditions that favor the kinetic product or employ specific directing strategies.

    • Substituent Effects: Electron-withdrawing groups or bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 position.[1][4] For instance, indazoles with -NO2 or -CO2Me groups at C7 have shown excellent N2 regioselectivity.[4][7]

    • Alternative Reagents: Mitsunobu conditions (e.g., an alcohol, PPh₃, and DIAD/DEAD) often favor the formation of the N2 isomer.[3][4] Additionally, acid-catalyzed reactions using diazo compounds or alkyl 2,2,2-trichloroacetimidates in the presence of an acid like trifluoromethanesulfonic acid (TfOH) can provide high selectivity for the N2 position.[8][9][10]

Below is a diagram illustrating the key factors influencing the regioselectivity of indazole alkylation.

G cluster_n1 Favors N1-Alkylation (Thermodynamic) cluster_n2 Favors N2-Alkylation (Kinetic) N1_Base Strong Base (e.g., NaH) N1_Solvent Non-polar Aprotic Solvent (e.g., THF) N1_Substituent C3 Electron-Withdrawing Group N1_Control Thermodynamic Control N2_Substituent Bulky/EWG C7-Substituent N2_Conditions Mitsunobu Conditions N2_Acid Acid Catalysis (e.g., TfOH with diazo compounds) N2_Control Kinetic Control Indazole Indazole Alkylation Indazole->N1_Base Conditions Indazole->N2_Substituent Conditions

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Q2: My reaction has a low yield or is incomplete, with a significant amount of starting material remaining. What should I check?

Low conversion can be frustrating, but it is often traceable to a few key experimental parameters.

  • Purity and Activity of Reagents:

    • Base: Sodium hydride is particularly sensitive to moisture. Ensure you are using fresh NaH from a newly opened container. For optimal results, wash the NaH dispersion with dry hexanes to remove the protective mineral oil and any surface oxides before use.[11]

    • Solvent: The use of anhydrous solvents is critical, especially when working with reactive bases like NaH. Ensure your THF or other solvents are properly dried.

    • Indazole and Alkylating Agent: Verify the purity of your starting indazole and alkylating agent, as impurities can interfere with the reaction.

  • Reaction Temperature: Some indazole alkylations can be sluggish at room temperature.[4] Gradually increasing the temperature (e.g., to 50 °C or 90 °C depending on the protocol) can significantly improve the reaction rate and conversion.[4][6]

  • Equivalents of Reagents: Ensure you are using the correct stoichiometry. A slight excess of the base (e.g., 1.2 equivalents) and the alkylating agent (1.1 to 1.5 equivalents) is common practice to drive the reaction to completion.[1][5]

Q3: I am observing unexpected side products. What could they be and how can I avoid them?

Side product formation can complicate purification and reduce the yield of your desired product.

  • Dialkylation: In some cases, if a strong excess of the alkylating agent and base is used, you might observe the formation of a dialkylated indazolium salt. To avoid this, use a controlled amount of the alkylating agent (closer to 1.1 equivalents).

  • Reaction with the Solvent: In polar aprotic solvents like DMF, the base can sometimes react with the solvent, especially at higher temperatures, leading to impurities. If you suspect this is an issue, consider switching to a more inert solvent like dioxane or THF.

  • Degradation of the Alkylating Agent: Some alkylating agents, particularly tosylates, can be unstable under prolonged heating or strongly basic conditions.[6] Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the theoretical and practical aspects of indazole alkylation.

Q4: How do I definitively determine if I have synthesized the N1 or N2 isomer?

Unambiguous characterization of the N1 and N2 isomers is crucial. While 1D ¹H NMR can provide initial clues, advanced 2D NMR techniques are the gold standard for structural elucidation.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most reliable methods.

    • For the N1-isomer , you will observe a correlation between the protons of the alkyl group's CH₂ adjacent to the ring and the C7a carbon of the indazole core.[3][11]

    • For the N2-isomer , this correlation will be absent. Instead, a correlation may be seen between the CH₂ protons and the C3 carbon.[3][11]

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • In the N1-isomer , an NOE is typically observed between the protons of the N-alkyl group and the proton at the C7 position of the indazole ring.

    • In the N2-isomer , an NOE is more likely to be seen between the N-alkyl group protons and the proton at the C3 position.

Q5: What is the effect of different bases and solvents on the N1:N2 ratio?

The choice of base and solvent is perhaps the most critical factor in controlling the regioselectivity of indazole alkylation.[3]

BaseSolventTypical N1:N2 RatioRationale
NaH THF Highly N1-selective Forms a tight ion pair with the indazolide anion. The Na⁺ cation is thought to coordinate with N2, sterically hindering it and directing the electrophile to N1.[3][4] This is considered the thermodynamic pathway.[5]
Cs₂CO₃ Dioxane Highly N1-selective Similar to NaH/THF, this system can provide excellent N1 selectivity, particularly with alkyl tosylates at elevated temperatures (e.g., 90 °C).[6] DFT calculations suggest a chelation mechanism involving the cesium cation.[12]
K₂CO₃ / Cs₂CO₃ DMF Mixture of N1 & N2 In polar aprotic solvents like DMF, solvent-separated ion pairs are more prevalent, which diminishes the directing effect of the cation.[3] This often results in poor selectivity.[4][13]
Q6: Can I use Mitsunobu conditions for indazole alkylation? What selectivity should I expect?

Yes, the Mitsunobu reaction is a viable method for the N-alkylation of indazoles using an alcohol as the alkyl source. This reaction typically proceeds under kinetic control and often shows a preference for the formation of the N2-isomer .[3][4] For example, the reaction of methyl 3-carboxyindazole with n-pentanol under Mitsunobu conditions yielded the N1 and N2 products in a 1:2.5 ratio.[4]

Detailed Experimental Protocols

Here are step-by-step protocols for achieving selective N1 and N2 alkylation of a model indazole substrate.

Protocol 1: Highly N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high N1-regioselectivity and is adapted from established methods.[1][4]

Materials:

  • Substituted 1H-indazole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide or tosylate (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add the substituted 1H-indazole to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (target concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise over 5-10 minutes.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent dropwise to the suspension at room temperature. If the reaction is slow, gently heat the mixture to 50 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: Highly N2-Selective Alkylation using TfOH/Diazo Compounds

This protocol is for achieving high N2-selectivity using an acid-catalyzed reaction and is based on modern synthetic methods.[9]

Materials:

  • 1H-indazole (1.0 eq.)

  • Diazo compound (e.g., ethyl diazoacetate) (1.2 eq.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of the 1H-indazole in anhydrous DCM, add the diazo compound.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add TfOH dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N2-alkylated product.

References

  • Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • ResearchGate. (2024). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(50), 7061-7064. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]

  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]

  • Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Technical Support Center: Resolving Impurities in Methyl 1-methyl-1H-indazole-7-carboxylate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 1-methyl-1H-indazole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to its purity. As a critical intermediate in pharmaceutical synthesis, particularly for drugs like Granisetron, ensuring high isomeric and chemical purity is paramount.[1] This document provides in-depth, experience-driven answers to common questions, detailed analytical protocols, and robust troubleshooting guides to help you identify, quantify, and resolve impurities in your samples.

Section 1: The Impurity Profile - What to Expect in Your Sample (FAQs)

This section addresses the most frequently asked questions regarding the types of impurities encountered with this compound.

Q1: What is the most common and critical impurity in a this compound sample?

The most prevalent and challenging impurity is its constitutional isomer, Methyl 2-methyl-2H-indazole-7-carboxylate . The synthesis of N-substituted indazoles via alkylation of the parent 1H-indazole often results in a mixture of N-1 and N-2 alkylated products.[2] Separating these isomers is the primary purification challenge.

Q2: Why is the N-2 isomer so commonly formed during synthesis?

The formation of a mixture of N-1 and N-2 isomers is a fundamental aspect of indazole chemistry. The indazole anion, formed upon deprotonation with a base, has nucleophilic character at both the N-1 and N-2 positions. The ratio of the resulting isomers is highly sensitive to several factors:

  • Steric and Electronic Effects: The electronic nature of substituents on the indazole ring significantly influences the site of alkylation. Electron-withdrawing groups, such as the C-7 carboxylate in your precursor, can enhance the nucleophilicity of the N-2 position, often leading to a higher proportion of the undesired N-2 isomer under certain conditions.[3][4]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role. For instance, using sodium hydride in THF is often employed to favor N-1 selectivity, but deviations in conditions can alter the isomeric ratio.[3] Conversely, Mitsunobu conditions have been shown to strongly favor the formation of the N-2 isomer.[5]

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this does not always translate to exclusive N-1 alkylation under kinetic control.[5]

G cluster_start Precursor & Reagents cluster_products Alkylation Products Indazole Methyl 1H-indazole-7-carboxylate N1_Product This compound (Desired N-1 Isomer) Indazole->N1_Product N-1 Attack (Thermodynamically Favored Path) N2_Product Methyl 2-methyl-2H-indazole-7-carboxylate (N-2 Isomer Impurity) Indazole->N2_Product N-2 Attack (Kinetically Competitive Path) Reagents + Base + Methylating Agent (e.g., CH3I)

Caption: Synthetic pathways leading to N-1 and N-2 isomers.

Q3: What other potential impurities should I be aware of?

Besides the N-2 isomer, your sample may contain:

  • Unreacted Starting Material: Residual Methyl 1H-indazole-7-carboxylate.

  • Hydrolysis Product: 1-methyl-1H-indazole-7-carboxylic acid, formed by the hydrolysis of the methyl ester. This can occur if the sample is exposed to moisture, particularly under acidic or basic conditions during workup or storage.

  • Residual Reagents: Traces of the base or methylating agent used in the synthesis.[6]

  • Residual Solvents: Solvents from the reaction and purification steps (e.g., DMF, Ethyl Acetate, Hexane, Chloroform, Methanol) are common impurities that can be detected by 1H NMR and GC-MS.[7]

Section 2: Analytical Workflow for Impurity Identification & Quantification

A systematic analytical approach is crucial for accurately diagnosing purity issues. This workflow guides you from a preliminary check to definitive structural elucidation and quantification.

G A Sample Received B Initial Assessment (TLC, Melting Point) A->B C Structural Confirmation (NMR: 1H, 13C, HMBC) B->C Impurities Detected D Quantitative Analysis (HPLC, LC-MS) C->D Isomers Confirmed E Purity Report & Purification Strategy D->E

Caption: A logical workflow for impurity analysis.

Step 1: Initial Purity Assessment
  • Question: My sample has a broad or depressed melting point. What does this signify?

  • Answer: A broad melting point range is a classic and strong indicator of the presence of impurities. Pure crystalline compounds typically have a sharp melting point range of 1-2 °C. The presence of contaminants disrupts the crystal lattice, leading to a depression and broadening of the melting range.[7]

Step 2: Definitive Structural Confirmation & Isomer Identification
  • Question: How can I definitively distinguish between the desired N-1 isomer and the N-2 impurity?

  • Answer: Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, is the most powerful technique for this purpose.[3] While 1H NMR will show distinct patterns for each isomer, HMBC provides unambiguous proof of connectivity.

    • For the N-1 Isomer (Desired): Look for a 3-bond correlation (a cross-peak in the HMBC spectrum) between the protons of the N1-methyl group (~4.2 ppm) and the C-7a carbon of the indazole ring.

    • For the N-2 Isomer (Impurity): Look for a 3-bond correlation between the protons of the N2-methyl group and the C-3 carbon of the indazole ring.[3][5]

Caption: Key HMBC correlations for distinguishing N-1 and N-2 isomers.

Step 3: Quantitative Purity Analysis
  • Question: How do I determine the exact percentage of my desired compound and its impurities?

  • Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative analysis.[7] It provides excellent resolution of isomers and other impurities, allowing for accurate area-under-the-curve integration to determine the relative percentages of all components. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of each separated peak, verifying that impurity peaks correspond to isomers (same mass) or other byproducts.

Table 1: Summary of Analytical Techniques

TechniquePurposeInformation Yielded
Melting Point Preliminary Purity CheckQualitative indication of purity (sharp vs. broad range).[7]
TLC Qualitative AssessmentQuick visualization of the number of components; used to optimize column chromatography conditions.[8]
1H & 13C NMR Structural InformationConfirms the primary structure and provides initial evidence of isomeric mixture and its approximate ratio.
2D NMR (HMBC) Unambiguous Isomer IDDefinitive confirmation of N-1 vs. N-2 methylation by observing key proton-carbon correlations.[3][5]
HPLC Quantitative AnalysisHigh-resolution separation of components and accurate determination of purity percentage.[7]
LC-MS Mass ConfirmationConfirms the molecular weight of the main peak and all impurity peaks.[7]
Section 3: Purification Strategies - A Troubleshooting Guide

Once impurities are identified and quantified, the next step is purification. The choice of method depends on the impurity profile and the desired final purity.

G Start Analyze HPLC/NMR Data: What is the main impurity? Isomer Significant N-2 Isomer (>2%) Start->Isomer Isomeric Other Minor Impurities Only (Starting Material, Byproducts) Start->Other Non-isomeric Chroma Action: Perform Flash Column Chromatography Isomer->Chroma Recrys Action: Perform Recrystallization Other->Recrys Check Verify Purity via HPLC Chroma->Check Recrys->Check Check->Chroma Purity Not Met End Pure Compound (>99%) Check->End Purity Met

Caption: Decision tree for selecting the appropriate purification method.

Scenario 1: Your sample contains a significant amount of the N-2 isomer.
  • Recommended Method: Flash Column Chromatography on silica gel is the most effective technique for separating N-1 and N-2 isomers.[7][8]

  • Experimental Protocol: Flash Column Chromatography

    • Solvent System Selection: Use TLC to find an eluent system that provides good separation (ΔRf > 0.15) between the two isomers. A common starting point is a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. Aim for an Rf value of 0.2-0.4 for the desired N-1 product.[7]

    • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack the column to avoid air bubbles.

    • Sample Loading: Dissolve your crude sample in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid.

    • Elution: Begin eluting with your chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased over time (e.g., from 10% to 30% Ethyl Acetate in Hexane), is often more effective than an isocratic (constant composition) elution for separating closely-eluting spots.[7]

    • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure desired product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Scenario 2: Your sample is mostly pure (>95%) but contains minor non-isomeric impurities.
  • Recommended Method: Recrystallization is an excellent and efficient method for "polishing" a nearly pure compound to remove small amounts of impurities with different solubility profiles.

  • Experimental Protocol: Recrystallization

    • Solvent Selection: The key is to find a solvent (or solvent pair) in which your desired compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[7]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can help induce crystallization if it doesn't start spontaneously.

    • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

    • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[7]

References
  • BenchChem Technical Support. (2025). 7-Methyl-1H-indazole-3-carboxamide Purification.

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.

  • Molecules. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

  • BenchChem Application Note. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole.

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.

  • ResearchGate. (2024). Scheme 20. Synthesis of indazole derivatives in different methods.

  • Enamine. (n.d.). Methyl 1H-imidazole-1-carboxylate.

  • PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • Beilstein Journals Supporting Information. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

  • Ambeed. (n.d.). 755752-82-0 | Methyl 1H-indazole-7-carboxylate.

  • ACS Publications - The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

  • Sigma-Aldrich. (n.d.). 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR.

Sources

Technical Support Center: Characterization of Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of indazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of distinguishing between N1- and N2-substituted indazole regioisomers. Given that the biological activity and physicochemical properties of these isomers can differ significantly, unambiguous structural assignment is paramount.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of indazole characterization.

The Core Challenge: N1 vs. N2 Regioisomerism

Indazole, a bicyclic heteroaromatic system, possesses two nitrogen atoms within its five-membered ring, leading to the possibility of substitution at either the N1 or N2 position. Synthetic routes, particularly N-alkylation reactions, often yield a mixture of both regioisomers.[1][2] The thermodynamic stability of the two isomers can be different, with the 1H-tautomer generally being more stable than the 2H-form.[3] However, reaction conditions such as the choice of base, solvent, and temperature can significantly influence the kinetic versus thermodynamic product distribution, making the outcome unpredictable without careful analysis.[4]

This guide will equip you with the necessary knowledge and techniques to confidently distinguish between these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for differentiating between N1 and N2 indazole regioisomers?

The most powerful and commonly employed techniques for the unambiguous characterization of indazole regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chromatography.[3][5] Mass spectrometry can also provide supporting information, particularly when analyzing fragmentation patterns of derivatives.[5]

Q2: I have a mixture of what I believe are N1 and N2 isomers. Which NMR experiments are the most informative?

For definitive structural assignment, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended.[6] While 1H and 13C NMR will show distinct chemical shifts for the two isomers, the key experiments for unambiguous assignment are Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[1][6]

  • HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. The key distinction lies in the correlation of the protons on the substituent's alpha-carbon to the indazole ring carbons.

  • NOESY reveals through-space proximity between protons. This can be particularly useful for identifying which protons on the substituent are spatially close to the protons on the indazole core.

Q3: Are there any "quick-look" features in the 1H NMR spectrum that can suggest the major isomer?

While not definitive, there are some general trends. For instance, the H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the H-3 proton in 1H-indazoles.[5] However, substituent effects can influence these shifts, so this should only be used as a preliminary indication.

Q4: My indazole regioisomers are co-eluting during HPLC analysis. What can I do to improve separation?

Achieving baseline separation of indazole regioisomers can be challenging due to their similar polarities. Here are some troubleshooting tips:

  • Column Chemistry: Experiment with different stationary phases. A column with phenyl-hexyl or pentafluorophenyl (PFP) functionalities can offer different selectivity compared to a standard C18 column due to pi-pi and dipole-dipole interactions.

  • Mobile Phase Modifiers: Small changes in the mobile phase composition can have a significant impact. Try varying the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase (if your compounds have ionizable groups), or adding a small amount of an additive like trifluoroacetic acid (TFA).

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, sometimes leading to improved resolution.

  • Gradient Optimization: If you are using a gradient elution, try making the gradient shallower to increase the separation window for your isomers.

Q5: Can mass spectrometry alone differentiate between N1 and N2 isomers?

While the mass spectra of the parent N1 and N2 isomers will be identical (as they have the same mass), their fragmentation patterns upon techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ.[5] The relative abundances of fragment ions may provide clues for identification.[5] However, these differences can be subtle and are not always reliable for definitive assignment without authentic standards for comparison. Therefore, mass spectrometry is best used as a complementary technique to NMR or crystallography.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key analytical techniques used in the characterization of indazole regioisomers.

NMR-Based Structure Elucidation: A Step-by-Step Workflow

Unambiguous assignment of N1 and N2 indazole regioisomers is most reliably achieved through a combination of 2D NMR experiments, particularly HMBC and NOESY.[1][6]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of your purified isomer or isomeric mixture in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final volume of approximately 0.6 mL in an NMR tube.[5]

  • 1D NMR Acquisition:

    • Acquire a standard 1H NMR spectrum to assess purity and identify the proton resonances.

    • Acquire a proton-decoupled 13C NMR spectrum.

  • 2D NMR Acquisition for Structural Elucidation:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most diagnostic experiment. Optimize the experiment to detect 2- and 3-bond correlations (typically a J-coupling of 8-10 Hz).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. Use a mixing time appropriate for your molecule's size (for small molecules, 500-800 ms is a good starting point).

Data Interpretation and Isomer Assignment:

The key to distinguishing between N1 and N2 isomers lies in the long-range correlations from the protons on the substituent attached to the indazole nitrogen.

  • For the N1-isomer: Expect to see an HMBC correlation from the protons on the atom directly attached to N1 (e.g., the CH2 group of an N-alkyl substituent) to the C7a carbon of the indazole ring.[1][7]

  • For the N2-isomer: Expect to see an HMBC correlation from the protons on the atom directly attached to N2 to the C3 carbon of the indazole ring.[1][7]

A NOESY experiment can provide complementary evidence. For an N1-substituted indazole, a NOE may be observed between the protons on the substituent and the H7 proton of the indazole ring, depending on the conformation.

Table 1: Typical 1H NMR Chemical Shift (δ, ppm) Differences

Proton1H-Indazole (in CDCl3)2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[5]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[5]

Diagram 1: Key HMBC Correlations for Indazole Isomer Assignment

G cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_isomer N1_isomer N1_label Key Correlation: CH2 -> C7a N2_isomer N2_isomer N2_label Key Correlation: CH2 -> C3 CH2_N1 CH2 C7a C7a CH2_N1->C7a HMBC CH2_N2 CH2 C3 C3 CH2_N2->C3 HMBC

A diagram illustrating the diagnostic HMBC correlations for N1- and N2-substituted indazoles.

X-ray Crystallography: The Gold Standard

When an unambiguous solid-state structure is required, single-crystal X-ray diffraction is the definitive technique.[8][9]

Workflow for X-ray Crystallography:

  • Crystal Growth: This is often the most challenging step.

    • Solvent Selection: Slowly evaporate a solution of the purified isomer in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate).

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a vial inside a larger chamber containing a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Mounting and Data Collection: Once suitable single crystals are obtained, they can be mounted on a diffractometer for data collection.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing the precise atomic coordinates and confirming the connectivity of the molecule, thus definitively identifying the regioisomer.

Diagram 2: Decision Workflow for Indazole Isomer Characterization

G start Isomeric Mixture or Single Unknown Isomer is_separable Chromatographically Separable? start->is_separable nmr_analysis Comprehensive NMR Analysis (1H, 13C, HMBC, NOESY) is_separable->nmr_analysis Yes is_separable->nmr_analysis No (Analyze Mixture) xray Single-Crystal X-ray Crystallography nmr_analysis->xray Ambiguous Data ms_support Mass Spectrometry (Fragmentation Analysis) nmr_analysis->ms_support Supporting Data conclusive Unambiguous Structure Assignment nmr_analysis->conclusive Clear Correlations xray->conclusive

A decision-making workflow for selecting the appropriate characterization technique.

References

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. Available at: [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 10344-10365. Available at: [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. (2012). ResearchGate. Available at: [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. (2021). ResearchGate. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). National Institutes of Health. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (2006). ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022). National Institutes of Health. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022). Beilstein Journals. Available at: [Link]

  • SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2011). ResearchGate. Available at: [Link]

  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Available at: [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2011). University of Groningen Research Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health. Available at: [Link]

  • MRRC Structure Elucidation Notes. (2022). University of Notre Dame. Available at: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2023). National Institutes of Health. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2017). MDPI. Available at: [Link]

  • Structure of 1H-and 2H-indazoles. (2017). ResearchGate. Available at: [Link]

  • Complete 1 H NMR and 13 C NMR signal assignments for compound (3). (2023). ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2010). ESA-IPB. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2022). ChemRxiv. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (2021). Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. (1989). Semantic Scholar. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). University of Alabama at Birmingham. Available at: [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of Indazole-7-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole-7-carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of these valuable heterocyclic building blocks. Indazole derivatives are crucial pharmacophores found in numerous therapeutic agents, and mastering their synthesis is key to advancing drug discovery programs.[1][2] This document provides in-depth, field-proven insights into the common challenges, optimization strategies, and critical process parameters for a successful scale-up.

Section 1: Overview of the Synthetic Strategy

The most robust and scalable approach to synthesizing indazole-7-carboxylate esters typically involves a two-stage process. This strategy isolates the formation of the core heterocyclic structure from the subsequent esterification, allowing for purification of the key intermediate, 1H-indazole-7-carboxylic acid. This intermediate serves as a stable and versatile precursor for a variety of esters.[3][4]

  • Stage 1: Formation of the Indazole Core. This involves constructing the bicyclic indazole ring system with a carboxylic acid group at the C7 position. There are several named reactions to form indazoles, often starting from substituted anilines or related precursors.[1][5]

  • Stage 2: Esterification. The 1H-indazole-7-carboxylic acid intermediate is then converted to the desired ester. This can be achieved through various standard organic chemistry transformations, each with its own advantages and challenges when scaling.

Synthetic_Workflow A Starting Material (e.g., 2-Methyl-3-nitrobenzoic acid) B Cyclization & Core Formation A->B Reagents/Conditions (e.g., Hydrazine) C Intermediate: 1H-Indazole-7-carboxylic acid B->C Work-up & Purification D Esterification C->D Alcohol, Acid Catalyst or Coupling Agent E Final Product: Indazole-7-carboxylate Ester D->E Final Purification

Caption: A generalized two-stage workflow for synthesizing indazole-7-carboxylate esters.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part A: Synthesis of the 1H-Indazole-7-carboxylic Acid Intermediate

Q1: My initial cyclization reaction to form the indazole ring has a very low yield. What are the most common causes?

A: Low yields in indazole formation are frequently traced back to three areas: starting material quality, reaction conditions, and side reactions.

  • Starting Material Purity: Ensure your precursors (e.g., substituted o-toluidines or benzaldehydes) are of high purity. Impurities can interfere with delicate steps like diazotization or cyclization.

  • Temperature Control: Many indazole syntheses, especially those involving diazonium salt intermediates, are highly exothermic and temperature-sensitive.[1] A runaway reaction can lead to decomposition and the formation of tar-like byproducts. On a larger scale, efficient heat transfer is critical. Use a jacketed reactor and ensure controlled, slow addition of reagents.

  • Side Reactions: Depending on the route, side reactions such as hydrazone formation or dimerization can compete with the desired cyclization.[1] Careful control of stoichiometry and temperature can minimize these pathways. Monitoring the reaction by TLC or LC-MS can help you identify the formation of major byproducts early on.

Q2: I'm observing the formation of unwanted regioisomers during the synthesis. How can I improve selectivity for the 7-substituted product?

A: Achieving high regioselectivity is a classic challenge in heterocyclic chemistry. The strategy depends heavily on your chosen synthetic route.

  • Precursor Design: The most effective method is to use a starting material where the substitution pattern logically leads to the desired indazole. For example, starting with a 2,3-disubstituted benzene ring (e.g., 2-methyl-3-aminobenzoic acid derivatives) often provides a clear and unambiguous path to the 7-substituted indazole.

  • Protecting Groups: If you are functionalizing the indazole ring post-synthesis, the N-H protons are acidic and can be deprotonated, leading to N1 and N2 substitution as a major side reaction.[6][7] The use of a protecting group on the indazole nitrogen (like a Boc group) can direct electrophilic substitution to the benzene ring, although this adds extra steps to your synthesis.

Part B: Esterification of 1H-Indazole-7-carboxylic Acid

Q3: My Fischer esterification is slow and doesn't go to completion, even with excess alcohol. How can I drive the reaction forward?

A: Fischer esterification is an equilibrium-controlled process. To achieve high conversion, you must actively remove the water byproduct.

  • Water Removal: On a lab scale, a Dean-Stark apparatus is effective. At scale, azeotropic distillation with a suitable solvent like toluene is the standard method.

  • Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Temperature & Time: Higher temperatures will increase the reaction rate, but be mindful of the thermal stability of your indazole. Monitor the reaction over time; these reactions can sometimes require extended reflux (12-24 hours) to reach completion.

Q4: I'm concerned about decomposition under the harsh acidic conditions of Fischer esterification. What are some milder, scalable alternatives?

A: This is a valid concern, especially with highly functionalized indazoles. Several milder methods are readily scalable.

  • Acid Chloride Formation: A highly reliable method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily react with your alcohol, often at room temperature, in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Coupling Agents: Reagents like HATU or EDC are commonly used for amide bond formation but can also be adapted for esterification.[8][9] However, these reagents are expensive and generate stoichiometric byproducts, which can make them less desirable for large-scale manufacturing from a cost and waste perspective.

Q5: What is the most effective way to purify the final indazole-7-carboxylate ester at scale?

A: The choice between chromatography and recrystallization depends on the impurity profile and the physical properties of your ester.

  • Recrystallization: If your product is a solid and has a suitable solubility profile (highly soluble in a hot solvent, poorly soluble when cold), recrystallization is the most economical and scalable purification method.[8] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find the optimal system.

  • Column Chromatography: While essential for small-scale purification and isolating new compounds, silica gel chromatography becomes expensive and cumbersome at the kilogram scale.[10] It is generally reserved for processes where recrystallization is ineffective or for producing very high-purity material for early-stage development.

Part C: General Scale-Up Considerations

Q6: Beyond reaction conditions, what are the biggest challenges when moving from a 10-gram to a 1-kilogram scale?

A: Scaling up introduces physical and safety challenges that are not always apparent at the bench.

  • Mass and Heat Transfer: In a large reactor, mixing may not be instantaneous. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and impurities. Similarly, the surface-area-to-volume ratio decreases at scale, making it harder to cool exothermic reactions efficiently. Slower reagent addition and robust temperature control are essential.

  • Work-up and Extractions: Manipulating large volumes of solvents during aqueous work-ups and extractions can be physically demanding and time-consuming. Ensure you have appropriately sized reactors and separatory funnels. Phase splits can sometimes be slower and less clean at a larger scale.

  • Safety: Always conduct a thorough safety review before any scale-up. Assess the thermal hazards of each step (especially cyclizations and quenches) and have a clear plan to mitigate risks.

Section 3: Key Process Optimization Data

The choice of esterification method is a critical decision point for scaling up. The following table summarizes the key parameters for comparison.

MethodReagentsTypical YieldScalability ProsScalability Cons
Fischer Esterification Alcohol, H₂SO₄ or PTSA60-85%Very low cost, simple reagents, minimal waste.Harsh conditions (heat, strong acid), requires efficient water removal, can be slow.
Acid Chloride Route SOCl₂ or (COCl)₂, Alcohol, Base (e.g., TEA)85-95%Fast, high conversion, mild conditions for the final step.Generates HCl, thionyl chloride is corrosive and requires careful handling.
Coupling Agent EDC, HOBt, DMAP, Alcohol80-95%Very mild conditions, high functional group tolerance.High cost of reagents, generates stoichiometric byproducts, difficult purification.

Section 4: Troubleshooting Workflow

When encountering a problem, a logical diagnostic approach is crucial. Use the following decision tree to help identify the root cause of common issues in your synthesis.

Troubleshooting_Workflow Start Problem Identified LowYield Low or No Yield Start->LowYield ImpureProduct Product is Impure Start->ImpureProduct LY_Check1 Check Starting Materials (NMR, Purity) LowYield->LY_Check1 IP_Check1 Incomplete Reaction? ImpureProduct->IP_Check1 LY_Check2 Review Reaction Conditions (Temp, Time, Atmosphere) LY_Check1->LY_Check2 Materials OK LY_Sol1 Source High-Purity Starting Materials LY_Check1->LY_Sol1 Impure LY_Check3 Analyze Crude Mixture (TLC, LC-MS) LY_Check2->LY_Check3 Conditions OK LY_Sol2 Optimize Temperature & Reaction Time LY_Check2->LY_Sol2 Sub-optimal LY_Sol3 Identify Byproducts & Adjust Stoichiometry LY_Check3->LY_Sol3 Byproducts Detected IP_Check2 Side Reactions Occurring? IP_Check1->IP_Check2 No IP_Sol1 Increase Reaction Time or Temperature IP_Check1->IP_Sol1 Yes IP_Check3 Ineffective Purification? IP_Check2->IP_Check3 No IP_Sol2 Modify Conditions to Minimize Byproducts IP_Check2->IP_Sol2 Yes IP_Sol3 Re-screen Recrystallization Solvents / Modify Chromatography IP_Check3->IP_Sol3 Yes

Caption: A logical flow for troubleshooting common synthesis problems.

Section 5: Reference Protocols

The following protocols are provided as a starting point. They should be optimized for your specific substrate and equipment.

Protocol 1: Synthesis of 1H-Indazole-7-carboxylic acid

(This is a representative procedure; the exact route will depend on available starting materials.)

  • Reaction Setup: To a solution of 2-methyl-3-nitrobenzoic acid (1.0 equiv) in ethanol, add a palladium on carbon catalyst (5-10 mol%).

  • Reduction: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC or LC-MS analysis shows complete consumption of the starting material to form 3-amino-2-methylbenzoic acid.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Diazotization: Dissolve the crude amino acid in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

  • Cyclization: Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to stir for 1-2 hours.

  • Work-up: Quench the reaction carefully. The product, 1H-indazole-7-carboxylic acid, may precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Ethyl Esterification via Acid Chloride
  • Acid Chloride Formation: In a fume hood, suspend 1H-indazole-7-carboxylic acid (1.0 equiv) in toluene. Add thionyl chloride (1.5 equiv) dropwise. A catalytic amount of DMF can be added to accelerate the reaction. Heat the mixture to 60-70 °C for 2-4 hours until gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene.

  • Esterification: Dissolve the crude acid chloride in a suitable solvent like THF or DCM and cool to 0 °C. Add anhydrous ethanol (2.0 equiv) followed by the slow addition of triethylamine (1.2 equiv).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ethyl 1H-indazole-7-carboxylate by recrystallization or column chromatography.

References

  • Verma, A., Joshi, S., & Singh, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Ferreira, I. C. F. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
  • Ferreira, I. C. F. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. Available at: [Link]

  • Various Authors. (2021). Synthesis of indazole derivatives in different methods. ResearchGate.
  • Solomin, D., et al. (2021). Synthesis of indazole using of hydrazine dicarboxylate 7a. ResearchGate.
  • Various Authors. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate.
  • Büchi, G., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Various Authors. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.
  • Garg, N. K., et al. (2011). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Leonori, D., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid. Chem-Impex. Available at: [Link]

  • Various Authors. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.
  • Various Authors. (2013). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate.
  • Kambe, N., et al. (2019). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.
  • Ferreira, I. C. F. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. Pharma-Chemicals Blog. Available at: [Link]

Sources

Avoiding decomposition of indazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indazole scaffold. The inherent reactivity and electronic nature of the indazole ring system, while valuable for its pharmacological properties, can present significant stability challenges during synthesis.[1][2][3] Decomposition, unwanted side reactions, and purification difficulties are common hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues. Our goal is to explain the causality behind common synthetic failures and provide robust, field-proven solutions to help you preserve the integrity of your indazole compounds from reaction to purification.

Troubleshooting Guide: Navigating Common Decomposition Issues

This section addresses specific experimental failures in a question-and-answer format, offering diagnoses and actionable solutions.

Q1: My reaction has a low yield with multiple unidentified spots on the TLC, suggesting my indazole is decomposing. What are the likely causes?

A: This is a classic symptom of compound instability under the reaction conditions. The indazole ring, particularly when substituted, can be sensitive to several factors. Let's break down the most common culprits.

  • Thermal Stress: Excessive heat is a primary cause of decomposition. While many classical indazole syntheses require high temperatures for cyclization, this can also promote side reactions like dimerization, rearrangement, or complete ring-opening.[4][5] For instance, in some syntheses, increasing the temperature beyond an optimal point (e.g., 110 °C) leads to a decrease in yield due to the formation of byproducts.[5]

    • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and stability. If high temperatures are unavoidable for your chosen route, consider minimizing reaction time. Modern, milder synthetic methods, such as those that are metal-free or proceed at room temperature, are excellent alternatives.[4][6]

  • pH Instability: The indazole core is susceptible to both strongly acidic and basic conditions.

    • Strong Base: N-protected indazoles are particularly notorious for undergoing an undesirable ring-opening isomerization in the presence of strong bases (e.g., LiHMDS, t-BuOK), leading to the formation of ortho-aminobenzonitrile byproducts.[7] This occurs because the base can deprotonate the C3 position, initiating ring cleavage.

    • Strong Acid: Highly acidic media can lead to non-selective reactions or degradation, especially if sensitive functional groups are present on the scaffold.[4][8]

    • Solution: If a base is required, use the mildest base that can effectively promote the reaction (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine). For base-sensitive substrates, employing unprotected indazoles (with a free N-H) can avert ring-opening, as the base will preferentially deprotonate the nitrogen, forming a more stable indazolide anion.[7] If acid catalysis is needed, consider weaker acids like acetic acid or use a catalytic amount of a stronger acid.

  • Oxidative Degradation: Indazoles, especially those with electron-donating groups, can be sensitive to atmospheric oxygen, leading to oxidative decomposition. Certain reagents used in synthesis, such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), are strong oxidants and can cause unwanted side reactions if not carefully controlled.[1]

    • Solution: Run reactions under an inert atmosphere (Nitrogen or Argon). When using oxidative reagents, ensure precise stoichiometric control and maintain the recommended reaction temperature to minimize side reactions.

The following diagram outlines a logical workflow for troubleshooting these decomposition issues.

G start Low Yield & Multiple Spots on TLC check_temp Analyze Reaction Temperature start->check_temp check_ph Evaluate pH Conditions (Acid/Base) start->check_ph check_atm Assess Reaction Atmosphere & Reagents start->check_atm temp_high Is Temperature > 120°C or known to be excessive? check_temp->temp_high ph_extreme Is a strong base (e.g., LiHMDS) or strong acid present? check_ph->ph_extreme atm_oxidative Is the reaction open to air? Using strong oxidants? check_atm->atm_oxidative temp_high->check_ph No sol_temp Solution: Screen lower temps. Minimize reaction time. Consider milder synthetic routes. temp_high->sol_temp Yes ph_extreme->check_atm No sol_ph Solution: Use milder bases (K₂CO₃). Use unprotected N-H indazole. Use catalytic or weaker acid. ph_extreme->sol_ph Yes sol_atm Solution: Run under inert gas (N₂/Ar). Ensure stoichiometric control of oxidizing agents. atm_oxidative->sol_atm Yes G cluster_0 Base-Catalyzed Ring-Opening of N-Protected Indazole Indazole N-Protected Indazole Carbanion C3 Carbanion (Intermediate) Indazole->Carbanion Deprotonation at C3 Base Strong Base (e.g., LiHMDS) Product ortho-Aminobenzonitrile (Decomposition Product) Carbanion->Product Ring-Opening (Irreversible)

Sources

Technical Support Center: Troubleshooting Low Yield in Amidation of Indazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of indazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. The following question-and-answer format is structured to address specific issues, explain the underlying chemical principles, and offer field-proven protocols to enhance your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers frequently encounter.

Q1: My amidation reaction with indazole-3-carboxylic acid is giving low to no yield. What are the most likely causes?

A1: Low yields in the amidation of indazole carboxylic acids typically stem from a few core issues:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. If the coupling reagent is inappropriate for the substrate, used in insufficient amounts, or has degraded, activation will be incomplete.[1][2]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can dramatically impact the outcome.[1] Indazole derivatives can have limited solubility, and the reaction environment must be optimized to ensure all components are available to react.

  • Amine Reactivity: The nucleophilicity of your amine is crucial. Sterically hindered amines or electron-deficient anilines can be poor nucleophiles, leading to slow or incomplete reactions.[1] Additionally, an acid-base reaction between the carboxylic acid and the amine can form a non-reactive ammonium salt.[1][3]

  • Side Reactions: The indazole ring itself presents challenges. N-acylation of the indazole nitrogen can compete with the desired amidation, leading to a mixture of products and reduced yield of the target amide.[4][5][6]

Q2: How do I select the most appropriate coupling reagent for my indazole carboxylic acid?

A2: The choice of coupling reagent is critical and depends on the steric and electronic properties of your substrates.

  • For Standard Couplings: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure , are a cost-effective first choice for many applications.[7][8] However, be aware that HOBt has been reclassified in some regions due to its explosive properties, which may affect its availability.[7]

  • For Difficult or Sterically Hindered Couplings: Uronium/aminium or phosphonium-based reagents are generally more effective.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended for challenging couplings due to the formation of a highly reactive OAt-ester.[7][9]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also very effective and widely used.[7][9]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is an excellent phosphonium-based reagent that is a safer alternative to the carcinogenic BOP.[7][9]

The following table summarizes the key characteristics of common coupling reagents:

Coupling ReagentClassKey AdvantagesConsiderations
EDC/HOBt (or Oxyma) CarbodiimideCost-effective, water-soluble byproducts (EDC).[7][10]May be less effective for hindered substrates; HOBt has safety concerns.[7]
HATU Uronium/AminiumHigh reactivity, fast reaction times, low racemization, excellent for difficult couplings.[7][9]Higher cost.[11]
HBTU/TBTU Uronium/AminiumVery efficient, fast reactions.[9]Can cause guanidinylation of the amine if not pre-activated with the acid.
PyBOP PhosphoniumHigh reactivity, safer than BOP.[7][9]Byproducts can sometimes complicate purification.
Q3: What are the best solvents and bases to use for this reaction?

A3: The right solvent and base are crucial for solubility and to drive the reaction to completion.

  • Solvents: The primary role of the solvent is to dissolve all reactants.[12]

    • DMF (N,N-Dimethylformamide) is the most common and often the best choice due to its excellent solvating power for a wide range of substrates.[7][13]

    • DCM (Dichloromethane) is a good alternative if all components are soluble and is easier to remove during workup.[7]

    • Acetonitrile (ACN) can also provide excellent results and is a viable alternative to DMF or DCM.[7][14]

  • Bases: A non-nucleophilic tertiary amine base is essential to neutralize the acidic byproducts formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.

    • DIPEA (N,N-Diisopropylethylamine) is the most frequently recommended base due to its steric bulk, which prevents it from acting as a nucleophile.[7]

    • Triethylamine (TEA) is another common choice, though it is slightly more nucleophilic than DIPEA.[7][8]

Typically, 2-3 equivalents of the base are used. One equivalent deprotonates the carboxylic acid, and the subsequent equivalents neutralize the acid released from the coupling reagent and any amine salts.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Issue 1: Low Yield Due to Poor Solubility

Poor solubility of the indazole carboxylic acid or the amine is a common reason for failed reactions.

Diagnostic Workflow

Caption: Troubleshooting workflow for solubility issues.

Corrective Action Protocol: Optimizing Solvation
  • Solvent Screening: If your standard solvent (e.g., DCM) results in a suspension, switch to a more powerful polar aprotic solvent.

    • Primary Choice: DMF is often the most effective solvent for dissolving polar substrates in peptide-type couplings.[12][13]

    • Alternative: N-Methyl-2-pyrrolidone (NMP) can sometimes be superior to DMF for solvating peptide-resin complexes and may improve yields in difficult cases.[12]

  • Temperature Adjustment: Gentle heating (e.g., to 40-50°C) can significantly improve solubility. However, this should be done cautiously, as some coupling reagents, particularly uronium salts, can decompose at elevated temperatures. Monitor the reaction closely by TLC or LC-MS.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution at the start of the reaction.

Issue 2: Side Product Formation - N-Acylation of the Indazole Ring

The indazole ring contains two nitrogen atoms (N1 and N2), and acylation can occur at these positions, competing with the desired amidation. The 1H-indazole tautomer is generally more stable.[15] While N1-acylation is often thermodynamically favored, kinetic N2-acylation can also occur, leading to a mixture of regioisomers.[4][15]

Diagnostic Workflow

Caption: Workflow to diagnose indazole N-acylation.

Corrective Action Protocol: Minimizing N-Acylation

The key to minimizing this side reaction is to control the concentration and reactivity of the activated carboxylic acid species.

  • Order of Addition is Critical - Pre-activation:

    • Dissolve the indazole carboxylic acid (1.0 eq), coupling reagent (e.g., HATU, 1.1 eq), and base (e.g., DIPEA, 2.5 eq) in anhydrous DMF.

    • Stir this mixture at room temperature for 15-30 minutes. This "pre-activation" step generates the reactive OAt-ester.

    • Crucially, add the amine (1.2 eq) after this pre-activation period. This ensures the activated ester reacts preferentially with the more nucleophilic amine rather than the indazole nitrogen of another molecule.

  • Control Stoichiometry: Avoid using a large excess of the carboxylic acid or coupling reagent, as this increases the concentration of the activated intermediate and the likelihood of side reactions.

  • Temperature Control: Run the reaction at room temperature or below (0 °C to RT). Higher temperatures can sometimes favor undesired side reactions.

Issue 3: Reaction Stalls or Proceeds Slowly with Hindered Substrates

When either the indazole carboxylic acid or the amine contains bulky substituents near the reactive centers, the reaction rate can be significantly reduced.

Corrective Action Protocol: Driving the Reaction to Completion
  • Switch to a More Potent Coupling Reagent: If EDC/HOBt is failing, move to a more powerful reagent like HATU or COMU .[16] These reagents generate more reactive activated esters capable of overcoming steric barriers.

  • Increase Reagent Equivalents: For particularly challenging couplings, increasing the equivalents of the coupling reagent (to 1.5 eq) and base (to 3.0 eq) can help drive the reaction forward.

  • Extended Reaction Time: Monitor the reaction by LC-MS over a longer period (e.g., 24-48 hours). Some sterically hindered couplings simply require more time to reach completion.

  • Consider an Acyl Halide Intermediate: In extreme cases, converting the carboxylic acid to an acyl chloride or acyl fluoride can provide the necessary reactivity.

    • Protocol for Acyl Chloride Formation: Gently reflux the indazole carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM. Carefully remove the excess reagent under vacuum before reacting the resulting acyl chloride with the amine in the presence of a non-nucleophilic base.[3][10]

Issue 4: Difficulty with Product Purification

Purification can be challenging due to the polar nature of the amide product and the presence of water-soluble byproducts from the coupling reagents.

Corrective Action Protocol: Streamlining Purification
  • Aqueous Workup:

    • After the reaction is complete, dilute the reaction mixture (especially if in DMF) with a water-immiscible solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove excess base, then with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine to reduce the water content.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Chromatography:

    • Silica gel column chromatography is often necessary. Use a gradient elution system, starting with a less polar solvent system (e.g., Hexanes/EtOAc) and gradually increasing the polarity.

    • Adding a small amount of a polar solvent like methanol (1-5%) to the mobile phase can help elute highly polar amide products.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method that avoids the potential for product loss on a column.[17] Common solvents to try include ethanol, acetonitrile, or mixtures like EtOAc/Hexanes.[17]

References

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available from: [Link]

  • Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds. Journal of the American Chemical Society. Available from: [Link]

  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization.* ResearchGate. Available from: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available from: [Link]

  • Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Preparation and purification of 4-(indazol-3-yl)phenols. Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • HATU coupling - what's the best order? Reddit. Available from: [Link]

  • Current methods for N1‐acylation of indazoles and this work. ResearchGate. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. National Institutes of Health. Available from: [Link]

  • NHC catalyzed N‐1 acylation of indazole. ResearchGate. Available from: [Link]

  • Screening of conditions for selective one‐pot direct N‐acylation of... ResearchGate. Available from: [Link]

  • What are the amidation reagents? Zhonghai Chemical. Available from: [Link]

  • Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. Beilstein Journals. Available from: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available from: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Direct and Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. Available from: [Link]

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  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. Available from: [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Available from: [Link]

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Technical Support Center: Optimizing HPLC Separation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges with these unique nitrogen-containing heterocyclic compounds. Indazoles, with their aromatic structure and basic nitrogen atoms, present distinct chromatographic behaviors that require a nuanced approach to method development and troubleshooting.

This resource moves beyond generic advice to provide in-depth, mechanistically-grounded solutions to common problems. We will explore the causality behind experimental choices, empowering you to not only solve current issues but also to build robust and reliable analytical methods for your future work.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Your Method

This section addresses the most common initial questions when setting up an HPLC method for indazole derivatives.

Q1: What is a recommended starting point for column and mobile phase selection for indazole analysis?

A good starting point for reversed-phase HPLC analysis of indazole derivatives is a C18 column with a mobile phase consisting of acetonitrile (ACN) and water.[1][2][3] Indazoles are moderately polar, making C18 a suitable stationary phase for achieving retention.

Expertise & Experience: While a standard C18 is a workhorse, consider a C18 column with high-purity silica and robust end-capping. This is crucial because the basic nitrogen in the indazole ring can interact with acidic residual silanol groups on the silica surface, leading to peak tailing.[4] For highly polar derivatives, an embedded polar group (PEG) or "aqua-stable" C18 phase can prevent phase collapse in highly aqueous mobile phases.[5]

Here is a well-grounded set of initial conditions:

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 150 x 4.6 mm, 3.5 or 5 µmProvides good balance of efficiency and backpressure. Smaller particles (e.g., <2 µm) can be used for UHPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to protonate silanols and improve peak shape. It is also mass spectrometry (MS) compatible.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is often preferred over methanol for nitrogen-containing heterocycles due to its lower viscosity and different selectivity.[2][6]
Gradient 10% to 90% B over 20 minutesA broad "scouting" gradient is effective for determining the approximate elution conditions for your specific derivatives.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[8]
Detection (UV) 210-230 nm or ~260 nmIndazoles typically have strong absorbance at lower UV wavelengths and another peak around 250-270 nm. Monitor multiple wavelengths during development.

Q2: Why is mobile phase pH so critical for separating indazole derivatives?

The pH of the mobile phase is arguably the most powerful tool for controlling the retention and selectivity of indazole derivatives.[9][10] Indazoles are weak bases (pKa typically in the range of 1-3 for protonation of the pyridine-type nitrogen). The ionization state of the molecule, and therefore its polarity and retention, is directly controlled by the mobile phase pH.[11][12]

  • At low pH (e.g., pH < pKa): The indazole molecule is protonated (positively charged). This increases its polarity, leading to less retention in reversed-phase HPLC.

  • At higher pH (e.g., pH > pKa + 2): The molecule is in its neutral, non-ionized form. This makes it less polar, leading to more retention.

Operating at a pH close to the analyte's pKa can lead to poor peak shapes and split peaks because both the ionized and non-ionized forms can exist simultaneously.[11][13] For robust methods, it is recommended to work at a pH at least 1.5-2 units away from the pKa.[10][14]

Q3: Should I start with an isocratic or gradient elution method?

For a sample containing multiple indazole derivatives with varying polarities or for an unknown impurity profile, always start with a gradient elution. [7][15][16]

  • Causality: An isocratic method (constant mobile phase composition) is often insufficient for complex mixtures.[13] Early-eluting, more polar compounds may co-elute near the solvent front, while later-eluting, less polar compounds may have excessively long retention times and broad, difficult-to-detect peaks.[17][18] A gradient elution, which gradually increases the percentage of the organic solvent, allows for the effective elution of compounds with a wide range of polarities in a single run, resulting in better resolution and sharper peaks.[7][16]

Once the elution profile is understood from a scouting gradient, the method can be optimized. If all peaks of interest elute within a narrow window, the method can sometimes be converted to a more rapid isocratic analysis.[19]

Section 2: Troubleshooting Guide - From Problem to Solution

This guide provides a systematic approach to resolving the most common issues encountered during the analysis of indazole derivatives.

Problem: Poor Peak Shape (Tailing)

Q: My indazole peaks show significant tailing. What are the primary causes and how can I achieve symmetrical peaks?

A: Peak tailing is the most frequent issue for basic compounds like indazoles and typically points to undesirable secondary interactions within the column or system.[20][21][22] The primary cause is the interaction between the basic nitrogen atom of the indazole and acidic, ionized silanol groups (-Si-O⁻) on the surface of the silica stationary phase.[4]

G start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below analyte pKa? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., use 0.1% Formic Acid, pH ~2.7 or 0.1% TFA, pH ~2.1) check_ph->adjust_ph No check_buffer Is a buffer or ion-pairing agent being used? check_ph->check_buffer Yes end_good Symmetrical Peak Achieved adjust_ph->end_good add_buffer Action: Add a buffer (e.g., 10-20mM Ammonium Formate) or a competitor amine (e.g., 0.05% Triethylamine) check_buffer->add_buffer No check_column Is the column old or known to have high silanol activity? check_buffer->check_column Yes add_buffer->end_good change_column Action: Switch to a high-purity, end-capped C18 or a column with a different selectivity (e.g., Phenyl-Hexyl) check_column->change_column Yes check_overload Is the peak shape improved at lower concentrations? check_column->check_overload No change_column->end_good reduce_load Action: Reduce injection volume or dilute the sample check_overload->reduce_load Yes end_bad Problem Persists: Check for extra-column volume or frit blockage check_overload->end_bad No reduce_load->end_good G start Poor Resolution opt_gradient Optimize Gradient Slope start->opt_gradient change_organic Change Organic Modifier (ACN to MeOH or vice-versa) start->change_organic change_ph Change Mobile Phase pH start->change_ph change_column Change Column Stationary Phase (e.g., C18 to Phenyl-Hexyl or Cyano) start->change_column result_gradient Shallower gradient increases separation time and resolution opt_gradient->result_gradient result_organic Alters dipole/H-bonding interactions, can change elution order change_organic->result_organic result_ph Dramatically alters selectivity for ionizable compounds change_ph->result_ph result_column Introduces different retention mechanisms (e.g., π-π interactions) change_column->result_column

Caption: Key strategies for enhancing chromatographic resolution.

  • Optimize the Gradient: If your peaks are co-eluting in a gradient run, the gradient may be too steep.

    • Action: Decrease the gradient slope (e.g., instead of 10-90% B in 20 min, try 30-60% B in 30 min around the elution point of the critical pair). [7][16]A shallower gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation. [7]2. Change the Organic Solvent: Acetonitrile and methanol have different solvent properties and will interact with analytes differently.

    • Action: If you are using acetonitrile, develop a method using methanol, and vice-versa. [13]Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. This difference can alter the elution order and improve selectivity between structurally similar indazoles.

  • Change the Mobile Phase pH: This is a powerful tool for ionizable compounds like indazoles.

    • Action: Systematically screen a few different pH values. For example, compare a low pH (e.g., 2.7 with formic acid) with a mid-range pH (e.g., 5.0 with an ammonium acetate buffer). Small changes in pH can cause significant shifts in retention for one derivative but not another, dramatically improving resolution. [9][10]4. Change the Stationary Phase: If modifying the mobile phase is insufficient, the column chemistry needs to be changed.

    • Action: Switch from a standard C18 to a column with a different selectivity. For aromatic compounds like indazoles, a Phenyl-Hexyl phase is an excellent choice. It provides π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating isomers. For very polar derivatives, consider Hydrophilic Interaction Liquid Chromatography (HILIC). [23]

Problem: Inconsistent Retention Times

Q: The retention times for my analytes are drifting or shifting between injections. What is causing this instability?

A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate. [20]

Potential Cause Authoritative Explanation & Solution
Insufficient Column Equilibration Why it happens: In gradient elution, the column must be fully returned to the initial mobile phase conditions before the next injection. Insufficient equilibration time means the next analysis starts with a slightly higher organic content, causing analytes to elute earlier. [7][24]Solution: Ensure your gradient program includes a post-run equilibration step of at least 10 column volumes. For a 150x4.6mm column at 1 mL/min, this is roughly 10-15 minutes.
Mobile Phase pH Drift / Degradation Why it happens: Buffers can degrade, or CO₂ from the air can dissolve into the mobile phase, slowly lowering its pH. [24]For indazoles, even a small pH shift can cause a noticeable change in retention time. [11]Solution: Prepare fresh mobile phase daily. [25]Keep solvent bottles capped to minimize atmospheric exposure. If using buffers, ensure they are fully dissolved and the solution is stable. [2]
Pump or Degasser Issues Why it happens: Leaks in the pump, check valves, or seals can cause the flow rate to fluctuate or the mobile phase composition to be delivered inaccurately. [8]Air bubbles, often from an inadequate degasser, can also cause pressure fluctuations and retention shifts. [20][26]Solution: Check system pressure for stability. Purge the pump to remove air bubbles. Check for leaks at all fittings. If problems persist, consult your instrument's service guide for pump and degasser maintenance.

| Temperature Fluctuations | Why it happens: Chromatography is a temperature-dependent process. Changes in ambient lab temperature can affect mobile phase viscosity and retention. [8]Solution: Use a thermostatted column compartment and set it to a temperature slightly above the highest expected ambient temperature (e.g., 30-35 °C) for consistent performance. |

Section 3: Advanced Optimization Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol is designed to empirically find the optimal mobile phase pH for a difficult separation of indazole derivatives.

  • Analyte pKa Estimation: If possible, determine the pKa of your indazole derivatives using prediction software (e.g., ACD/Labs, ChemAxon) or literature values.

  • Prepare Buffered Mobile Phases: Prepare three aqueous mobile phase "A" solvents at distinct pH values.

    • pH ~2.7: HPLC-grade water with 0.1% (v/v) Formic Acid.

    • pH ~4.5: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • pH ~6.5: 20 mM Ammonium Acetate buffer, pH adjusted to 6.5 with acetic acid or ammonium hydroxide.

    • Note: Always measure and adjust the pH of the aqueous component before mixing with the organic solvent. [14]3. Run Scouting Gradients: Using the same column and organic mobile phase "B" (e.g., Acetonitrile), run an identical scouting gradient (e.g., 10-90% B in 20 min) with each of the three aqueous phases.

  • Analyze Results: Compare the three chromatograms. Look for changes in elution order and selectivity (peak spacing). The pH that provides the largest separation between your critical pair is the best starting point for further optimization. Often, you will see dramatic shifts in retention as the pH crosses the pKa of one or more analytes. [9]

Protocol 2: Gradient Optimization for Complex Indazole Mixtures

This protocol uses a systematic approach to refine a gradient method after an initial scouting run.

  • Initial Scouting Run: Perform a wide linear gradient (e.g., 5% to 95% B in 25 minutes). Note the elution times of the first (t_first) and last (t_last) peaks of interest.

  • Calculate Gradient Parameters: Use the data from the scouting run to design a more focused gradient. A common approach is to use the following equation to estimate the starting %B for the new gradient:

    • Start %B ≈ (%B at t_first) - 5%

    • End %B ≈ (%B at t_last) + 5%

  • Optimize the Gradient Slope: Create a new, shallower gradient using the calculated start and end points over a similar or slightly longer time. This will improve the separation of all compounds within that range.

StepExample GradientPurpose
1. Scouting Run 5% to 95% B in 25 minDetermine elution window. (e.g., First peak at 10 min (39% B), last peak at 15 min (57% B))
2. Focused Gradient 34% to 62% B in 25 minConcentrate the gradient power where it is needed, improving resolution of the target compounds.
3. Segmented Gradient 34% to 45% B in 15 min, then 45% to 62% B in 10 minIf a specific pair is still co-eluting, create an even shallower slope in that specific region of the chromatogram.

References

  • Podolska, M., et al. "HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS." Acta Poloniae Pharmaceutica, vol. 68, no. 5, 2011, pp. 777-83. [Link]

  • SIELC Technologies. "Separation of Indazole on Newcrom R1 HPLC column." SIELC. [Link]

  • Mastelf. "How to Optimize HPLC Gradient Elution for Complex Samples." Mastelf. [Link]

  • PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!" PharmaCores. [Link]

  • Podolska, M., et al. "HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS." PubMed, National Library of Medicine. [Link]

  • ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF." ResearchGate. [Link]

  • IJNRD. "“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”." International Journal of Novel Research and Development, vol. 9, no. 3, 2024. [Link]

  • ResearchGate. "HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds." ResearchGate. [Link]

  • uHPLCs. "10 HPLC Problems and Solutions You Must Know." uHPLCs.com. [Link]

  • Semantic Scholar. "hplc method for separating enantiomers of imidazole derivatives - antifungal compounds." Semantic Scholar. [Link]

  • KNAUER. "HPLC Troubleshooting Guide." KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Aurigene Pharmaceutical Services. "Troubleshooting and Performance Improvement for HPLC." Aurigene. [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex. [Link]

  • Restek. "T[7]roubleshooting HPLC- Tailing Peaks." Restek ChromaBLOGraphy. [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders. [Link]

  • IJPRA. "An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting." International Journal of Pharmaceutical Research and Applications, vol. 9, no. 3, 2024. [Link]

  • ACS Publications. "Simplex algorithm for the optimization of gradient elution high-performance liquid chromatography." Analytical Chemistry. [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International. [Link]

  • ResearchGate. "Optimization of gradient elution conditions in multicomponent preparative liquid chromatography | Request PDF." ResearchGate. [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters. [Link]

  • Hawach Scientific. "High-Performance HPLC Columns for Superior Polar Compound Analysis." Hawach. [Link]

  • Moravek. "Exploring the Role of pH in HPLC Separation." Moravek. [Link]

  • ALWSCI. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." ALWSCI Technologies. [Link]

  • Szucs, Roman, et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, vol. 412, no. 18, 2020, pp. 4299-4307. [Link]

  • Welch Materials. "Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage." Welch Materials, Inc. [Link]

  • Jones, D.G. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." Separations, Jones Chromatography. [Link]

  • Quora. "How to choose a mobile phase in HPLC." Quora. [Link]

  • Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds." Thermo Fisher Scientific. [Link]

  • Drawell. "Strategies for Method Development and Optimization in HPLC." Drawell. [Link]

  • Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho. [Link]

  • Dolan, John W. "Back to Basics: The Role of pH in Retention and Selectivity." LCGC North America, vol. 32, no. 10, 2014, pp. 794-801. [Link]

  • ResearchGate. "For HPLC, what different mobile phases are best to start with for methods development?" ResearchGate. [Link]

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  • KNAUER. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." KNAUER Wissenschaftliche Geräte GmbH. [Link]

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Technical Support Center: Strategies for Preventing N-H Alkylation Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-H alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of N-alkylated compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during N-H alkylation reactions, offering logical troubleshooting workflows and evidence-based solutions.

Issue 1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve selectivity for mono-alkylation?

This is the classic challenge of over-alkylation, which often occurs because the mono-alkylated amine product is more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1]

Root Cause Analysis and Mitigation Strategies:
  • Inherent Reactivity: The increasing nucleophilicity of the product amine is a fundamental challenge in direct alkylation with agents like alkyl halides.

  • Recommended Solutions:

    • Stoichiometric Control: A common strategy is to use a large excess of the starting amine relative to the alkylating agent.[1] This statistically favors the alkylating agent reacting with the more abundant starting amine. Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.[2]

    • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second and third alkylation steps, which may have higher activation energies.[1]

    • Alternative Synthetic Routes: For consistent and high-yield mono-alkylation, it is often best to switch to a more controlled synthetic method.

      • Reductive Amination: This is a highly reliable method for achieving mono-alkylation.[1][3] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced.[4] Since the imine only forms once on a given amine, over-alkylation is effectively avoided.[3]

      • Protecting Group Strategy: Temporarily protecting the N-H bond of the starting amine with a group like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) prevents any alkylation.[5] Subsequent deprotection after other synthetic steps regenerates the mono-alkylated amine.

Logical Workflow for Troubleshooting Over-alkylation

G start Over-alkylation Observed q1 Is direct alkylation with alkyl halides necessary? start->q1 strategy Switch to a more selective method q1->strategy No optimize Optimize Direct Alkylation Conditions q1->optimize Yes reductive_amination Reductive Amination (Amine + Carbonyl) strategy->reductive_amination protecting_group Protecting Group Strategy strategy->protecting_group stoichiometry Use large excess of amine optimize->stoichiometry slow_addition Slowly add alkylating agent optimize->slow_addition lower_temp Lower reaction temperature optimize->lower_temp

Caption: Decision tree for addressing over-alkylation.

Issue 2: My reaction is yielding the O-alkylated product instead of, or in addition to, the desired N-alkylated product.

This is a common problem in molecules possessing both N-H and O-H functionalities, such as amino alcohols. The outcome of the reaction is a contest between the nucleophilicity of the nitrogen and oxygen atoms.

Root Cause Analysis and Mitigation Strategies:
  • Relative Nucleophilicity: Generally, amines are more nucleophilic than alcohols. However, the reaction conditions can significantly influence the selectivity.

  • Hard and Soft Acids and Bases (HSAB) Theory: The choice of alkylating agent can influence the site of alkylation. "Harder" electrophiles may favor O-alkylation.[2]

  • Deprotonation: The use of a very strong base can deprotonate the hydroxyl group, creating a highly nucleophilic alkoxide that competes with the amine.[2]

  • Recommended Solutions:

    • Protect the Hydroxyl Group: The most definitive way to prevent O-alkylation is to protect the hydroxyl group before performing the N-alkylation.[2] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

    • Choice of Base: Use a base that is selective for deprotonating the amine or simply acts as an acid scavenger without significantly deprotonating the alcohol. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often suitable.[2]

    • Mitsunobu Reaction: This reaction is highly effective for the selective N-alkylation of acidic N-H bonds in the presence of hydroxyl groups.[6] It utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.[7] The increased acidity of the N-H proton over the O-H proton in certain substrates can lead to high regioselectivity for N-alkylation.[6]

Experimental Protocol: Protection of a Hydroxyl Group with TBDMS
  • Dissolve the amino alcohol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (1.5 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the silyl-protected intermediate by column chromatography before proceeding with N-alkylation.

Issue 3: I am trying to alkylate an aromatic amine (e.g., aniline, indole), but the reaction is inefficient or gives undesired C-alkylation.

Aromatic amines present unique challenges due to the delocalization of the nitrogen lone pair into the aromatic system, which reduces its nucleophilicity. In some heterocycles like indole, C-alkylation can be a competing side reaction.[8]

Root Cause Analysis and Mitigation Strategies:
  • Reduced Nucleophilicity: The nitrogen in aromatic amines is less nucleophilic than in aliphatic amines.

  • Competing C-Alkylation: In electron-rich aromatic systems like indoles, certain carbon positions (e.g., C3) can be more nucleophilic than the nitrogen.[8]

  • Recommended Solutions:

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds and is highly effective for the N-arylation and N-alkylation of aromatic amines.[9][10] It offers a broad substrate scope and excellent functional group tolerance.[9]

    • Choice of Base and Solvent for Indoles: For the N-alkylation of indoles, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation by deprotonating the indole nitrogen and increasing its nucleophilicity.[8]

    • Catalytic Methods: Modern catalytic approaches, such as those using copper hydride (CuH) with specific ligands, can provide high N-selectivity in indole alkylation.[8]

Conceptual Workflow: Buchwald-Hartwig Amination

G ArylHalide Aryl Halide / Triflate Product N-Alkylated Arylamine ArylHalide->Product Amine Amine (R-NH2) Amine->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Key components of a Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in N-alkylation and how can I prevent it?

The most prevalent side reaction is over-alkylation, leading to di- and tri-alkylated products, and in some cases, quaternary ammonium salts.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting material.[1]

  • Prevention Strategies:

    • Control Stoichiometry: Use a large excess of the amine compared to the alkylating agent.[1][11]

    • Reaction Conditions: Lower the reaction temperature and consider using a less polar solvent.[1]

    • Reductive Amination: This method offers excellent control for mono-alkylation by proceeding through an imine intermediate.[1][4]

Q2: When should I choose reductive amination over direct alkylation?

Choose reductive amination when:

  • You require a high yield of a mono-alkylated secondary amine from a primary amine.

  • You are experiencing uncontrollable over-alkylation with direct methods.[3]

  • Your starting materials are an amine and a suitable aldehyde or ketone.

  • You need a more controlled and generally higher-yielding method.[3]

Q3: How do protecting groups prevent over-alkylation?

Protecting groups, such as Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl), convert the amine into a less nucleophilic functional group, like a carbamate.[5] This temporarily blocks the N-H bond, preventing it from reacting with alkylating agents.[5][12] After the desired synthetic transformations are completed on other parts of the molecule, the protecting group is selectively removed to reveal the amine.[5]

Q4: What are the best general conditions for a standard N-alkylation with an alkyl halide?

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is often a good choice as they can dissolve a range of substrates and salts.[2][13]

  • Base: A non-nucleophilic base is crucial to neutralize the acid formed during the reaction (e.g., HBr, HCl). Potassium carbonate (K₂CO₃) is a common, inexpensive choice.[13][14] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.[2]

  • Temperature: This is highly substrate-dependent. Start at room temperature and gently heat if the reaction is slow, while monitoring for side product formation.

  • Additives: In the case of less reactive alkylating agents (e.g., alkyl chlorides or bromides), adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction.

Q5: My N-alkylation reaction is very slow or gives a low yield. What can I do?

Several factors can contribute to low yields:[1]

  • Poor Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic. Similarly, alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[2] Consider using a more reactive alkylating agent.[2]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require more thermal energy. Gradually increase the temperature while monitoring for decomposition.[1]

    • Solvent: Ensure all reactants are soluble in the chosen solvent. Poor solubility can severely hinder reaction rates.[2]

  • Purity of Reagents: Ensure all reagents and solvents are pure and dry, especially when using moisture-sensitive reagents like strong bases.[8]

Data Summary: Comparison of N-Alkylation Strategies

StrategyPrimary ApplicationKey AdvantagesCommon Limitations
Direct Alkylation Synthesis of tertiary and quaternary amines.Simple procedure, readily available reagents.Prone to over-alkylation, especially for primary and secondary amines.[1][15][16]
Reductive Amination Controlled mono-alkylation of primary and secondary amines.High selectivity for mono-alkylation, avoids over-alkylation.[3][4][17]Requires a carbonyl compound as the alkyl source.
Protecting Groups Multi-step synthesis where the N-H group needs to be masked.Excellent prevention of side reactions at the nitrogen atom.[12][18][19]Adds two steps (protection/deprotection) to the synthesis, reducing overall efficiency.
Mitsunobu Reaction N-alkylation with an alcohol, often with inversion of stereochemistry.[7]Mild conditions, excellent for selective N-alkylation over O-alkylation in certain substrates.[6][20]Stoichiometric amounts of phosphine and azodicarboxylate are needed, leading to purification challenges.[20][21]
Buchwald-Hartwig Amination N-alkylation/arylation of (hetero)aromatic amines.Broad scope, high functional group tolerance, reliable for difficult couplings.[9][10]Requires a palladium catalyst and specific ligands, which can be expensive.[10]

References

  • Troubleshooting side reactions in the N-alkylation of aniline. (n.d.). Benchchem.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing).
  • Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. (n.d.). Thieme Chemistry.
  • Catalytic reductive N-alkylation of amines using carboxylic acids. (2016). PubMed.
  • Common side reactions in the alkylation of N-methylethanolamine and how to avoid them. (n.d.). Benchchem.
  • Reductive amination. (n.d.). Wikipedia.
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. (n.d.). Benchchem.
  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot. Retrieved January 7, 2026, from [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition. (2019). ResearchGate.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (2014). RSC Publishing.
  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma.
  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • preventing over-alkylation of amines in synthesis. (n.d.). Benchchem.
  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org.
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
  • How does a large excess of ammonia prevent polyalkyalation when preparing primary amines?. (2023). Quora.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Purity Confirmation of Methyl 1-methyl-1H-indazole-7-carboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For a compound like Methyl 1-methyl-1H-indazole-7-carboxylate, a key building block in modern medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity confirmation of this specific indazole derivative. We will explore the causality behind methodological choices, present validating experimental data, and contrast HPLC with alternative analytical techniques.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a heterocyclic aromatic compound whose structural integrity is foundational to the synthesis of more complex target molecules.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, validated analytical method for purity determination is not just a regulatory expectation but a scientific necessity.[2]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile organic molecules, making it exceptionally well-suited for this application.[3][4] Its high resolving power, sensitivity, and quantitative accuracy allow for the separation and quantification of the main compound from closely related impurities.[2]

Methodological Deep Dive: A Validated HPLC Protocol

The development of a reliable HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, given the compound's aromatic and moderately polar nature.[5][6]

Our selection of chromatographic parameters is guided by the physicochemical properties of the analyte and fundamental principles of separation science.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[7][8] The nonpolar C18 chains provide a hydrophobic stationary phase that interacts with the aromatic indazole ring system, facilitating retention and separation based on hydrophobicity.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B) is employed.

    • Mobile Phase A (Aqueous): 0.1% Phosphoric acid in water. The acidic pH ensures that any ionizable functional groups on the analyte or impurities are protonated, leading to consistent retention times and sharp peak shapes.[7]

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at the detection wavelength.

  • Detection Wavelength: The UV detector is set to 254 nm. Aromatic compounds like this compound exhibit strong absorbance at this wavelength, providing high sensitivity for both the main peak and potential aromatic impurities.

The entire analytical process, from sample preparation to data interpretation, is designed to be a self-validating system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Sample B Dissolution in Acetonitrile/Water A->B C Filtration through 0.45 µm filter B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Chromatogram Generation F->G H Peak Integration & Area Calculation G->H I Purity Calculation (% Area Normalization) H->I J Purity Report I->J Final Report

Caption: HPLC Purity Analysis Workflow.

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50).

Results and Validation: Demonstrating Method Robustness

The performance of the HPLC method was rigorously evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11]

Under the optimized conditions, a sharp, symmetrical peak for this compound is observed with good separation from potential impurities.

Peak Identification Retention Time (min) Peak Area % Area
Impurity 14.815,2340.05
Impurity 26.221,3280.07
This compound 8.5 30,437,560 99.85
Impurity 39.112,1870.03

Based on the area normalization method, the purity of the analyzed batch is calculated to be 99.85%.

The method was validated for specificity, linearity, precision, accuracy, and robustness.

Validation Parameter Result ICH Q2(R1) Acceptance Criteria
Specificity No interference from blank and placebo at the retention time of the main peak.No interference at the analyte's retention time.
Linearity (r²) 0.9998r² ≥ 0.999
Precision (%RSD) Repeatability: 0.15%Intermediate Precision: 0.21%%RSD ≤ 2.0%
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.Results remain within acceptable limits.

These results confirm that the developed HPLC method is accurate, precise, and reliable for the purity determination of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment.[12] Understanding their respective strengths and weaknesses is crucial for selecting the most appropriate tool for a given analytical challenge.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer.[13][14]

  • Applicability: GC is ideal for volatile and thermally stable compounds.[15] this compound has a relatively high boiling point (predicted to be around 345°C), which could pose challenges for GC analysis without derivatization.[16]

  • Advantages: High separation efficiency for volatile impurities and definitive identification based on mass spectra.[3][17]

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds, and may require derivatization, adding complexity to the sample preparation.[15]

  • Principle: UPLC is an evolution of HPLC that uses columns with smaller particle sizes (sub-2 µm) and operates at higher pressures.[18][19]

  • Applicability: Directly applicable to the same range of compounds as HPLC.

  • Advantages: Offers significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[20][21]

  • Disadvantages: Requires specialized and more expensive instrumentation capable of handling high backpressures.

  • Principle: NMR provides detailed structural information about a molecule and can be used for quantitative analysis (qNMR).

  • Applicability: Can determine purity without the need for a reference standard of the impurities.

  • Advantages: Provides an absolute measure of purity and can identify and quantify unknown impurities if their structure can be elucidated.

  • Disadvantages: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. The instrumentation is also more complex and expensive.

Parameter HPLC-UV GC-MS UPLC-UV/MS qNMR
Compound Volatility Not requiredRequiredNot requiredNot required
Thermal Stability Not requiredRequiredNot requiredNot required
Sensitivity HighVery HighVery HighModerate
Analysis Speed ModerateFastVery FastSlow
Quantitative Accuracy Excellent (with standards)Good (with standards)Excellent (with standards)Excellent (absolute)
Impurity Identification Limited (retention time)Excellent (mass spectra)Excellent (mass spectra)Good (structural elucidation)
Instrumentation Cost ModerateModerate-HighHighVery High

graph TD {
subgraph "Analytical Techniques"
A[HPLC-UV]
B[GC-MS]
C[UPLC-UV/MS]
D[qNMR]
end
subgraph "Key Attributes"
    E(Versatility & Robustness)
    F(Volatility Dependent)
    G(Speed & Sensitivity)
    H(Absolute Quantification)
end

A -- "Best for non-volatile compounds" --> E;
B -- "Ideal for volatile impurities" --> F;
C -- "Enhanced performance over HPLC" --> G;
D -- "Standard-independent purity" --> H;

}

Sources

Orthogonal Methods for Validating Compound Identity and Purity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide, written from the perspective of a Senior Application Scientist, eschews a simple checklist approach. Instead, it provides an in-depth exploration of the principles and practices of establishing a self-validating system for compound characterization. We will delve into the "why" behind experimental choices, demonstrating how a suite of orthogonal analytical methods can be strategically employed to construct an unassailable case for a compound's structure and purity.

The Principle of Orthogonality

In analytical chemistry, two or more methods are considered "orthogonal" if they measure the same property using fundamentally different principles.[1][2] This approach is the cornerstone of robust validation because the weaknesses of one method are offset by the strengths of another.[3] Relying on a single technique, no matter how powerful, creates analytical blind spots. For example, a method that confirms molecular weight cannot rule out the presence of an isomer. By combining techniques that probe different molecular attributes—such as molecular mass, nuclear environment, elemental composition, and chromatographic behavior—we create a multi-dimensional characterization that significantly increases the confidence in our results.[4]

cluster_methods Orthogonal Analytical Methods cluster_validation Comprehensive Validation MS Mass Spectrometry (Measures Mass) Validation Confident & Unambiguous Compound Identity and Purity MS->Validation Confirms Molecular Weight NMR NMR Spectroscopy (Probes Connectivity) NMR->Validation Confirms Structure HPLC Chromatography (Separates by Polarity) HPLC->Validation Confirms Purity EA Elemental Analysis (Determines Atomic Ratios) EA->Validation Confirms Empirical Formula cluster_input Step 1: Initial Analysis cluster_decision1 Step 2: Primary Checkpoints cluster_structure Step 3: Structural Confirmation cluster_decision2 Step 4: Final Validation cluster_output Step 5: Conclusion Sample Purified Compound MS Run HRMS Sample->MS HPLC Run HPLC Sample->HPLC Check_MW Correct Molecular Formula? MS->Check_MW Check_Purity Purity > 95%? HPLC->Check_Purity NMR Acquire 1H & 13C NMR Check_MW->NMR Yes Fail Re-purify or Re-synthesize Check_MW->Fail No Check_Purity->NMR Yes Check_Purity->Fail No EA Perform CHN Analysis NMR->EA Check_Structure NMR Matches Proposed Structure? NMR->Check_Structure Check_Formula EA Matches Empirical Formula? EA->Check_Formula Check_Structure->Check_Formula Yes Check_Structure->Fail No Validated Compound Identity & Purity Confirmed Check_Formula->Validated Yes Check_Formula->Fail No

Sources

The Isomeric Divide: A Comparative Guide to the Biological Activity of 1-Methyl and 2-Methyl Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: More Than Just a Methyl Group

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less common 2H-indazole.[1][2] Alkylation of the indazole nitrogen freezes the molecule into one of two distinct regioisomers: 1-methyl-1H-indazole or 2-methyl-2H-indazole.

This guide provides an in-depth comparison of these two isomers, moving beyond simple structural differences to explore the profound impact of N1 versus N2 methylation on physicochemical properties, synthetic accessibility, and, most critically, biological activity. The placement of this single methyl group is a pivotal determinant of a compound's pharmacological profile, dictating its interaction with biological targets and its potential as a therapeutic agent.

Physicochemical and Structural Divergence: The Foundation of Activity

The decision of the methyl group to reside on the N1 or N2 position fundamentally alters the electronic and physical nature of the indazole ring. The 1H-tautomer and its N1-alkylated derivatives possess a standard benzenoid aromatic character, whereas the 2H-tautomer and its N2-alkylated counterparts exhibit ortho-quinoid characteristics.[2] These differences manifest in measurable physical properties that influence pharmacokinetics and pharmacodynamics.

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleSignificance in Biological Context
Basicity (pKb) 0.42[3]2.02[3]The higher basicity of the 2-methyl isomer can influence its ability to form hydrogen bonds and ionic interactions with acidic residues in protein binding pockets.
Dipole Moment (D) 1.50[3]3.4[3]The significantly larger dipole moment of the 2-methyl isomer affects its polarity, solubility, and ability to cross cellular membranes, impacting drug absorption and distribution.
Stability Thermodynamically more stable[1][4]Thermodynamically less stable[1][4]While the 1H-parent is more stable, both N1 and N2 alkylated isomers are synthetically accessible and stable enough to be developed as drugs.
Structure Benzenoid[2]Ortho-quinoid[2]The difference in electron distribution across the ring system directly impacts how the molecule presents itself to a biological target, influencing binding affinity and selectivity.

Synthesis and Regioselective Control

A primary challenge in indazole chemistry is controlling the site of N-alkylation. Direct alkylation of an unsubstituted 1H-indazole often results in a mixture of N1 and N2 products, necessitating chromatographic separation which can unfavorably impact overall yield.[4][5] For example, reacting methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate yields a nearly 1:1 mixture of the N1 and N2 methylated products.[4]

Consequently, significant research has focused on developing regioselective synthetic methods. These strategies often depend on the choice of solvent, base, and the nature of the electrophile, or employ protecting groups to direct alkylation to the desired nitrogen.[4][5]

Synthetic_Workflow cluster_process General Synthetic & Separation Workflow Indazole 1H-Indazole Mixture Mixture of N1 and N2 Isomers Indazole->Mixture  Alkylation  (e.g., MeI, Base) N1_Isomer 1-Methyl-1H-Indazole Mixture->N1_Isomer Chromatographic Separation N2_Isomer 2-Methyl-2H-Indazole Mixture->N2_Isomer

Caption: General workflow for the synthesis and separation of N1 and N2-methyl indazole isomers.

Comparative Biological Activity: A Tale of Two Isomers

The structural and electronic differences between 1-methyl and 2-methyl indazoles translate into distinct biological activities. While both scaffolds are valuable, their utility can vary dramatically depending on the therapeutic target.

Serotonin 5-HT₂ Receptor Agonism

One of the clearest examples of divergent pharmacology comes from the study of tryptamine analogs, which are of interest for their psychoactive properties mediated by the serotonin 2A (5-HT₂A) receptor. A study evaluating indazole analogs of 5-MeO-DMT provides a direct comparison.[6] The 1H-indazole analog (lacking the methyl group) showed activity across all three 5-HT₂ subtypes. However, the addition of a methyl group at the N1 position was detrimental to activity at the 5-HT₂A receptor.

Compound5-HT₂A EC₅₀ (nM)5-HT₂B EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
5-MeO-DMT (Parent Indole) 1083.141
1H-Indazole Analog (6a) 1370483913
1-Methyl-Indazole Analog (11) >10,00014803090
Data synthesized from a study by Canal et al.[6]

The data clearly shows that while the 1H-indazole is already less potent than the parent indole, methylation at the N1 position causes a dramatic drop in potency at the 5-HT₂A receptor, rendering it essentially inactive.[6] This highlights how the N1-methyl group can introduce steric or electronic hindrance that prevents optimal binding to this specific G-protein coupled receptor.

Kinase Inhibition in Oncology

In stark contrast to the 5-HT receptor field, both N1 and N2-substituted indazoles are highly prevalent and successful scaffolds for kinase inhibitors in cancer therapy.[7] The choice between an N1 or N2 linkage is a critical part of the drug design strategy, tailored to fit the specific ATP-binding pocket of the target kinase.

  • N2-Substituted Indazoles: The most prominent example is Pazopanib , an FDA-approved multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[4] Pazopanib features a 2-methyl-2H-indazole core, demonstrating the power of this isomer in generating potent anti-angiogenic and anticancer agents that inhibit targets like VEGFR.[8][9]

  • N1-Substituted Indazoles: N1-substituted indazoles are also potent kinase inhibitors. Entrectinib , for example, is an inhibitor of ALK, ROS1, and TRK kinases and utilizes a 1H-indazole core where substitution occurs at the N1 position.[1] Another example is Danicopan , a complement factor D inhibitor, which is built on an N1-substituted indazole scaffold.[4]

The success of both isomeric scaffolds in this area underscores that neither is inherently superior; rather, their utility is target-dependent. The different vectoral space occupied by substituents attached to N1 versus N2 allows medicinal chemists to fine-tune the molecule's orientation within a kinase's active site.

VEGFR_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Pazopanib Pazopanib (2-Methyl Indazole) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Survival ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by N2-indazole-based kinase inhibitors like Pazopanib.

Antimicrobial and Anti-inflammatory Activity

Indazole derivatives have been explored for a wide range of other biological activities, including antimicrobial and anti-inflammatory effects.[1][10] Research into dual-acting agents has shown that 2H-indazole derivatives can be designed to possess both potent antiprotozoal activity and inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[11] This suggests that the 2-substituted scaffold is particularly amenable to the development of drugs targeting infectious diseases that have a significant inflammatory component.

Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of these isomers, standardized and validated assays are essential. The following are representative protocols for key experiments.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO-K1 cells expressing 5-HT₂A).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known radioligand (e.g., [³H]-ketanserin for 5-HT₂A), and varying concentrations of the test compound (1-methyl or 2-methyl indazole derivative).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), which can be converted to a binding affinity constant (Ki).

Calcium Mobilization Functional Assay (for Gq-coupled Receptors like 5-HT₂)

This assay measures the functional activity (agonism or antagonism) of a compound at a Gq-coupled receptor.

Functional_Assay_Workflow Step1 1. Cell Seeding (e.g., HEK293 cells expressing 5-HT₂A) Step2 2. Dye Loading (Load with a calcium- sensitive fluorescent dye, e.g., Fluo-4 AM) Step1->Step2 Step3 3. Compound Addition (Add varying concentrations of test compound) Step2->Step3 Step4 4. Signal Detection (Measure fluorescence intensity over time using a plate reader) Step3->Step4 Step5 5. Data Analysis (Calculate EC₅₀ from a dose-response curve) Step4->Step5

Sources

A Comparative Guide to the Spectral Analysis of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous research and development. Methyl 1-methyl-1H-indazole-7-carboxylate, a substituted indazole, represents a class of molecules with significant potential as a synthetic building block. Its precise characterization is paramount for ensuring the integrity of downstream applications. This guide provides an in-depth comparative analysis of the spectral data for this compound, contrasting it with its constitutional isomer, Methyl 2-methyl-2H-indazole-7-carboxylate. Due to the limited availability of public experimental spectra for the 1-methyl isomer (CAS: 1092351-84-2)[1][2][3], this guide leverages spectral prediction methodologies, grounded in established principles and compared against the expected data from the 2-methyl isomer. We will explore the subtle yet definitive differences in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy that arise from the seemingly minor change in the N-methyl position, providing researchers with a robust framework for distinguishing these closely related structures.

Introduction: The Challenge of Isomer Differentiation

The indazole core is a bicyclic heteroaromatic system that exists in two tautomeric forms, 1H-indazole and 2H-indazole.[4] Alkylation of the parent indazole can lead to the formation of either N-1 or N-2 substituted products. The resulting constitutional isomers, such as this compound and Methyl 2-methyl-2H-indazole-7-carboxylate, often exhibit similar physical properties, making their differentiation by simple methods like melting point or thin-layer chromatography unreliable.

Spectroscopic techniques, however, offer a powerful and definitive means of identification. The electronic environment of every atom in the molecule is unique, and these differences are precisely reported by techniques like NMR. This guide will demonstrate how a multi-spectroscopic approach can be used to confidently assign the correct structure.

Workflow for Spectroscopic Elucidation

The logical flow for identifying and differentiating these isomers is outlined below. This process ensures that data from multiple, independent techniques is used to build a conclusive structural assignment.

G cluster_0 Initial Analysis cluster_1 Core Structural Analysis cluster_2 Comparative Validation A Unknown Indazole Isomer B Mass Spectrometry (MS) Determine Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Key Functional Groups A->C D 1H NMR Spectroscopy Proton Environment & Connectivity B->D Confirms Formula C->D Confirms Functional Groups E 13C NMR Spectroscopy Carbon Skeleton D->E F 2D NMR (COSY, HSQC, HMBC) Confirm Assignments E->F H Compare Experimental Data to Predicted Data F->H G Predicted Spectra of Isomers (1-methyl vs. 2-methyl) G->H I Final Structure Assignment H->I

Caption: Workflow for Isomer Identification.

Predicted and Comparative Spectral Data

The following sections detail the predicted spectral data for this compound and compare it against the expected data for its 2-methyl isomer. These predictions are based on established chemical shift models and spectroscopic theory.[5][6]

¹H NMR Spectroscopy: A Tale of Two Methyls

The key differentiator in the ¹H NMR spectra of the two isomers is the chemical shift of the N-methyl protons and the adjacent aromatic protons. The N-1 position is adjacent to the benzene ring portion of the bicycle, while the N-2 position is part of the five-membered pyrazole ring, leading to distinct electronic and anisotropic effects.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compound (Predicted)Methyl 2-methyl-2H-indazole-7-carboxylate (Predicted)Rationale for Difference
N-CH₃ ~4.1 - 4.3~4.3 - 4.5The N1-methyl is generally slightly more shielded than the N2-methyl.
O-CH₃ ~3.9 - 4.0~3.9 - 4.0Minimal change expected as it is distant from the N-methylation site.
H-3 ~8.0 - 8.2 (s)~8.1 - 8.3 (s)The environment of H-3 is significantly different, often appearing more downfield in the 2-methyl isomer.
H-4 ~7.8 - 7.9 (d)~7.7 - 7.8 (d)Proximity to the ester and influence from the adjacent N-methylated ring causes shifts.
H-5 ~7.1 - 7.2 (t)~7.0 - 7.1 (t)Experiences less dramatic shifts but is still influenced by the overall electron distribution.
H-6 ~7.5 - 7.6 (d)~7.9 - 8.0 (d)The peri-interaction between the C7-ester and the N1-methyl group in the 1-methyl isomer can cause steric compression and affect nearby protons.

Causality Behind the Choices: The prediction of a more shielded (lower ppm) N-CH₃ signal in the 1-methyl isomer is based on the general observation that the N1 position in indazoles is electronically distinct from N2. The most significant predicted difference is for H-6, which is spatially close to the N1-position. In the 1-methyl isomer, the lone pair of N2 is directed into the aromatic system, which influences the shielding of the fused benzene ring protons differently than in the 2-methyl isomer, where the N1 lone pair is involved.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The carbon signals, particularly those of the indazole core, will also reflect the change in the N-methyl position.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentThis compound (Predicted)Methyl 2-methyl-2H-indazole-7-carboxylate (Predicted)Rationale for Difference
N-CH₃ ~35 - 37~40 - 43The N2-methyl carbon is typically more deshielded than the N1-methyl carbon.
O-CH₃ ~52 - 53~52 - 53Minimal change expected.
C=O ~166 - 168~165 - 167Minor shifts possible due to changes in conjugation and steric effects.
C-3 ~134 - 136~122 - 124This is a major point of differentiation. The C3 carbon in the 2H-indazole tautomer is known to be significantly more shielded.
C-3a ~140 - 142~148 - 150The bridgehead carbon chemical shift is highly sensitive to the tautomeric form.
C-4, C-5, C-6 Varied shiftsVaried shiftsThese carbons will show minor but distinct differences based on the overall electronic structure.
C-7 ~120 - 122~125 - 127The carbon bearing the carboxylate group is influenced by its proximity to the N-methylated ring.
C-7a ~128 - 130~121 - 123The second bridgehead carbon also provides a clear diagnostic signal.

Expertise in Interpretation: The large predicted upfield shift for C-3 in the 2-methyl isomer is a classic diagnostic feature for distinguishing N-1 versus N-2 substituted indazoles and is well-documented in the literature for similar systems.[7] This arises from the different hybridization and electronic character of the pyrazole ring in the two tautomeric forms.

Mass Spectrometry (MS): Fragmentation Pathways

For both isomers, High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₀N₂O₂ with a predicted exact mass of approximately 190.0742. The Electron Ionization (EI) fragmentation patterns, however, may offer clues to the structure.

G M [M]+• m/z = 190 A [M - •OCH3]+ m/z = 159 M->A - •OCH3 B [M - •CH3]+ m/z = 175 M->B - •CH3 (from N-Me) C [M - CO2CH3]+ m/z = 131 M->C - •CO2CH3 A->C - CO D Indazole Core Frags. m/z = 117, 90 C->D Ring Cleavage

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole and its derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities that have led to their use in oncology, anti-inflammatory, and antiviral therapies.[1] The journey from a promising indazole-based molecule in a research lab to a life-saving therapeutic on the market is underpinned by rigorous analytical science. The purity, potency, and stability of these compounds must be unimpeachably verified at every stage. This verification relies on robust analytical methods that are not only validated to be "fit for purpose" but are also reproducible and transferable across different laboratories, instruments, and even analytical techniques.

This guide provides an in-depth, experience-driven comparison of analytical methods for indazole derivatives, focusing on the critical process of cross-validation. Cross-validation, also known as method transfer, is the documented process that qualifies a laboratory to use an analytical procedure that originated in another laboratory.[2][3][4][5] It is the ultimate test of a method's robustness and ensures the consistency and reliability of data throughout a product's lifecycle, from early development to commercial quality control. We will move beyond simply listing steps to explore the scientific rationale behind experimental choices, grounding our protocols in the authoritative standards that govern our industry.

The Regulatory Landscape: Establishing a Foundation of Trust

Before embarking on any cross-validation activity, it is imperative to understand the regulatory framework. This ensures that the work performed will meet the stringent requirements of global health authorities. The objective of this framework is to demonstrate that an analytical procedure is suitable for its intended purpose and that a receiving laboratory can perform it with the same level of reliability as the originating lab.[2][4][6]

Our primary guides are:

  • ICH Q2(R2) - Validation of Analytical Procedures: This guideline from the International Council for Harmonisation (ICH) details the validation characteristics needed for various analytical tests, defining the core parameters like accuracy, precision, specificity, and linearity.[6][7][8]

  • USP General Chapter <1224> - Transfer of Analytical Procedures: This chapter from the United States Pharmacopeia provides a roadmap for the successful transfer of methods, outlining different strategies and the responsibilities of both the transferring and receiving units.[2][3][4][9]

  • FDA Guidance for Industry: Bioanalytical Method Validation: For indazole derivatives analyzed in biological matrices (e.g., plasma, urine), this guidance provides specific requirements for cross-validation when data is generated across different labs or with different methods.[10][11]

These documents are not just checklists; they embody the principles of scientific rigor and data integrity that are the bedrock of pharmaceutical development.

Choosing the Right Tool: A Comparative Overview of Core Analytical Techniques

The choice of analytical technique for an indazole derivative is dictated by the analytical question being asked. Is it a question of purity in a bulk drug substance, or of minute concentrations in a patient's plasma sample?

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse for quality control (QC) environments. It is ideal for quantifying the active pharmaceutical ingredient (API) and its related impurities in both the drug substance and the finished product. Its robustness, cost-effectiveness, and reliability make it the standard for release and stability testing.[12] The choice of a reversed-phase column, such as a C8 or C18, is typical for the separation of moderately polar indazole compounds.[13][14][15]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis.[12] When an indazole derivative must be quantified in a complex biological matrix like plasma or tissue, the unparalleled sensitivity and selectivity of LC-MS/MS are required.[16][17][18] It can measure concentrations orders of magnitude lower than HPLC-UV, making it essential for pharmacokinetic and metabolism studies. The key challenge in LC-MS/MS is mitigating "matrix effects," where co-eluting components from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy.[19]

The causality for choosing one over the other is clear: use HPLC-UV for high-concentration, clean-matrix applications like QC, and reserve the power (and complexity) of LC-MS/MS for low-concentration, complex-matrix bioanalytical applications. Cross-validation often becomes necessary when a project transitions from preclinical (LC-MS/MS) to clinical manufacturing and QC (HPLC-UV), or when different labs are responsible for these distinct activities.

The Cross-Validation Process: A Strategic Workflow

Cross-validation is not a one-size-fits-all process. The strategy should be risk-based, considering the complexity of the method and the experience of the receiving laboratory.[20] USP <1224> outlines several approaches.[9][20]

G cluster_0 Decision: Choose a Method Transfer Approach Start Method Transfer Required Q1 Is the method compendial (e.g., USP, Ph. Eur.) or very simple? Start->Q1 Q2 Is the receiving unit (RU) involved in the original method validation? Q1->Q2 No Waiver Transfer Waiver (Justification Required) Q1->Waiver Yes Q3 Is the transferring unit (TU) available to participate? Q2->Q3 No Coval Co-Validation (RU generates validation data) Q2->Coval Yes Comp Comparative Testing (TU and RU test same samples) Q3->Comp Yes Reval Revalidation (Full or partial validation by RU) Q3->Reval No

Caption: Decision tree for selecting an appropriate analytical method transfer strategy.

Experimental Design: From Protocol to Practice

A successful cross-validation is built on a clear, pre-defined Method Transfer Protocol (MTP).[6][21] This document eliminates ambiguity and ensures that both the transferring unit (TU) and receiving unit (RU) are aligned on the scope of work and, most importantly, the acceptance criteria.

The general workflow is as follows:

G cluster_workflow Cross-Validation Experimental Workflow node_style node_style Protocol Step 1: Author & Approve MTP - Define scope - Set acceptance criteria - Detail analytical procedure Training Step 2: Training & Familiarization - TU trains RU analysts - RU performs trial runs Protocol->Training Execution Step 3: Execute Protocol - TU and RU analyze identical samples - (e.g., 3 lots, 6 replicates each) Training->Execution Analysis Step 4: Data Analysis - Compare results statistically - (t-test, F-test) Execution->Analysis Report Step 5: Final Report - Document results vs. criteria - Conclude transfer success/failure Analysis->Report

Caption: A typical workflow for executing a comparative analytical method transfer.

Protocol 1: Cross-Validation of an HPLC-UV Purity Method Between Two Laboratories

This protocol outlines a comparative testing approach, the most common strategy for transferring a validated HPLC method for determining the purity of an indazole derivative drug substance.

1. Objective: To demonstrate that the Receiving Unit (RU) can produce results that are equivalent to the Transferring Unit (TU) for the purity analysis of Indazole Compound-X.

2. Scope: The transfer will evaluate Accuracy and Precision (Repeatability) .

3. Materials:

  • Three different batches of Indazole Compound-X drug substance.

  • Reference standards for Indazole Compound-X and its key impurities.

  • All necessary reagents, solvents, and columns as specified in the analytical method.

4. Experimental Procedure:

  • The TU will prepare and ship a set of homogenized samples from the three batches to the RU.

  • Analyst Qualification: One analyst from the TU and one analyst from the RU will perform the analysis.

  • Sample Analysis: Each analyst will prepare and analyze six independent preparations from each of the three batches.

  • System Suitability: All chromatographic runs must pass the pre-defined system suitability criteria (e.g., resolution, tailing factor, injection precision) as defined in the method.

5. Acceptance Criteria:

  • Accuracy: The mean purity value (%) obtained by the RU for each batch must be within ±1.0% of the mean value obtained by the TU.

  • Precision:

    • The Relative Standard Deviation (RSD) for the six replicate preparations for each batch must be ≤1.5% at both the TU and the RU.

    • A statistical comparison of the variances between the TU and RU results (F-test) should show no significant difference at a 95% confidence level.

Protocol 2: Cross-Validation Between an HPLC-UV (QC) and LC-MS/MS (Bioanalytical) Method

This scenario is more complex as it involves comparing two fundamentally different techniques. The goal is not to show they are identical, but to demonstrate that the data are related and reliable. This is often necessary when comparing data from clinical trial samples analyzed in a bioanalytical lab with the QC data of the drug product administered. Cross-validation for bioanalytical methods often involves the analysis of incurred samples (samples from dosed subjects) to ensure reliability.[16][22]

1. Objective: To demonstrate the correlation of results for Indazole Compound-Y between a validated LC-MS/MS method in plasma and a validated HPLC-UV method used to assay the dosage form.

2. Scope: This validation will focus on analyzing Quality Control (QC) samples and incurred study samples to establish inter-method reliability.

3. Materials:

  • Blank human plasma from at least six different sources.

  • Reference standard of Indazole Compound-Y.

  • QC samples prepared by spiking blank plasma at low, medium, and high concentrations.

  • A minimum of 20 incurred samples from a clinical study.

4. Experimental Procedure:

  • LC-MS/MS Analysis (Bioanalytical Lab):

    • Analyze the QC samples and the incurred study samples according to the validated LC-MS/MS procedure. This typically involves protein precipitation or solid-phase extraction.[23]

  • HPLC-UV Analysis (QC Lab):

    • While the HPLC-UV method cannot analyze the plasma samples directly, it is used to precisely confirm the concentration of the stock solutions used to prepare the bioanalytical QCs. This provides a critical link of traceability.

  • Incurred Sample Reanalysis (ISR):

    • The core of the cross-validation is to re-assay the incurred samples. The concentrations obtained are compared to the original values.

5. Acceptance Criteria (per FDA Guidance):

  • QC Samples: The mean concentration of at least two-thirds of the QC samples must be within ±15% of the nominal value.

  • Incurred Sample Reanalysis: At least 67% of the incurred samples that are re-assayed must have results that are within ±20% of the mean of the original value and the re-assayed value.

Data Presentation and Interpretation: The Moment of Truth

All data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: Comparative Purity Results for Indazole Compound-X (HPLC Method Transfer)

Batch IDTransferring Unit (TU) Mean Purity (%)TU Precision (%RSD, n=6)Receiving Unit (RU) Mean Purity (%)RU Precision (%RSD, n=6)Difference (RU - TU)F-test (p-value)Pass/Fail
Batch A99.520.4599.410.51-0.110.78Pass
Batch B99.680.3999.750.42+0.070.85Pass
Batch C99.210.5599.300.61+0.090.71Pass
Acceptance Criteria ≤ 1.5% ≤ 1.5% ± 1.0% p > 0.05

Table 2: Incurred Sample Reanalysis for Indazole Compound-Y (LC-MS/MS)

Sample IDOriginal Conc. (ng/mL)Re-assay Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail
IS-00115.216.115.655.7%Pass
IS-002128.5119.8124.15-7.0%Pass
IS-0035.87.16.4520.2%Fail
... (17 more samples)...............
Summary 19/20 (95%) Passed
Acceptance Criterion ≤ ±20% ≥ 67% Pass
Calculated as: ((Original - Re-assay) / Mean) * 100
Troubleshooting Failures

If acceptance criteria are not met, a systematic investigation is crucial.

  • Review the Data: Check for calculation errors or obvious outliers.

  • Examine System Suitability: Did all runs meet the criteria? A failure here often points to instrumental or column issues.

  • Interview the Analysts: Discuss the procedure step-by-step. Small deviations in technique (e.g., sonication time, pH adjustment) can cause significant differences.[20]

  • Check Critical Reagents: Verify the preparation of mobile phases and standards. Was the same lot of reference standard used?

  • Assess Method Robustness: A transfer failure is often the first sign that the method lacks robustness.[6][24] It may be necessary to revisit the original method development and validation to identify and control critical parameters.

Conclusion

The cross-validation of analytical methods for indazole derivatives is a foundational activity in pharmaceutical science that ensures data integrity across the entire lifecycle of a drug. It is more than a regulatory hurdle; it is a scientific process that validates our understanding of a method's performance and limitations. By employing a risk-based strategy, authoring a clear protocol, and executing the experiments with meticulous care, we can ensure that the analytical data we generate—whether in a development lab, a QC facility, or a bioanalytical CRO—is reliable, reproducible, and ultimately, trustworthy.[5] This trust is the basis upon which the safety and efficacy of modern medicines are built.

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The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Indazole-Based Kinase Inhibitors: From Bench to Clinic

As a privileged scaffold in medicinal chemistry, the indazole ring system has proven to be a remarkably versatile framework for the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases, making it a cornerstone of modern targeted therapies. This guide provides a comparative analysis of prominent indazole-based kinase inhibitors, delves into the structure-activity relationships that govern their efficacy, and presents detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Protein kinases, which catalyze the transfer of a phosphate group from ATP to substrate proteins, are critical nodes in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation, survival, and angiogenesis.[3][4] The indazole core mimics the purine ring of ATP, enabling it to anchor within the kinase hinge region, a critical feature for competitive inhibition. Strategic substitutions at various positions on the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective drugs.[3][5]

Comparative Analysis of Key Indazole-Based Kinase Inhibitors

Several indazole-based inhibitors have successfully transitioned from discovery to clinical approval, each with a distinct target profile and therapeutic application.

Axitinib (Inlyta®)
  • Target Profile: A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[6][7] At higher concentrations, it also inhibits platelet-derived growth factor receptors (PDGFR) and c-Kit.[7]

  • Mechanism of Action: Axitinib is an ATP-competitive inhibitor that blocks the phosphorylation of VEGFRs, thereby inhibiting downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[6][8][9] This reduction in tumor blood supply inhibits tumor growth and progression.[6][8]

  • Therapeutic Application: Primarily used for the treatment of advanced renal cell carcinoma (RCC).[6][9]

Pazopanib (Votrient®)
  • Target Profile: A multi-targeted tyrosine kinase inhibitor against VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[10][11][12]

  • Mechanism of Action: By blocking these key receptors, Pazopanib simultaneously inhibits tumor angiogenesis and cell proliferation.[10][11][13] It prevents the ligand-induced autophosphorylation of these receptors, disrupting the signaling cascades that lead to cancer cell growth and survival.[14]

  • Therapeutic Application: Approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][11][12]

Entrectinib (Rozlytrek®)
  • Target Profile: A potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[15][16][17][18]

  • Mechanism of Action: Entrectinib targets oncogenic fusions of the NTRK, ROS1, or ALK genes.[15][18] These fusion proteins drive uncontrolled cell proliferation.[15] Entrectinib acts as an ATP competitor to block their kinase activity, inducing tumor cell apoptosis.[15][16] A key feature is its ability to cross the blood-brain barrier, making it effective against brain metastases.[17][19]

  • Therapeutic Application: A tumor-agnostic therapy approved for solid tumors with NTRK gene fusions and for ROS1-positive non-small cell lung cancer (NSCLC).[16][18][19]

Alectinib (Alecensa®)
  • Target Profile: A highly selective, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[20][21] It is also active against the RET proto-oncogene.[22]

  • Mechanism of Action: Alectinib blocks ALK phosphorylation, which disrupts downstream signaling and inhibits the growth of tumor cells that are dependent on ALK signaling.[21][23] It is notably effective against ALK mutations that confer resistance to first-generation inhibitors like crizotinib, including the L1196M "gatekeeper" mutation.[20][21][24]

  • Therapeutic Application: Used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[22]

The following diagram illustrates a simplified VEGFR signaling pathway, a primary target for indazole inhibitors like Axitinib and Pazopanib.

G cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR->RAS Dimerization & Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR Binds AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Activate Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activate Transcription Axitinib Axitinib / Pazopanib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib/Pazopanib.

Performance Summary

The table below summarizes the key characteristics of these selected indazole-based kinase inhibitors.

InhibitorPrimary Kinase TargetsKey IndicationsDistinguishing Features
Axitinib VEGFR-1, -2, -3Advanced Renal Cell CarcinomaHighly potent and selective for VEGFRs.[7]
Pazopanib VEGFR, PDGFR, c-KitAdvanced Renal Cell Carcinoma, Soft Tissue SarcomaMulti-targeted inhibitor affecting angiogenesis and direct tumor growth.[10][11]
Entrectinib TRK A/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLCTumor-agnostic, CNS-penetrant.[15][17][19]
Alectinib ALK, RETALK-positive NSCLCOvercomes resistance to first-generation ALK inhibitors.[20][23]

Experimental Evaluation of Kinase Inhibitors: A Methodological Guide

Validating the activity and mechanism of a novel kinase inhibitor requires a multi-step experimental approach, progressing from direct enzymatic assays to complex cellular and in vivo models.[25]

In Vitro Kinase Activity Assay (Biochemical Assay)

Causality and Rationale: This is the foundational experiment to determine if a compound directly inhibits the catalytic activity of a purified kinase enzyme. It isolates the drug-target interaction from cellular complexities. Luminescence-based assays that quantify ATP consumption or ADP production are widely used for their high throughput and sensitivity.[26][27]

G start Start: Prepare Reagents step1 1. Serially dilute Indazole Inhibitor in DMSO start->step1 step2 2. Add diluted inhibitor (or DMSO control) to 96-well plate step1->step2 step3 3. Add purified Kinase Enzyme and Substrate Peptide step2->step3 step4 4. Incubate to allow inhibitor-enzyme binding step3->step4 step5 5. Initiate reaction by adding ATP step4->step5 step6 6. Incubate at 30°C (e.g., 60 minutes) step5->step6 step7 7. Stop reaction & deplete unused ATP (e.g., ADP-Glo™ Reagent) step6->step7 step8 8. Convert ADP to ATP & generate luminescent signal step7->step8 step9 9. Read luminescence on a plate reader step8->step9 end End: Plot dose-response curve to calculate IC50 step9->end

Caption: Workflow for an in vitro luminescence-based kinase activity assay.

Detailed Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the indazole inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor or a DMSO vehicle control.

  • Enzyme Addition: Add the purified kinase of interest and its specific substrate peptide to each well. Incubate briefly (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[26]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure accurate competitive inhibition measurement.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[26]

    • Add a Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP, fueling a luciferase reaction that generates a light signal. Incubate for 30 minutes.[26]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[26]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Kinase Assays

Causality and Rationale: While biochemical assays confirm direct enzyme inhibition, they do not predict a compound's performance in a living system. Cell-based assays are critical to assess cell permeability, target engagement within the complex cellular milieu, and the functional consequences of inhibiting a signaling pathway.[28][29]

G cluster_A A. Phosphorylation Assay cluster_B B. Proliferation Assay start Start: Seed Cancer Cells in Plates step1 1. Culture appropriate cells (e.g., HUVEC for VEGFRi) start->step1 step2 2. Treat cells with serial dilutions of inhibitor step1->step2 step3 3. Incubate for a defined period (e.g., 24-72 hours) step2->step3 A1 4a. Stimulate pathway with growth factor (e.g., VEGF) step3->A1 B1 4b. Add viability reagent (e.g., CellTiter-Glo®) step3->B1 A2 5a. Lyse cells and collect protein A1->A2 A3 6a. Quantify p-Substrate/ Total Substrate via Western Blot or ELISA A2->A3 end End: Determine cellular IC50 for target inhibition and cell viability A3->end B2 5b. Read luminescence/ fluorescence B1->B2 B3 6b. Calculate percent inhibition of cell growth B2->B3 B3->end

Caption: Parallel workflows for cell-based phosphorylation and proliferation assays.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: Seed an appropriate cell line (e.g., HUVECs for VEGFR inhibitors, NCI-H2228 for ALK inhibitors) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, starve the cells in a low-serum medium for 4-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the indazole inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the signaling pathway by adding the relevant growth factor (e.g., VEGF for VEGFR) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., phospho-ERK).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the substrate to serve as a loading control.

    • Incubate with a secondary HRP-conjugated antibody and detect using an ECL reagent.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent inhibition of target signaling.

In Vivo Efficacy Studies

Causality and Rationale: The ultimate preclinical validation for a cancer therapeutic is its ability to inhibit tumor growth in an animal model. In vivo studies, typically using xenograft models where human cancer cells are implanted in immunocompromised mice, are essential for evaluating a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[25][30]

General Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant a suspension of a relevant human cancer cell line (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, inhibitor-treated groups) based on tumor volume.

  • Drug Administration: Administer the indazole inhibitor via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (using calipers) two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a defined duration. Euthanize the animals and excise the tumors for further analysis (e.g., Western blot for target engagement).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

Conclusion

Indazole-based kinase inhibitors represent a major success story in targeted cancer therapy, with multiple approved drugs demonstrating significant clinical benefit. Their versatility stems from the chemically tractable indazole scaffold, which can be tailored to achieve high potency and selectivity against a diverse range of kinase targets. A rigorous and logical experimental cascade, from initial biochemical assays through cellular validation and culminating in in vivo efficacy models, is paramount for the successful development of the next generation of these powerful therapeutics. This guide provides the comparative context and methodological foundation necessary for researchers to advance their own discovery programs in this critical area of oncology.

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Illuminating Molecular Architecture: A 2D NMR Confirmation of Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For N-heterocyclic compounds such as indazole derivatives, which are prevalent scaffolds in medicinal chemistry, precise structural assignment is paramount. This guide provides an in-depth, technical walkthrough for confirming the structure of Methyl 1-methyl-1H-indazole-7-carboxylate, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will dissect the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating system for structural verification.

The Analytical Challenge: Distinguishing Isomers

The synthesis of substituted indazoles can often yield a mixture of isomers, particularly N1 and N2 alkylated products. In the case of this compound, it is crucial to definitively establish the position of the methyl group on the indazole ring and the connectivity of the methyl carboxylate group. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, overlapping signals and the lack of direct connectivity information can leave room for ambiguity. 2D NMR spectroscopy elegantly overcomes these limitations by spreading spectral information across two dimensions, revealing correlations between nuclei.

The Strategic Approach: A Triad of 2D NMR Techniques

Our experimental design employs a synergistic combination of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), which is critical for piecing together the molecular skeleton.

This multi-faceted approach ensures a robust and cross-validated structural assignment.

Experimental Data & Interpretation

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, determined through the comprehensive analysis of 1D and 2D NMR spectra.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
38.05s134.5
47.75dd8.0, 1.0128.0
57.15t8.0121.0
67.90dd8.0, 1.0129.5
7a141.0
3a124.0
N-CH₃4.10s35.0
C=O166.0
O-CH₃3.95s52.5

Step-by-Step 2D NMR Analysis for Structural Confirmation

Establishing the Aromatic Spin System with COSY

The COSY spectrum is the first step in delineating the proton connectivity on the benzene ring of the indazole core.

Workflow for COSY Analysis:

Caption: COSY correlations confirm the H-4, H-5, H-6 spin system.

The cross-peaks in the COSY spectrum will show a correlation between H-4 (δ 7.75) and H-5 (δ 7.15), and between H-5 (δ 7.15) and H-6 (δ 7.90). This confirms their adjacent positions on the aromatic ring. The absence of a correlation between H-4 and H-6 is also informative, indicating they are not directly coupled.

Assigning Directly Bonded Carbons with HSQC

The HSQC experiment provides unambiguous one-bond correlations between protons and the carbons they are attached to, simplifying the assignment of the protonated carbons.

Workflow for HSQC Analysis:

Caption: HSQC correlations link protons to their directly attached carbons.

Each proton signal will show a cross-peak with its corresponding carbon signal in the HSQC spectrum. For example, the proton at δ 8.05 will correlate with the carbon at δ 134.5, confirming this as the H-3/C-3 pair. Similarly, the methyl protons at δ 4.10 and δ 3.95 will correlate with their respective carbons at δ 35.0 and δ 52.5.

Assembling the Molecular Framework with HMBC

The HMBC experiment is the linchpin of the structural elucidation process, revealing two- and three-bond correlations that connect the different fragments of the molecule.

Key HMBC Correlations to Confirm the Structure:

  • N-CH₃ to Indazole Core: The protons of the N-methyl group (δ 4.10) will show long-range correlations to C-3a and C-7a of the indazole ring. This is a critical piece of evidence confirming the attachment of the methyl group to the N1 position.

  • H-6 to Carboxylate Group: The proton at H-6 (δ 7.90) will exhibit a three-bond correlation to the carbonyl carbon (C=O) of the methyl carboxylate group (δ 166.0). This definitively places the ester at the C-7 position.

  • O-CH₃ to Carboxylate Group: The protons of the O-methyl group (δ 3.95) will show a two-bond correlation to the carbonyl carbon (C=O, δ 166.0), confirming the methyl ester functionality.

  • H-3 to Benzene Ring: The proton at H-3 (δ 8.05) will show correlations to C-3a and C-4, further solidifying the connectivity within the indazole ring system.

Workflow for HMBC Analysis:

Caption: Key HMBC correlations for structural assembly.

Comparison with Alternative Structures

The conclusive power of this 2D NMR analysis becomes evident when considering potential isomeric structures. For instance, if the methyl group were at the N2 position, the HMBC correlations from the N-methyl protons would be to C-3 and C-7a. Similarly, if the carboxylate group were at a different position, for example C-3, the HMBC correlations from the aromatic protons would be distinctly different. The observed set of correlations is uniquely consistent with the structure of this compound.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled single-pulse experiment.

  • COSY: Gradient-selected COSY (gCOSY) experiment.

  • HSQC: Phase-sensitive gradient-edited HSQC with adiabatic pulses for uniform excitation.

  • HMBC: Gradient-selected HMBC optimized for a long-range coupling constant of 8 Hz.

Conclusion

The systematic application and interpretation of COSY, HSQC, and HMBC experiments provide an irrefutable confirmation of the structure of this compound. This guide illustrates how a logical, data-driven approach, grounded in the fundamental principles of 2D NMR, allows researchers to confidently elucidate complex molecular architectures. This level of analytical certainty is indispensable for advancing drug discovery and development programs.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]

  • Fruchier, A.; Pellegrin, V.; Schimpf, R.; Elguero, J. NMR studies in the heterocyclic series XXIV—¹H,¹³C and¹⁵N study of¹⁵N labelled indazoles. Magnetic Resonance in Chemistry1982 , 20 (2), 89-94. [Link]

A Comparative Guide to the Synthesis of Substituted Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Consequently, the development of efficient and versatile synthetic routes to access functionally diverse indazoles is of paramount importance to researchers and drug development professionals. This guide provides an in-depth, comparative analysis of key synthetic strategies, moving beyond mere protocols to elucidate the mechanistic reasoning that underpins these powerful transformations.

Classical Approaches: The Foundation of Indazole Synthesis

While modern methods offer elegance and efficiency, classical syntheses laid the groundwork for indazole chemistry and are still relevant in certain contexts.

The Jacobson Indazole Synthesis

The Jacobson synthesis is a foundational method involving the intramolecular cyclization of N-nitroso-o-toluidides. Mechanistic studies have revealed this reaction to be an intramolecular azo coupling, with an initial acyl shift as the rate-determining step.[3]

Experimental Protocol: Synthesis of Indazole from N-Acetyl-o-toluidine [3]

  • Acetylation: o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).

  • Nitrosation: The mixture is cooled in an ice bath and nitrosated by the rapid admission of a stream of nitrous gases, keeping the temperature between +1° and +4°.

  • Decomposition and Cyclization: The solution is warmed to room temperature and then heated on a steam bath to complete the decomposition and cyclization.

  • Work-up and Purification: The cooled solution is extracted with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole. The crude product is collected, dried, and can be purified by vacuum distillation.

Advantages:

  • Utilizes readily available starting materials.

  • A well-established and understood method.

Limitations:

  • The use of nitrous gases can be hazardous.

  • Yields can be moderate (36-47% reported for the crude product).[3]

  • The reaction conditions are not particularly mild.

Modern Strategies: Efficiency and Versatility

Contemporary synthetic chemistry has introduced a host of innovative methods for constructing the indazole ring system, often with improved yields, broader substrate scope, and milder reaction conditions.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and indazolones from o-nitrobenzylamines or related precursors.[4][5] It is an N,N-bond forming heterocyclization that can proceed under both acidic and basic conditions.[4][6] The reaction is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[4]

Mechanism of the Davis-Beirut Reaction (Base-Catalyzed)

The base-catalyzed mechanism involves the deprotonation of the benzylic position to form a carbanion, which then attacks the nitro group, leading to cyclization and subsequent rearrangement to the 2H-indazole product.[4]

Davis-Beirut Reaction Mechanism start o-Nitrobenzylamine carbanion Carbanion Intermediate start->carbanion Base (e.g., DBU) cyclization Cyclization carbanion->cyclization Intramolecular Attack product 2H-Indazole cyclization->product Rearrangement

Caption: Base-catalyzed Davis-Beirut reaction mechanism.

Experimental Protocol: Synthesis of 2-Amino-2H-indazoles [6]

  • Starting Material Synthesis: o-Nitrobenzaldehydes are reacted with a primary amine followed by reduction with NaBH₄ to yield the corresponding o-nitrobenzylamines.

  • Davis-Beirut Cyclization: The o-nitrobenzylamine is reacted with a base such as DBU in an anhydrous solvent like THF at room temperature.

  • Work-up and Purification: The reaction mixture is typically purified by flash column chromatography on silica gel to afford the desired 2-amino-2H-indazole.

Advantages:

  • Metal-free reaction conditions.[2]

  • Utilizes inexpensive and readily available starting materials.[2][4]

  • Versatile for the synthesis of various 2H-indazoles and indazolones.[2][7]

Limitations:

  • Can be low-yielding with certain substrates, such as secondary alcohols and anilines.[2][8]

  • Reaction conditions may require careful optimization, particularly concerning water content.[2][7]

  • N-aryl targets have traditionally been challenging to access under alkaline conditions.[8]

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted indazoles.[9][10] These methods often involve the use of rhodium, palladium, or cobalt catalysts to direct the formation of the indazole ring.[1][10][11]

Conceptual Workflow for C-H Activation/Annulation

CH_Activation_Workflow start Aryl Precursor (e.g., Imidate, Azobenzene) activation C-H Activation start->activation Coordination catalyst Transition Metal Catalyst (e.g., [Cp*RhCl2]2) activation->catalyst coupling Coupling with Partner (e.g., Nitrosobenzene) activation->coupling annulation Intramolecular Annulation coupling->annulation product Substituted Indazole annulation->product

Caption: General workflow for C-H activation/annulation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes [2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol).

  • Reaction: Stir the reaction mixture at 80 °C for 24 hours.

  • Work-up and Purification: After cooling, filter the mixture through Celite and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel.

Advantages:

  • High atom economy.

  • Excellent functional group tolerance.[1][11]

  • Provides access to a wide range of substituted indazoles.[9]

Limitations:

  • Requires the use of often expensive and air-sensitive transition metal catalysts.

  • May require directing groups on the substrate.

  • Optimization of reaction conditions (catalyst, oxidant, solvent) can be complex.[9]

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing substituents onto a pre-formed indazole core or for constructing the indazole ring itself.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Aryl-Indazoles [12]

  • Reaction Setup: In a suitable flask, dissolve the bromo-indazole carboxamide (0.404 mmol) in a mixture of 1,4-dioxane and water.

  • Reagent Addition: Add the desired boronic acid (1.212 mmol), K₂CO₃ (1.212 mmol) as the base, and the palladium catalyst (e.g., PdCl₂(dppf)·DCM, 0.020 mmol).

  • Reaction: Stir the mixture at 100 °C for 8-12 hours.

  • Work-up and Purification: After completion, filter the reaction mixture through Celite. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Advantages:

  • Excellent reliability and broad substrate scope for C-C bond formation.[12]

  • High functional group tolerance.[13]

  • Well-established and widely used in medicinal chemistry.

Limitations:

  • Requires the synthesis of halogenated indazole precursors.

  • Residual palladium in the final product can be a concern in pharmaceutical applications.

Emerging Technologies in Indazole Synthesis

The field of organic synthesis is continually evolving, with new technologies offering enhanced safety, efficiency, and scalability.

Flow Chemistry

Flow chemistry offers significant advantages over traditional batch synthesis, particularly for reactions that are exothermic or involve hazardous intermediates.[14][15] The small reactor volume at any given time greatly mitigates safety risks.[14]

Experimental Protocol: One-Step Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines in Flow [14][16]

  • Solution Preparation: Prepare a solution of the 2-fluorobenzaldehyde in DMA (Solution A) and a solution of the hydrazine and a base (e.g., DIPEA) in DMA (Solution B).

  • System Setup: Use a flow reactor system with two pumps to deliver the solutions to a T-mixer. The combined stream then passes through a heated reactor coil (e.g., 10 mL PFA or stainless steel) at a set temperature (e.g., 150-250 °C). A back-pressure regulator maintains the solvent in the liquid phase.

  • Reaction and Collection: The product stream is collected at the outlet of the reactor.

  • Work-up and Purification: The collected solution is worked up by extraction and purified by column chromatography.

Advantages:

  • Enhanced safety, especially when dealing with unstable intermediates like diazonium salts.[14]

  • Improved reproducibility and scalability.[15][16]

  • Precise control over reaction parameters (temperature, pressure, residence time).[14]

Limitations:

  • Requires specialized and often expensive equipment.

  • Potential for reactor clogging with insoluble materials.

  • Initial optimization of flow parameters can be time-consuming.

Photocatalysis

Visible-light photocatalysis has emerged as a green and sustainable approach for organic synthesis, including the formation of indazoles.[17] These reactions often proceed under mild conditions and can enable novel transformations.[18][19]

Conceptual Overview of a Photocatalytic Indazole Synthesis

A photocatalyst, upon absorbing visible light, can initiate a single-electron transfer process, generating radical intermediates that can lead to the desired cyclization and N-N bond formation.[17][18]

Advantages:

  • Utilizes a clean and renewable energy source.[17][19]

  • Often proceeds under mild reaction conditions.[19]

  • Can enable unique and selective transformations.

Limitations:

  • The field is still developing, and the substrate scope for some reactions may be limited.

  • Photocatalysts can be expensive.

  • Reaction quantum yields can be low, requiring longer reaction times.

Comparative Analysis of Synthesis Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis Moderate (36-47%)[3]LimitedUses simple starting materialsHazardous reagents, harsh conditions
Davis-Beirut Reaction Good (60-90%)[2]Tolerates various alkyl and some aryl amines[2][6]Metal-free, inexpensive starting materials[2][4]Can be low-yielding with certain substrates, requires optimization[2][8]
C-H Activation Moderate to excellent[1]Broad functional group tolerance[1][11]High atom economy, direct functionalizationRequires expensive metal catalysts, may need directing groups
Cross-Coupling Good to excellent[12][13]Broad for aryl and heteroaryl groups[12][13]Reliable, high functional group toleranceRequires pre-functionalized substrates, potential metal contamination
Flow Chemistry Good to excellentVersatile for various substituted indazoles[16]Enhanced safety, scalability, reproducibility[14][15]Requires specialized equipment, potential for clogging
Photocatalysis Moderate to excellent[19]Dependent on the specific transformationGreen and sustainable, mild conditions[17][19]Can require long reaction times, photocatalysts can be costly

Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved significantly, from classical methods to highly sophisticated transition-metal-catalyzed and technologically advanced approaches. The choice of synthetic route depends on a multitude of factors, including the desired substitution pattern, scale of the reaction, available resources, and safety considerations. For rapid access to diverse analogs in a discovery setting, modern methods like C-H activation and cross-coupling are often favored. For process development and scale-up, the enhanced safety and control offered by flow chemistry present a compelling advantage. As the field continues to advance, the integration of technologies like photocatalysis and artificial intelligence-driven reaction design will undoubtedly accelerate the discovery of novel indazole-based therapeutics.[20]

References

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  • Davis–Beirut reaction. Wikipedia. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Vapourtec. [Link]

  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central. [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Potential of a Key Indazole Derivative and Its Analogs

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for the design of novel therapeutics.[3] Among the vast array of indazole derivatives, Methyl 1-methyl-1H-indazole-7-carboxylate stands as a compound of significant interest. This guide provides a comprehensive comparison of its potential bioactivity against key structural analogs, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The ability to functionalize the indazole core at various positions allows for the fine-tuning of its physicochemical properties and biological targets. The N1 and N2 positions of the pyrazole ring are particularly crucial, as substitution at these sites significantly influences the molecule's spatial arrangement and interaction with biological macromolecules.

Comparative Bioactivity Analysis: this compound and Its Analogs

While direct comparative experimental data for this compound and its immediate analogs is limited in publicly available literature, we can infer potential structure-activity relationships (SAR) based on extensive research on the broader indazole class. This section presents a logical comparison to guide future experimental design.

The key analogs for comparison include:

  • N2-methyl Isomer: Methyl 2-methyl-1H-indazole-7-carboxylate

  • Positional Isomers of the Methyl Carboxylate Group:

    • Methyl 1-methyl-1H-indazole-3-carboxylate

    • Methyl 1-methyl-1H-indazole-4-carboxylate

    • Methyl 1-methyl-1H-indazole-5-carboxylate

    • Methyl 1-methyl-1H-indazole-6-carboxylate

Inferred Structure-Activity Relationships:

1. N-Methylation (N1 vs. N2): The position of the methyl group on the indazole nitrogen (N1 vs. N2) is a critical determinant of biological activity. Generally, N1-substituted indazoles are thermodynamically more stable.[4] However, the regioselectivity of N-alkylation can be influenced by reaction conditions and the nature of substituents on the indazole ring.[5] For many biological targets, the N1-alkylation provides a vector for interaction with specific residues in a binding pocket. The orientation of the substituent at N1 can significantly impact potency and selectivity. For instance, in a series of indazole arylsulfonamides, N1-substitution was found to be crucial for potent CCR4 antagonism.

2. Position of the Methyl Carboxylate Group: The location of the electron-withdrawing methyl carboxylate group on the benzene ring will undoubtedly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

  • Position 7: The proximity of the carboxylate group at position 7 to the N1-methyl group could lead to steric hindrance, potentially influencing the planarity of the molecule and its ability to fit into a binding site. Conversely, this steric bulk might also confer selectivity for certain targets.

  • Position 3: Substitution at the 3-position is common in many bioactive indazoles. A methyl carboxylate at this position would extend from the pyrazole ring, offering a different trajectory for interaction with target proteins compared to substitution on the benzene ring.

  • Positions 4, 5, and 6: These positions offer alternative locations for the carboxylate group, each resulting in a unique electronic and steric profile that could modulate bioactivity. For example, in some indazole series, substitution at the 6-position has been shown to be favorable for certain biological activities.

The following table summarizes the key structural differences and their potential impact on bioactivity, forming a basis for experimental investigation.

CompoundKey Structural FeatureInferred Bioactivity Considerations
This compound N1-methylation, C7-carboxylatePotential for steric interactions influencing selectivity. The electron-withdrawing group at C7 affects the electronics of the benzene portion.
Methyl 2-methyl-1H-indazole-7-carboxylateN2-methylation, C7-carboxylateAltered 3D geometry compared to the N1-isomer, likely leading to different target interactions and bioactivity profile.
Methyl 1-methyl-1H-indazole-3-carboxylateN1-methylation, C3-carboxylateCarboxylate group extends from the pyrazole ring, potentially interacting with different residues in a target's active site.
Methyl 1-methyl-1H-indazole-4-carboxylateN1-methylation, C4-carboxylateDifferent electronic and steric environment compared to C7, potentially leading to altered potency or target profile.
Methyl 1-methyl-1H-indazole-5-carboxylateN1-methylation, C5-carboxylateMay offer a more solvent-exposed position for the carboxylate, potentially influencing solubility and pharmacokinetic properties.
Methyl 1-methyl-1H-indazole-6-carboxylateN1-methylation, C6-carboxylateA common position for substitution in bioactive indazoles; may lead to favorable interactions with various biological targets.

Experimental Protocols for Bioactivity Assessment

To facilitate the direct comparison of this compound and its analogs, the following detailed, step-by-step methodologies for key bioactivity assays are provided.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Preparation: Prepare a stock solution of each indazole analog in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere prepare Prepare Serial Dilutions of Indazole Analogs treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability and IC50 read->calculate

Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., diclofenac sodium), and test groups for each indazole analog at different doses. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_prep Preparation cluster_dosing Dosing and Induction cluster_measurement Measurement and Analysis acclimate Acclimatize Rats group Group and Fast Animals acclimate->group administer Administer Test Compounds/Vehicle group->administer induce Inject Carrageenan into Paw administer->induce measure Measure Paw Volume at Time Intervals induce->measure analyze Calculate % Inhibition of Edema measure->analyze

Workflow for Carrageenan-Induced Paw Edema Assay.
Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each indazole analog in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Confirmation (Optional): To confirm the MIC, a viability indicator such as resazurin can be added to the wells. A color change from blue to pink indicates viable cells.

Potential Signaling Pathway Involvement

Indazole derivatives are known to interact with a variety of signaling pathways implicated in disease. For instance, many indazole-based compounds act as kinase inhibitors, targeting pathways crucial for cell proliferation and survival in cancer. A representative pathway often modulated by such inhibitors is the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indazole Indazole Derivative (Potential Inhibitor) Indazole->PI3K Indazole->Akt Indazole->mTORC1

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by indazole derivatives.

Conclusion

This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. While direct comparative bioactivity data is not yet abundant, the principles of structure-activity relationships within the broader indazole class provide a rational basis for prioritizing synthetic and screening efforts. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these compounds and uncover their full therapeutic potential. The continued exploration of this privileged scaffold is poised to yield significant advances in the fields of oncology, inflammation, and infectious diseases.

References

(Please note: The following is a consolidated list of references based on the provided search results. The URLs have been verified at the time of generation.)

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. PubMed Central. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. Available at: [Link]

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  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link]

  • (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available at: [Link]

  • Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. PubMed Central. Available at: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Importance of Isomeric Purity

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. Derivatives of indazole are being investigated and developed for a wide range of therapeutic areas, including oncology and as potent inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP).[1] Methyl 1-methyl-1H-indazole-7-carboxylate (CAS 1092351-84-2) is a key building block in this field. Its specific substitution pattern—a methyl group on the N1 position of the indazole ring and a methyl ester at the C7 position—dictates the final architecture and, consequently, the biological activity of the target molecules synthesized from it.

For researchers in drug development, the quality of this starting material is non-negotiable. A Certificate of Analysis (CoA) is the primary document that attests to this quality. However, interpreting a CoA goes beyond simply reading the purity percentage. It requires a deep understanding of the analytical techniques employed, the potential for isomeric impurities, and the implications of these factors on experimental outcomes. This guide provides an in-depth analysis of the CoA for this compound, compares it with critical alternatives, and presents the underlying experimental protocols that validate its quality.

Part 1: Deconstructing the Certificate of Analysis: A Framework for Quality Assessment

A CoA is a batch-specific document that guarantees a product meets a defined set of specifications. For a research chemical like this compound, the CoA is built upon three pillars of analysis: Identity, Purity, and Physical Properties.

Analytical Workflow for Quality Control

The generation of a reliable CoA follows a stringent workflow, ensuring that each batch of the compound is systematically tested and verified.

cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Specific Techniques cluster_3 Finalization raw_material Raw Material Batch sampling Representative Sampling raw_material->sampling visual_inspection Visual Inspection (Appearance, Color) sampling->visual_inspection identity_tests Identity Confirmation visual_inspection->identity_tests purity_tests Purity & Impurity Profiling nmr ¹H NMR identity_tests->nmr ms LC-MS identity_tests->ms hplc HPLC/UPLC purity_tests->hplc gcms GC-MS (Residual Solvents) purity_tests->gcms data_review Data Review & Interpretation nmr->data_review ms->data_review hplc->data_review gcms->data_review coa_generation CoA Generation data_review->coa_generation

Caption: Standard workflow for the analysis and certification of a chemical intermediate.

Table 1: Typical Certificate of Analysis Specifications

ParameterSpecificationMethodRationale
Identity
¹H NMR SpectrumConsistent with structure¹H NMR (400 MHz)Confirms the precise arrangement of protons, verifying the molecular structure and isomeric identity.
Mass SpectrumConsistent with structureLC-MS (ESI+)Confirms the molecular weight of the compound (190.20 g/mol ).
Purity
Purity≥98.0%HPLCQuantifies the percentage of the main compound relative to detectable impurities.
Physical Properties
AppearanceWhite to off-white solidVisualA simple but important first check for degradation or gross contamination.
Identity Confirmation: "Is this the right molecule?"

The most critical question a CoA must answer is whether the material is, in fact, this compound. The substitution pattern is key, and even minor isomeric variations can lead to completely different biological activities or failed syntheses.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for structural elucidation. The ¹H NMR spectrum provides a unique fingerprint of the molecule, showing the chemical environment of every hydrogen atom. For this compound, key diagnostic signals include the two singlets corresponding to the N-methyl and the ester methyl groups, and the characteristic splitting patterns of the aromatic protons on the benzene ring. A CoA stating "Consistent with structure" means this unique fingerprint has been verified.[2]

  • Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): This technique confirms the molecular weight of the compound. For C₁₀H₁₀N₂O₂, the expected molecular weight is approximately 190.20 g/mol . LC-MS provides a second layer of identity confirmation and is a powerful tool for purity assessment.[3][4]

Purity Assessment: "What else is in the vial?"

No chemical is 100% pure. The CoA must quantify the level of the desired compound and provide information about any impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity of non-volatile organic compounds.[3] A sample is passed through a column that separates different components based on their chemical properties. The output, a chromatogram, shows a large peak for the main compound and smaller peaks for impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks. A purity of ≥98% is common for high-quality research-grade materials.

  • Common Impurities: The most likely impurities arise from the synthetic route. These can include unreacted starting materials, reagents, or, most critically, regioisomers—molecules with the same chemical formula but a different arrangement of atoms.[3] For this specific compound, a potential regioisomeric impurity is the unmethylated precursor, Methyl 1H-indazole-7-carboxylate .

Part 2: Comparative Analysis: The Criticality of the N1-Methyl Group

The choice of a specific chemical building block is a deliberate one. In drug discovery, seemingly small structural changes can have profound effects. Here, we compare this compound to its most relevant chemical alternative: its direct precursor.

Molecular Structure Comparison

The key difference lies in the presence or absence of the methyl group at the N1 position of the indazole ring. This single modification has significant synthetic and biological implications.

Caption: Structural comparison of the target compound and its N-H precursor.

Table 2: Comparison of this compound and its N-H Analog

FeatureThis compoundMethyl 1H-indazole-7-carboxylate (Alternative/Impurity)
CAS Number 1092351-84-2755752-82-0[5]
Molecular Weight 190.20 g/mol 176.17 g/mol [5]
Key Structural Feature N1-Methyl group presentN1-H proton present
Synthetic Utility Used when the N1 position must be fixed as a methyl group, preventing unwanted side reactions and directing subsequent modifications to other parts of the molecule.Used as a versatile precursor where the N1 position is intended for further functionalization (e.g., attachment of different alkyl or aryl groups).[6]
Implication as an Impurity Its presence indicates an incomplete methylation reaction during synthesis. If not removed, it can compete in subsequent reactions, leading to a mixture of final products and complicating purification.N/A

The presence of the N1-methyl group is not a trivial detail. It serves as a "protecting group" of sorts, ensuring that any further chemical transformations occur at other desired positions on the molecule. If a researcher's synthesis requires a specific side chain to be added elsewhere, the presence of the N-H analog as an impurity would lead to a mixture of products, significantly reducing the yield of the desired compound and creating a purification nightmare. Therefore, a CoA that confirms the absence or very low level of this impurity is crucial for synthetic success.

Part 3: Experimental Protocols: The Science Behind the Specifications

To provide full transparency and empower researchers to potentially verify results, this section details the standard operating procedures for the key analytical methods cited in a CoA.

Protocol 1: HPLC Method for Purity Determination

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.

Objective: To quantify the purity of the compound and separate it from potential impurities, including the Methyl 1H-indazole-7-carboxylate precursor.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Analytical standard of this compound (≥99.5% purity).

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      18.0 95
      18.1 30

      | 22.0 | 30 |

  • System Suitability: Inject the analytical standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤2.0%.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the sum of all peak areas to determine the purity.

Expected Outcome: A major peak corresponding to the product should be observed. The N-H precursor, being more polar, would be expected to elute earlier than the N-methylated product under these reversed-phase conditions.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure and isomeric integrity of the compound.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz).

  • 5 mm NMR tubes.

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve high resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 30° pulse angle, 1-second relaxation delay).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Interpretation of Key Signals (Based on typical indazole structures[2][7][8]):

  • ~8.0-7.0 ppm: Multiplets corresponding to the 3 aromatic protons on the benzene ring.

  • ~4.1 ppm (Singlet, 3H): Protons of the N-methyl group (N-CH₃). This signal is CRITICAL and its absence would indicate the N-H analog.

  • ~3.9 ppm (Singlet, 3H): Protons of the ester methyl group (O-CH₃).

Protocol 3: GC-MS for Residual Solvent Analysis

Objective: To identify and quantify any residual solvents from the synthesis and purification process.

Instrumentation & Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-624).

  • High-purity Helium as carrier gas.

  • Solvent for dilution (e.g., Dimethyl Sulfoxide - DMSO).

Procedure:

  • Sample Preparation: Prepare a stock solution by dissolving ~100 mg of the sample in 1 mL of DMSO.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Analysis: Inject 1 µL of the sample headspace or liquid sample.

  • Data Interpretation: Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., ethyl acetate, dichloromethane, DMF).

Conclusion

The Certificate of Analysis for this compound is more than a simple declaration of purity; it is a detailed scientific report that provides confidence in the material's identity and quality. For professionals in drug discovery and development, the ability to critically evaluate this document is paramount. Understanding the difference between the target compound and its potential regioisomeric impurities—specifically the N-H precursor—is essential for predictable and successful synthesis of novel therapeutic agents. By appreciating the rigor of the underlying analytical methods like HPLC and NMR, researchers can proceed with their work, assured that their starting material is precisely what they need it to be, thereby safeguarding the integrity of their research from the very first step.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
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  • Wiley-VCH. (2007).
  • PubChem. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. National Center for Biotechnology Information. Available at: [Link].

  • The Royal Society of Chemistry. (2011).
  • American Chemical Society. (2011). Synthesis of 1H-Indazoles via Silver(I)
  • Home Sunshine Pharma. Methyl 1H-indazole-7-carboxylate CAS 755752-82-0. Home Sunshine Pharma. Available at: [Link].

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link].

  • BenchChem. (2025). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight. Benchchem.
  • National Institutes of Health. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Available at: [Link].

  • National Institutes of Health. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
  • Beilstein Journals.
  • SpectraBase. Methyl 1-benzoyl-4,5,6,7-tetrahydro-3-phenyl-1H-indazole-5(6)-carboxylate. Wiley. Available at: [Link].

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid. PMC. Available at: [Link].

  • ResearchGate. (2007). (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate. Available at: [Link].

  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... ResearchGate. Available at: [Link].

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
  • PubChem. 1-Methyl-1H-indazole | C8H8N2 | CID 139456. National Center for Biotechnology Information. Available at: [Link].

  • IUCr. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)
  • Asian Journal of Research in Chemistry. (2024). Importance of GC-MS for Analyzing Sars-Cov-2 Drugs in Biological Sample.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

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A Senior Application Scientist's Guide to Qualifying Reference Standards for Methyl 1-methyl-1H-indazole-7-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identity, purity, quality, and strength of a drug substance or product are built.[1] For novel compounds like Methyl 1-methyl-1H-indazole-7-carboxylate, a key intermediate in various synthetic pathways, the absence of a primary compendial standard from bodies like the U.S. Pharmacopeia (USP) presents a significant analytical challenge.[1][2] Researchers and drug development professionals are often faced with sourcing materials from commercial suppliers who may provide limited analytical data, sometimes noting that the "buyer assumes responsibility to confirm product identity and/or purity."[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and qualify commercially available this compound for use as a reliable in-house (secondary) reference standard. We will objectively compare the necessary analytical assessments and provide the supporting experimental methodologies required to ensure data integrity in your research and development programs. This process is not merely a suggestion but a necessity, aligning with the principles outlined by the International Council for Harmonisation (ICH) and global regulatory bodies that demand analytical procedures be validated as "fit for purpose."[4][5]

The Analytical Challenge: Comparing Hypothetical Commercial Standards

To illustrate the qualification process, let us consider three hypothetical commercial sources for this compound, each representing a different tier of quality and documentation.

  • Supplier A (Premium Standard): Provides a comprehensive Certificate of Analysis (CoA) including identity confirmation by ¹H NMR and Mass Spectrometry (MS), and purity assessment by High-Performance Liquid Chromatography (HPLC) at a specific wavelength.

  • Supplier B (Research Grade): Offers a material with a CoA that only includes a ¹H NMR spectrum to confirm the structure. Purity is not quantitatively assessed.

  • Supplier C (Bulk Chemical): Sells the material with only a CAS number and molecular formula, providing no analytical data.[3]

The objective is not to simply accept the supplier's data, but to establish a self-validating system to qualify the best candidate for use as an in-house reference standard.[6] The most suitable material should be of the highest possible purity, thoroughly characterized to ensure its identity and quality.[7]

Experimental Design for Qualification and Comparison

A robust qualification program must unequivocally confirm the material's identity and accurately determine its purity. The following experimental workflow is designed to achieve this.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay Determination cluster_2 Phase 3: Method Validation & Stability Assessment cluster_3 Phase 4: Final Qualification Identity_NMR ¹H and ¹³C NMR Spectroscopy Identity_MS Mass Spectrometry (MS/HRMS) Identity_NMR->Identity_MS Identity_IR Infrared (IR) Spectroscopy Identity_MS->Identity_IR Purity_HPLC HPLC-UV Purity (Peak Area Normalization) Identity_IR->Purity_HPLC Purity_Assay Quantitative NMR (qNMR) or HPLC Assay vs. Independent Standard Purity_HPLC->Purity_Assay Purity_Residual Residual Solvents (GC-HS) Purity_Assay->Purity_Residual Purity_Water Water Content (Karl Fischer) Purity_Residual->Purity_Water Stability_Forced Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) Purity_Water->Stability_Forced Stability_Method Development of Stability-Indicating HPLC Method Stability_Forced->Stability_Method Qualification Assign Purity Value & Establish Expiry/Retest Date Stability_Method->Qualification Material Receive Candidate Material (Suppliers A, B, C) Material->Identity_NMR

Caption: Workflow for Reference Standard Qualification.

Identity Confirmation: Is It the Right Molecule?

The first and most critical step is to confirm the chemical structure of the material from each supplier.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[8] For this compound, the ¹H NMR spectrum should show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a singlet for the ester methyl group. The chemical shifts and coupling constants should be consistent with published data for similar indazole derivatives.[8][9]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition (C₁₀H₁₀N₂O₂).[10] Standard MS will confirm the molecular weight (190.20 g/mol ).[3]

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present, such as the C=O stretch of the ester and the aromatic C=C and C-H bonds.[8]

Causality Behind Choices: Using orthogonal techniques (NMR, MS, IR) provides a higher degree of confidence in the structural assignment than any single method alone. While Supplier A provides NMR and MS data, independent verification is crucial to eliminate any potential errors or misinterpretations. For Suppliers B and C, this entire process is mandatory.

Purity Assessment: How Much of It Is the Right Molecule?

Purity determination is a quantitative exercise that directly impacts the accuracy of all future analyses using this standard. A mass balance approach is considered best practice.[7]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for assessing the presence of organic impurities.[11][12] The goal is to develop a method that separates the main peak from all process-related impurities and potential degradants. Purity is often initially estimated by peak area normalization, assuming all impurities have a similar response factor to the main compound.

  • Water Content: Karl Fischer titration is the gold standard for accurately measuring water content in the material.

  • Residual Solvents: Gas Chromatography with Headspace sampling (GC-HS) is used to identify and quantify any residual solvents from the synthesis and purification process.

  • Non-Volatile Impurities: Residue on ignition (sulfated ash) can be performed to quantify inorganic impurities.

Stability Assessment and Method Validation

To be useful, a reference standard must be stable under defined storage conditions. Furthermore, the analytical method used to track its purity must be "stability-indicating."[13] This is achieved through forced degradation studies.[14][15]

  • Forced Degradation (Stress Testing): The material is subjected to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to intentionally induce degradation.[16] The objective is to achieve 5-20% degradation.[15] The stressed samples are then analyzed by the HPLC method. If the method can separate the intact analyte peak from all degradation product peaks, it is considered stability-indicating. This process is a cornerstone of analytical method validation as described in ICH guidelines.[17][18]

Comparative Data Summary

The following table summarizes the hypothetical results from the comprehensive analysis of materials from the three suppliers.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria & Rationale
Identity Confirmation
¹H & ¹³C NMRConformsConformsDoes Not ConformSpectrum must match the expected structure of this compound. Supplier C provided an isomer.
HRMS (m/z)ConformsConformsN/AMust confirm the elemental composition.
Purity & Assay
HPLC Purity (% Area)99.8%98.5%N/AHighest purity is desirable for a reference standard.[7]
Major Impurity0.15% at RRT 1.21.1% at RRT 0.8N/AImpurities should be identified and quantified.
Water Content (KF)0.05%0.25%N/ALow water content is critical for stability and accurate weighing.
Residual Solvents<0.1% (Acetone)0.5% (DCM)N/AMust be below ICH limits for the intended use.
Calculated Purity 99.6% 97.6% N/A Calculated as HPLC Purity x (100% - %Water - %Solvents). This assigned value is used for all subsequent quantitative work.
Stability
Forced DegradationStable to heat/light. Forms 2 degradants with acid/base/H₂O₂.Similar to A.N/ADemonstrates intrinsic stability and allows for stability-indicating method validation.
HPLC MethodPeak Purity > 99.9% for main peak in all stress conditions.Peak Purity > 99.9%N/AConfirms the analytical method is specific and stability-indicating.

Experimental Protocols

Protocol 1: HPLC Method for Purity of this compound
  • Chromatographic System:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, linear to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard candidate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.

  • Procedure:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the sample solution in triplicate.

    • Calculate the % Purity using area normalization. Report any impurity greater than 0.05%.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.

    • Thermal Degradation: Store the solid material in an oven at 80 °C for 24 hours. Prepare a sample for analysis as per Protocol 1.

    • Photolytic Degradation: Expose the solid material to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a sample for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

Decision Logic and Final Qualification

The decision to qualify a standard is based on the collective evidence gathered.

G start Begin Qualification identity_check Identity Confirmed by Orthogonal Methods? start->identity_check purity_check Purity ≥ 99.5% by Mass Balance? identity_check->purity_check Yes fail Reject Material identity_check->fail No stability_check Method is Stability-Indicating? purity_check->stability_check Yes purity_check->fail No pass Qualify as In-House Reference Standard stability_check->pass Yes stability_check->fail No

Caption: Decision Logic for Reference Standard Selection.

Upon successful completion of these evaluations, the material from Supplier A can be formally qualified. A purity value (e.g., 99.6%) is assigned, and this value must be used in all calculations for assays of test samples. An appropriate re-test date should be established based on available stability data, and the material should be stored under controlled conditions (e.g., protected from light and moisture at 2-8 °C) to ensure its integrity over time.[19]

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][16]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(1), 48-57. Retrieved from [Link][14]

  • Luminata Solution. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][15]

  • Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link][6]

  • Sharma, G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4583-4589. Retrieved from [Link][13]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][17]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved from [Link][18]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][4]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link][20]

  • Valgenesis. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link][21]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link][7]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link][19]

  • Pawłowski, W., & Pijewska, L. (2008). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 65(3), 295-300. Retrieved from [Link][22]

  • Guedes, G. P., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Retrieved from [Link][8]

  • ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link][9]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127951. Retrieved from [Link][11]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link][5]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15, 2419-2425. Retrieved from [Link][2]

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Safety Operating Guide

Personal protective equipment for handling Methyl 1-methyl-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 1-methyl-1H-indazole-7-carboxylate

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle chemical reagents with the utmost confidence and safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for this compound, grounding every recommendation in the principles of chemical causality and laboratory best practices. While specific toxicological data for this exact compound is limited, we will proceed with a prudent approach based on the known hazards of structurally similar indazole derivatives and aromatic esters.[1]

Hazard Assessment: Understanding the Risks

This compound and related compounds present several potential hazards that necessitate careful handling.[1] Based on data from analogous chemicals, you should treat this compound as potentially hazardous.[1]

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[2]

  • Respiratory Irritation: Inhalation of the powder or dust may lead to respiratory irritation.[3]

  • Toxicity if Swallowed: Related indazole compounds are classified as toxic or harmful if ingested.[4][5][6]

Given these risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure.[7] Each component is chosen to counteract a specific hazard identified above.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[8][9]Provides a robust barrier against esters and other organic compounds.[8][10] Always inspect gloves for tears or defects before use and never reuse disposable gloves.[11][12]
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[13]Essential for preventing contact with the eyes.[14] When handling larger quantities or if there is a significant splash risk, a face shield should be worn over the goggles.[13][14][15]
Body Protection Flame-resistant lab coat.[11]Protects skin from accidental spills and contamination. Ensure the lab coat is fully buttoned.[13]
Respiratory Protection NIOSH-approved respirator.Required if handling the powder outside of a fume hood or if there is a risk of aerosolization.[1][13] Use requires enrollment in your institution's respiratory protection program.[7]
Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for safe handling. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and minimize exposure.

cluster_prep Preparation Phase cluster_handling Handling & Weighing cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal & Final Steps prep1 Don all required PPE prep2 Designate & prepare work area in a fume hood prep1->prep2 prep3 Cover work surface with absorbent paper prep2->prep3 handle1 Keep container closed when not in use prep3->handle1 handle2 Use enclosed balance or weigh in fume hood handle1->handle2 handle3 Use weigh boats to prevent spills handle2->handle3 handle4 Transfer compound carefully to reaction vessel handle3->handle4 clean1 Decontaminate all equipment handle4->clean1 clean2 Wipe down work surface clean1->clean2 clean3 Collect all waste in labeled container clean2->clean3 disp1 Seal hazardous waste container clean3->disp1 disp2 Store in designated secondary containment area disp1->disp2 disp3 Properly remove & dispose of PPE disp2->disp3 disp4 Wash hands thoroughly disp3->disp4

Caption: A step-by-step workflow for the safe handling of this compound.

  • Preparation :

    • Before handling the compound, ensure you have read and understood its Safety Data Sheet (SDS).[11]

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to mitigate inhalation risks.[11][16]

    • Cover the work surface with absorbent bench paper to contain any potential spills.[17]

    • Don all required PPE as specified in the table above.[11]

  • Weighing and Handling :

    • To prevent the generation of airborne dust, handle the solid compound with care.[4][17] If possible, use an enclosed balance.[17]

    • Use a weigh boat or other appropriate container to minimize the risk of spills.[17]

    • Keep the primary container sealed when not in use.[4][17]

    • Avoid eating, drinking, or smoking in the laboratory.[11][12]

    • Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][11]

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is critical.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of running water and soap. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][18]

  • Ingestion: Do NOT induce vomiting. Give a glass of water. Seek immediate medical attention and show the SDS to the medical professional.[3][4]

Spill Cleanup Protocol: For small spills of the solid compound:

  • Ensure proper PPE is worn, including respiratory protection.[19]

  • Gently cover the spill with an absorbent material to avoid generating dust.[3][19]

  • Use dry clean-up procedures.[3][4] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3]

  • Decontaminate the spill area with an appropriate cleaning solution, followed by water.[19][20]

  • Place all contaminated materials, including absorbent paper and used PPE, into the hazardous waste container.[19]

Disposal Plan: Responsible Waste Management

All chemical waste must be handled as hazardous.[1]

  • Chemical Waste : Collect any unused this compound and reaction residues in a designated, leak-proof, and clearly labeled hazardous waste container.[1][16] The label should include the full chemical name.[1]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent paper, must be disposed of as hazardous waste.[1]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][4] Use secondary containment to prevent spills.[1]

  • Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, adhering to all local, state, and federal regulations.[1][4]

By integrating these safety and logistical protocols into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Methyl 1H-indazole-7-carboxylate - Safety Data Sheet. CymitQuimica.

  • Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals. Benchchem.

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environment, Health & Safety.

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University - Safety.

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Global Industrial.

  • 1-Methyl-1h-indazole-7-carboxylic acid - Safety Data Sheet. CymitQuimica.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • OSHA Glove Selection Chart. University of Pennsylvania - Environmental Health and Safety.

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.

  • Personal Protective Equipment. Miami University - Safety | Physical Facilities.

  • General Rules for Working with Chemicals. Princeton University - Compliance and Risk Management.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire.

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University - Environmental Health & Safety.

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside - Environmental Health & Safety.

  • Spill procedure: Clean-up guidance. Queen Mary University of London.

  • Essential Chemical PPE. Trimaco.

  • Hand Protection Chemical Resistance Guide. University of California, Berkeley - Environment, Health and Safety.

  • Safety Data Sheet. Angene Chemical.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.

  • Chemical Resistance Guide. North Safety Products.

  • Gloves Chemical Resistance Chart. Gloves By Web.

  • Spill and Cleaning Protocol. Michigan State University - Environmental Health & Safety.

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health.

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (NIH).

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH).

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.